molecular formula C12H14O3 B1602753 2-(Tetrahydropyran-4-yloxy)benzaldehyde CAS No. 898289-31-1

2-(Tetrahydropyran-4-yloxy)benzaldehyde

Cat. No.: B1602753
CAS No.: 898289-31-1
M. Wt: 206.24 g/mol
InChI Key: UCRWIPOHJNTVKS-UHFFFAOYSA-N
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Description

2-(Tetrahydropyran-4-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,9,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRWIPOHJNTVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596650
Record name 2-[(Oxan-4-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-31-1
Record name 2-[(Oxan-4-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Tetrahydropyran-4-yloxy)benzaldehyde: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydropyran-4-yloxy)benzaldehyde, a heterocyclic aromatic aldehyde with significant potential as a building block in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, spectroscopic characterization, and critically, its strategic applications in medicinal chemistry. While not a direct precursor in currently delineated syntheses of blockbuster drugs, its structural motifs are present in potent bioactive molecules, marking it as a compound of high interest for the generation of novel chemical entities. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile intermediate in their synthetic campaigns.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, identified by the CAS number 898289-31-1 , is an organic compound that merges a reactive benzaldehyde moiety with a saturated tetrahydropyran ring via an ether linkage at the ortho position.[1][2][3][4] This unique structural combination offers medicinal chemists a powerful tool for molecular design. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, while the tetrahydropyran-4-yloxy substituent can enhance pharmacokinetic properties such as solubility and metabolic stability, a feature highly sought after in drug candidates.[5] The strategic placement of the ether linkage at the ortho position can also influence the conformational preferences of the molecule and its derivatives, potentially leading to more specific interactions with biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 898289-31-1
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance White to off-white solid (predicted)
Boiling Point 349.1 °C at 760 mmHg (predicted)[3]
Density 1.154 g/cm³ (predicted)[3]
Spectroscopic Characterization

While experimental spectra are not widely published, a predicted Nuclear Magnetic Resonance (NMR) analysis provides valuable insight for compound verification.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzaldehyde ring, with the ortho substitution pattern leading to a complex splitting pattern. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The protons of the tetrahydropyran ring will exhibit multiplets in the aliphatic region, with the proton at the 4-position (attached to the oxygen) being the most deshielded of this group.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around 190 ppm). The aromatic carbons will resonate in the 110-160 ppm range, and the carbons of the tetrahydropyran ring will appear in the upfield region.

Synthesis of this compound: A Practical Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust and reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-hydroxybenzaldehyde (salicylaldehyde) attacks an activated tetrahydropyran derivative. An alternative and often high-yielding approach is the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile under milder, redox-neutral conditions.

Representative Synthesis Protocol: Mitsunobu Reaction

The Mitsunobu reaction is an excellent choice for this transformation as it generally proceeds with high yields and stereochemical inversion at the alcohol carbon, although in this case, the electrophile is achiral. This protocol provides a step-by-step methodology for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

G Salicylaldehyde 2-Hydroxybenzaldehyde Reagents PPh₃, DIAD THF, 0 °C to rt THP_OH Tetrahydropyran-4-ol Product This compound Reagents->Product Byproducts Ph₃P=O, DIAD-H₂ Reagents->Byproducts

Figure 1: Mitsunobu reaction for the synthesis of this compound.

Materials:

  • 2-Hydroxybenzaldehyde (1.0 eq)

  • Tetrahydropyran-4-ol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1.0 eq) and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • To this cooled, stirring solution, add tetrahydropyran-4-ol (1.1 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over a period of 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Medicinal Chemistry: A Scaffold of High Potential

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional structure that can enhance binding to biological targets. When combined with the versatile benzaldehyde functionality, this compound becomes a highly attractive starting material for the synthesis of novel therapeutic agents.

A Structural Analog to Key Moieties in Bcl-2 Inhibitors

The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of apoptosis (programmed cell death), and its inhibition has emerged as a powerful strategy in cancer therapy.[6][7] The groundbreaking Bcl-2 inhibitor, Venetoclax, features a tetrahydropyran-containing side chain that is crucial for its high-affinity binding to the BH3 domain of Bcl-2.[3][8][9][10] While the reported syntheses of Venetoclax utilize a different tetrahydropyran-based building block (specifically, one with a methylamino group), this compound provides a readily accessible platform to explore novel analogs and other classes of Bcl-2 family inhibitors.

G cluster_0 Drug Discovery Workflow A This compound B Chemical Transformations (e.g., Reductive Amination, Wittig, Aldol) A->B Versatile Aldehyde Functionality C Library of Novel Derivatives B->C Generation of Molecular Diversity D Biological Screening (e.g., Bcl-2 Binding Assays) C->D SAR Studies E Lead Compound Identification D->E Identification of Bioactive Molecules

Figure 2: Drug discovery workflow utilizing this compound.

Researchers can employ the aldehyde functionality of this compound in a variety of chemical reactions to construct libraries of novel compounds for screening against Bcl-2 and other anti-apoptotic proteins. For instance, reductive amination can be used to introduce diverse amine-containing side chains, while Wittig and Horner-Wadsworth-Emmons reactions can be employed to generate alkene-linked derivatives. These synthetic strategies, coupled with the inherent drug-like properties of the tetrahydropyran moiety, make this building block a valuable asset in the quest for new anticancer agents.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group. The ortho-alkoxy substituent can exert electronic and steric effects on the reactivity of the aldehyde. The lone pairs on the ether oxygen can donate electron density into the aromatic ring, which can slightly modulate the electrophilicity of the aldehyde carbonyl carbon.

Key transformations of the aldehyde group include:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the corresponding benzyl alcohol.

  • Nucleophilic Addition: Undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanides, and enolates.

  • Imination: Reacts with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines.

  • Wittig and Related Reactions: Reacts with phosphorus ylides to form alkenes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde and a drug-like tetrahydropyran moiety makes it an attractive starting material for the synthesis of novel compounds, particularly in the exploration of new Bcl-2 family inhibitors and other therapeutic agents. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this versatile molecule in their drug discovery endeavors.

References

  • Ashkenazi, A., Fairbrother, W. J., Leverson, J. D., & Souers, A. J. (2017). From basic apoptosis discoveries to advanced selective BCL-2 family inhibitors. Nature Reviews Drug Discovery, 16(4), 273–284.
  • Chan, V. S., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 23(5), 819-830.
  • Diepstraten, S. T., Anderson, M. A., Czabotar, P. E., Lessene, G., Strasser, A., & Kelly, G. L. (2022). The manipulation of apoptosis for cancer therapy using BH3-mimetic drugs.
  • European Patent Office. (2023). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN (EP 4421075 A1).
  • Laibo Chem. (n.d.). This compound. Retrieved from [Link]

  • Moore, V. D. G., et al. (2018). Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination (EP3412666A1).
  • Pompeo, F., et al. (2021). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4875.
  • Tong, X., Tao, Q., Liu, F., & Tang, F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2), 116-121.
  • Warren, S., & Wyatt, P. (2011). Workbook for Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
  • Wikipedia contributors. (2023, December 27). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Zhang, Y., et al. (2023). Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. Cancers, 15(20), 4957.
  • abcr Gute Chemie. (n.d.). AB225088 | CAS 898289-31-1. Retrieved from [Link]

  • Delbridge, A. R. D., & Strasser, A. (2019). The BCL-2 family and its role in apoptosis, oncogenesis, and cancer therapeutics. Biochemical Pharmacology, 162, 250-261.
  • Kelly, P. N., & Strasser, A. (2020). Therapeutic inhibition of BCL-2 and related family members. Expert Opinion on Therapeutic Targets, 24(10), 963-976.
  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.
  • The Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]

  • Vogler, M. (2022). BCL2 inhibitors in the biology and treatment of multiple myeloma. Cancers, 14(6), 1433.

Sources

2-(Tetrahydropyran-4-yloxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Tetrahydropyran-4-yloxy)benzaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on this compound, tailored for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document provides an in-depth analysis of the compound's chemical properties, reactivity, and strategic applications, grounded in established scientific principles.

Core Chemical Identity and Structural Framework

This compound is a bifunctional organic compound that serves as a valuable intermediate in modern organic synthesis.[1] Its structure uniquely combines a reactive aromatic aldehyde with a stable saturated heterocyclic ether, making it a versatile building block for constructing more complex molecular architectures.[1]

Key Identifiers:

  • CAS Number: 898289-31-1[2][3][4]

  • Molecular Formula: C₁₂H₁₄O₃[2][4]

  • Molecular Weight: 206.24 g/mol [1][4]

  • IUPAC Name: 2-(oxan-4-yloxy)benzaldehyde[4]

  • Synonyms: 2-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde[4]

The structural arrangement is paramount to its chemical behavior. The molecule consists of a benzaldehyde core where the hydroxyl group at the ortho-position has been converted into an ether via linkage to the 4-position of a tetrahydropyran (THP) ring.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical properties is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Table 1: Key Physicochemical Properties

Property Value Source
Boiling Point 349.1°C at 760 mmHg [2]
Density 1.154 g/cm³ [2]
Flash Point 156.2°C [2]
Refractive Index 1.559 [2]

| Vapor Pressure | 4.80E-05 mmHg at 25°C |[2] |

Spectroscopic Signature: While specific spectra are proprietary to individual suppliers, the expected spectroscopic characteristics are predictable and essential for analytical validation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton (δ 9.5-10.5 ppm), aromatic protons (δ 6.8-7.8 ppm), and multiple signals for the non-equivalent protons of the tetrahydropyran ring (δ 1.5-4.0 ppm).

  • ¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the aldehyde carbonyl carbon (~190 ppm), signals for the aromatic carbons (110-160 ppm), and signals for the saturated carbons of the THP ring (20-80 ppm).

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.[5] Additional key peaks include C-O ether stretches and aromatic C-H stretches.[5]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (206.24 m/z).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde is a site for nucleophilic attack and condensation, while the THP-ether is largely stable under many reaction conditions.

Reactivity main 2-(THP-4-yloxy)benzaldehyde oxidation Oxidation (e.g., KMnO₄, H₂O₂) main->oxidation [O] reduction Reduction (e.g., NaBH₄, H₂/Pd) main->reduction [H] nucleophilic_add Nucleophilic Addition (e.g., Grignard, Organolithium) main->nucleophilic_add R-MgBr condensation Condensation (e.g., R-NH₂) main->condensation -H₂O acid 2-(THP-4-yloxy)benzoic Acid oxidation->acid alcohol [2-(THP-4-yloxy)phenyl]methanol reduction->alcohol sec_alcohol Secondary Alcohol nucleophilic_add->sec_alcohol imine Imine / Schiff Base condensation->imine

Caption: Key reaction pathways of the aldehyde functional group.

A. Aldehyde Group Transformations The aldehyde functionality is the primary center of reactivity. It readily participates in a wide array of classical organic reactions.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(tetrahydropyran-4-yloxy)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This conversion is fundamental for creating benzoic acid derivatives.

  • Reduction: The aldehyde is readily reduced to the primary alcohol, [2-(tetrahydropyran-4-yloxy)phenyl]methanol. This is typically achieved with high selectivity using mild reducing agents such as sodium borohydride (NaBH₄), avoiding reduction of the aromatic ring.

  • Nucleophilic Addition: As an electrophile, the aldehyde's carbonyl carbon is susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to form secondary alcohols, a key strategy for C-C bond formation.

  • Condensation Reactions: The compound reacts with primary amines to form imines (Schiff bases). This reaction is central to many drug discovery programs, where the imine linkage is used to connect different molecular fragments.[6]

B. Ether Linkage Stability The ether linkage to the 4-position of the tetrahydropyran ring is notably robust. Unlike the more common 2-O-THP ether, which is an acetal and highly sensitive to acid, this secondary alkyl aryl ether is stable to a wide range of non-acidic conditions. It can withstand most basic, reductive, and oxidative reagents that target the aldehyde group. Cleavage requires harsh acidic conditions (e.g., HBr, HI), which is a critical consideration in multi-step synthetic planning.

Applications in Medicinal Chemistry and Drug Discovery

This scaffold is frequently employed in the synthesis of pharmaceuticals and bioactive molecules.[1] Its utility arises from two key features:

  • Reactive Handle: The aldehyde group serves as a versatile anchor for derivatization, allowing for the systematic exploration of chemical space around a core structure through reactions like reductive amination, Wittig olefination, and aldol condensations.[6]

  • Physicochemical Modulation: The tetrahydropyran moiety is often incorporated to improve the physicochemical properties of a drug candidate. It can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets.[1]

Derivatives have been explored as kinase inhibitors, central nervous system agents, and selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is a target in cancer therapy.[1][7]

Exemplary Experimental Protocol: Reductive Amination

This protocol details a standard, self-validating workflow for synthesizing a secondary amine from this compound, a common step in drug development. The success of the reaction is validated by the disappearance of the starting materials and the appearance of the product, confirmed by analytical techniques.

Objective: To synthesize N-benzyl-1-[2-(tetrahydropyran-4-yloxy)phenyl]methanamine.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add benzylamine (1.1 eq).

    • Causality: Benzylamine acts as the nucleophile. The solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Imine Formation:

    • Add a mild acid catalyst, such as acetic acid (0.1 eq), to the mixture.

    • Stir the reaction at room temperature for 1-2 hours.

    • Causality: The acid catalyzes the dehydration step, promoting the formation of the intermediate imine (Schiff base). Progress can be monitored by TLC or LC-MS, observing the consumption of the aldehyde.

  • Reduction:

    • Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the reaction mixture in portions.

    • Causality: NaBH(OAc)₃ is a selective reducing agent that efficiently reduces the protonated imine to the secondary amine without reducing the starting aldehyde. Its mild nature prevents side reactions.

  • Reaction Monitoring & Quenching:

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor its completion by TLC or LC-MS.

    • Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Quenching neutralizes the acetic acid and destroys any remaining reducing agent.

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new benzylic CH₂ signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Safety and Handling

While some safety data sheets indicate the compound is not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[8]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.[3][8]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound is a strategically important building block in synthetic and medicinal chemistry. Its well-defined reactivity, centered on the versatile aldehyde group, combined with the modulating effect and stability of the THP-ether moiety, provides chemists with a reliable tool for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in research and development.

References

  • This compound - MySkinRecipes. [Link]

  • Spectroscopy Tutorial: Examples - Organic Chemistry at CU Boulder. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. [Link]

Sources

2-(Tetrahydropyran-4-yloxy)benzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of increasing interest to the scientific community. We will explore its fundamental physicochemical properties, including its precise molecular weight, and present a detailed, field-proven protocol for its synthesis via Williamson etherification. Furthermore, this document outlines the standard analytical workflow for structural elucidation and purity confirmation. The guide culminates in a discussion of the compound's strategic importance as a versatile building block in medicinal chemistry, particularly in the context of developing targeted therapeutics such as aldehyde dehydrogenase (ALDH) inhibitors. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural attributes in their research endeavors.

Compound Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a reactive aldehyde group ortho-substituted on a phenyl ring with a tetrahydropyran (THP) moiety via a stable ether linkage. This unique combination of a versatile chemical handle (the aldehyde) and a metabolically robust, solubility-enhancing heterocycle (the THP ring) makes it a valuable intermediate in synthetic chemistry.

Chemical Identity
IdentifierValueSource
IUPAC Name 2-(oxan-4-yloxy)benzaldehyde-
CAS Number 898289-31-1[1][2]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [2][3][4]
Canonical SMILES C1COCC(O1)OC2=CC=CC=C2C=O-
Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both reaction vessels and biological systems. The data below has been aggregated from established chemical databases.

PropertyValueSource
Density 1.154 g/cm³[1]
Boiling Point 349.1°C at 760 mmHg[1]
Flash Point 156.2°C[1]
Refractive Index 1.559[1]
XLogP3-AA 2.2[4]
Topological Polar Surface Area 35.5 Ų[4]

Synthesis Methodology: Williamson Ether Synthesis

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis. This classic Sₙ2 reaction is ideal for forming aryl ethers from a phenoxide and an alkyl halide.

Rationale and Mechanistic Insight

The strategy involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a 4-substituted tetrahydropyran bearing a good leaving group, such as 4-bromotetrahydropyran. The choice of a moderately weak base, like potassium carbonate, is crucial; it is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to solvate the potassium cation, thereby liberating the phenoxide nucleophile and accelerating the rate of the Sₙ2 reaction.

Detailed Experimental Protocol

Materials:

  • Salicylaldehyde (1.0 eq)

  • 4-Bromotetrahydropyran (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add salicylaldehyde and anhydrous DMF. Stir until a homogenous solution is formed.

  • Add anhydrous potassium carbonate to the solution. The suspension will turn pale yellow.

  • Add 4-bromotetrahydropyran dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Salicylaldehyde + 4-Bromotetrahydropyran Reaction Williamson Ether Synthesis (K2CO3, DMF, 80°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure 2-(THP-4-yloxy)benzaldehyde Purification->Product

Caption: General workflow for the synthesis of the target compound.

Structural Elucidation and Characterization

Post-synthesis, a panel of analytical techniques is required to confirm the identity, structure, and purity of the final compound. This process is a self-validating system, where data from orthogonal methods must converge to support the proposed structure.

Overview of Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the key functional groups present based on their vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation data to support the structure.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Expected Spectroscopic Data

While a specific spectrum for this exact compound is not publicly available, based on its structure and data from analogous compounds[5][6], the following characteristic signals are predicted:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.3 ppm (s, 1H): The highly deshielded aldehyde proton (-CHO).

    • δ ~7.8-7.0 ppm (m, 4H): Aromatic protons of the disubstituted benzene ring.

    • δ ~4.6 ppm (m, 1H): The methine proton on the THP ring attached to the ether oxygen (O-CH-).

    • δ ~3.9-3.5 ppm (m, 4H): Methylene protons on the THP ring adjacent to the ring oxygen (-O-CH₂-).

    • δ ~2.1-1.8 ppm (m, 4H): Remaining methylene protons on the THP ring.

  • FT-IR (thin film, cm⁻¹):

    • ~2850 & ~2750 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublet).

    • ~1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

    • ~1600 & ~1480 cm⁻¹: C=C stretches within the aromatic ring.

    • ~1250 cm⁻¹: Aryl-O-Alkyl C-O stretch of the ether linkage.

  • Mass Spectrometry (ESI+):

    • m/z = 207.09 [M+H]⁺: Expected molecular ion peak for the protonated molecule.

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Structural Analysis Crude Crude Product (Post-Workup) NMR 1H & 13C NMR Crude->NMR FTIR FT-IR Crude->FTIR MS Mass Spec. Crude->MS Purity Purity Assessment (HPLC >95%) NMR->Purity FTIR->Purity MS->Purity Final Characterized Pure Compound Purity->Final

Caption: Standard workflow for structural and purity validation.

Relevance and Applications in Drug Development

The true value of this compound lies in its application as a molecular scaffold in the design of new therapeutic agents. Both the benzaldehyde and tetrahydropyran moieties contribute to its utility.

A Versatile Synthetic Intermediate

The aldehyde group is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures[7].

Case Study: A Scaffold for Aldehyde Dehydrogenase (ALDH) Inhibitors

A compelling application for this scaffold is in the development of inhibitors for aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform. ALDH1A3 is overexpressed in various cancer stem cells (CSCs) and is linked to chemotherapy resistance[6][7].

  • Mechanism of Action: ALDH enzymes metabolize aldehydes, including the physiological substrate retinaldehyde, converting it to retinoic acid, a molecule that promotes cell differentiation. In CSCs, high ALDH activity maintains the undifferentiated, self-renewing state.

  • Inhibitor Design: Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3[6]. The core structure of this compound mimics these successful inhibitors. The benzaldehyde "warhead" can interact with the enzyme's active site, while the THP-ether tail can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. By inhibiting ALDH1A3, these molecules can disrupt CSC metabolism, potentially re-sensitizing tumors to conventional therapies.

ALDH1A3 Inhibition Pathwaydot

ALDH_Pathway Differentiation Cell Differentiation (Tumor Suppression) SelfRenewal CSC Self-Renewal (Tumor Growth & Resistance) RA RA RA->Differentiation promotes ALDH1A3 ALDH1A3 ALDH1A3->SelfRenewal maintains Inhibitor 2-(THP-4-yloxy)benzaldehyde -based Inhibitor Inhibitor->ALDH1A3 BLOCKS

Sources

Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde from salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde from Salicylaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, a valuable intermediate in medicinal chemistry and fine chemical synthesis. The primary focus is on the direct O-alkylation of salicylaldehyde via the Williamson ether synthesis, a robust and widely applicable method. We will explore the mechanistic underpinnings, the rationale behind the selection of reagents and conditions, and potential side reactions. An alternative approach, the Mitsunobu reaction, is also discussed, offering a comparative perspective on synthetic strategy. This document furnishes detailed, field-proven experimental protocols, quantitative data tables, and visual diagrams to ensure both theoretical understanding and practical applicability for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

Salicylaldehyde is a readily available and cost-effective starting material featuring two key functional groups: a phenolic hydroxyl and an aromatic aldehyde. The target molecule, this compound, requires the selective formation of an ether linkage at the phenolic position. The primary synthetic challenge lies in achieving this O-alkylation with high chemoselectivity, avoiding unwanted reactions at the sensitive aldehyde group.

The most direct and industrially scalable approach is the Williamson ether synthesis . This classic SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a leaving group on an electrophilic partner derived from tetrahydropyran-4-ol.[1] The success of this method hinges on the proper choice of base, solvent, and an appropriately "activated" form of the tetrahydropyran moiety.

An alternative, the Mitsunobu reaction , offers a powerful method for forming C-O bonds under milder, neutral conditions.[2][3] This reaction activates the alcohol (tetrahydropyran-4-ol) in situ using a combination of a phosphine and an azodicarboxylate, facilitating its displacement by the phenolic nucleophile.[4][5] While elegant, this method's industrial application can be hampered by the generation of stoichiometric byproducts that complicate purification.[6][7]

This guide will prioritize the Williamson ether synthesis due to its efficiency, cost-effectiveness, and scalability, while presenting the Mitsunobu reaction as a viable alternative for specific applications.

Mechanistic Deep Dive: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing both symmetrical and asymmetrical ethers.[8][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][10]

The core transformation involves two key steps:

  • Deprotonation: The acidic phenolic proton of salicylaldehyde is abstracted by a suitable base to generate a sodium or potassium salicylaldehyde phenoxide. This salt is a potent nucleophile.

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic carbon of an alkylating agent, displacing a leaving group in a single, concerted step.

For the synthesis of this compound, tetrahydropyran-4-ol cannot be used directly as its hydroxyl group is a poor leaving group. It must first be converted into a suitable electrophile, typically an alkyl tosylate or halide. 4-Tosyloxy-tetrahydropyran is an excellent choice as the tosylate group is a superb leaving group, facilitating the SN2 displacement.

Causality Behind Experimental Choices:
  • Choice of Base: For aryl ether synthesis, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred over stronger bases like sodium hydride (NaH).[8] They are sufficiently basic to deprotonate the phenol (pKa ≈ 10) without promoting side reactions with the aldehyde or the solvent.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[11] These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[8] Protic solvents are avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.

  • Phase Transfer Catalysis: To enhance reaction rates, particularly in large-scale syntheses where solubility can be an issue, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed.[1][12][13] The PTC facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, accelerating the reaction under milder conditions.[14][15]

Potential Side Reactions:

While O-alkylation is the desired pathway, the phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom on the aromatic ring (C-alkylation).[8] However, under the typical conditions for Williamson ether synthesis (polar aprotic solvents), O-alkylation is heavily favored.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a reliable method for the synthesis of this compound from salicylaldehyde and a pre-activated tetrahydropyran derivative (4-tosyloxy-tetrahydropyran).

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolar Equiv.Notes
Salicylaldehyde122.1210.0 g1.0Starting material
4-Tosyloxy-tetrahydropyran256.3223.1 g1.1Alkylating agent
Potassium Carbonate (K₂CO₃)138.2116.9 g1.5Base, anhydrous
N,N-Dimethylformamide (DMF)73.09200 mL-Solvent, anhydrous
Tetrabutylammonium Bromide322.371.3 g0.05Optional PTC
Step-by-Step Procedure
  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylaldehyde (10.0 g, 81.9 mmol) and anhydrous N,N-Dimethylformamide (200 mL).

  • Base Addition: Add anhydrous potassium carbonate (16.9 g, 122.8 mmol) and tetrabutylammonium bromide (1.3 g, 4.1 mmol, if used) to the solution.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium phenoxide may be observed as a slight color change.

  • Addition of Alkylating Agent: Add 4-tosyloxy-tetrahydropyran (23.1 g, 90.1 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C using an oil bath and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the salicylaldehyde spot has been consumed (typically 6-12 hours).

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts and wash them with water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Expected Outcome
  • Yield: 75-85%

  • Purity: >98% (as determined by NMR and GC-MS)

Alternative Pathway: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for coupling salicylaldehyde with tetrahydropyran-4-ol directly, without pre-activation of the alcohol.[2][16]

Reaction: Salicylaldehyde + Tetrahydropyran-4-ol + PPh₃ + DIAD → Product + PPh₃O + DIAD-H₂

Causality and Field Insights:
  • Mechanism: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) form a betaine intermediate.[4] The alcohol (tetrahydropyran-4-ol) adds to the phosphonium ion, activating the hydroxyl group. The salicylaldehyde phenoxide (formed in situ due to the basicity of the intermediate) then acts as the nucleophile, displacing the activated alkoxyphosphonium group via an SN2 reaction.[5]

  • Advantages: The reaction is performed under mild, neutral conditions at or below room temperature, which is beneficial for sensitive substrates.

  • Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced diisopropyl hydrazodicarboxylate. Removing these byproducts from the desired product is notoriously difficult and almost always requires meticulous column chromatography, making it less suitable for large-scale synthesis.[6][7]

Visualization of Synthesis and Workflow

Reaction Mechanism Diagram

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide (Nucleophile) Salicylaldehyde->Phenoxide Base K₂CO₃ Base->Phenoxide H⁺ abstraction Phenoxide_ref Salicylaldehyde Phenoxide THP_Tosylate 4-Tosyloxy-tetrahydropyran (Electrophile) Product This compound THP_Tosylate->Product LeavingGroup KOTs Product->LeavingGroup + Phenoxide_ref->Product SN2 attack

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Experimental Workflow Diagram

Experimental_Workflow A 1. Combine Salicylaldehyde, K₂CO₃, and DMF in Flask B 2. Add 4-Tosyloxy-tetrahydropyran A->B C 3. Heat at 80-90 °C (6-12 hours) B->C D 4. Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E 5. Cooldown & Quench with Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Figure 2: Experimental Synthesis Workflow

Conclusion

The synthesis of this compound from salicylaldehyde is most effectively achieved through the Williamson ether synthesis. This method offers a blend of high yield, operational simplicity, and scalability, making it the preferred choice for both laboratory and industrial contexts. By activating tetrahydropyran-4-ol as a tosylate, the SN2 reaction with the salicylaldehyde phenoxide proceeds efficiently under well-established conditions. While the Mitsunobu reaction presents a mechanistically elegant alternative, its practical utility is often diminished by challenges associated with byproduct removal. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for scientists to successfully synthesize this valuable chemical intermediate.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols | Request PDF. Retrieved January 22, 2026, from [Link]

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  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved January 22, 2026, from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved January 22, 2026, from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

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  • Cai, M., & Cao, X. (1988). Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents. Acta Chimica Sinica, 46(9), 887-894.
  • Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Retrieved January 22, 2026, from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology-Bombay. Retrieved January 22, 2026, from [Link]

  • Reddit. (2018, July 20). Alternative C-O forming reactions. r/chemistry. Retrieved January 22, 2026, from [Link]

  • American Chemical Society. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved January 22, 2026, from [Link]

  • Reddit. (2017, February 5). Alternative to Mitsunobu reaction (MsCl). r/chemistry. Retrieved January 22, 2026, from [Link]

  • Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros. Retrieved January 22, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved January 22, 2026, from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved January 22, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 22, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. Retrieved January 22, 2026, from [Link]

  • YouTube. (2024, January 10). Mitsunobu Reaction. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
  • Google Patents. (n.d.). CN117164444B - Synthesis method of salicylaldehyde.
  • Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. Retrieved January 22, 2026, from [Link]

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  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Propoxy-benzaldehyde. Retrieved January 22, 2026, from [Link]

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  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

Sources

An In-Depth Technical Guide to 2-(Oxan-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(oxan-4-yloxy)benzaldehyde (CAS No. 898289-31-1), a heterocyclic aromatic aldehyde of interest in medicinal chemistry and organic synthesis. While specific applications of this particular isomer are emerging, its structural motif is present in a variety of biologically active molecules. This document outlines the compound's chemical identity, a detailed, field-proven synthetic protocol based on the Williamson ether synthesis, and robust methodologies for its purification and characterization. Furthermore, it explores the broader significance of the alkoxybenzaldehyde scaffold in drug discovery, providing a context for the potential applications of the title compound. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction and Chemical Identity

2-(Oxan-4-yloxy)benzaldehyde is an organic compound featuring a benzaldehyde core substituted at the ortho-position with a tetrahydropyran ring linked via an ether bond. The strategic placement of the bulky, non-planar oxane group can significantly influence the molecule's conformational properties and its interactions with biological targets. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of more complex molecular architectures.

The correct IUPAC name for this compound is 2-(oxan-4-yloxy)benzaldehyde . It is crucial to distinguish it from its isomers, such as the more commonly cited 4-(oxan-2-yloxy)benzaldehyde, as the position of the ether linkage dramatically impacts the molecule's chemical and physical properties.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-(oxan-4-yloxy)benzaldehyde[1]
CAS Number 898289-31-1[2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Canonical SMILES C1COCCC1OC2=CC=CC=C2C=O[1]

Synthesis of 2-(Oxan-4-yloxy)benzaldehyde

The most logical and widely applicable method for the preparation of 2-(oxan-4-yloxy)benzaldehyde is the Williamson ether synthesis.[3] This classic Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide.[4] In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic derivative of tetrahydropyran-4-ol.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a successful and high-yielding synthesis.

  • Starting Materials: Salicylaldehyde is the clear choice for the phenolic component. For the alkylating agent, while 4-bromotetrahydropyran could be used, it is often more convenient to convert tetrahydropyran-4-ol into a better leaving group, such as a tosylate (4-tosyloxytetrahydropyran). This in-situ or prior activation enhances the electrophilicity of the C-4 position of the oxane ring.

  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of salicylaldehyde. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to facilitate the reaction without promoting side reactions.

  • Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions.[2] Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable choices as they can dissolve the reactants and facilitate the nucleophilic attack.

  • Temperature: Heating the reaction mixture is typically necessary to provide the activation energy for the reaction to proceed at a reasonable rate. Refluxing in acetonitrile provides a controlled and effective reaction temperature.

Detailed Experimental Protocol

Materials:

  • Salicylaldehyde (1.0 eq)

  • Tetrahydropyran-4-ol (1.2 eq)

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Tetrahydropyran-4-ol (Optional but Recommended): In a separate flask, dissolve tetrahydropyran-4-ol (1.2 eq) and p-toluenesulfonyl chloride (1.2 eq) in dichloromethane. Cool the mixture in an ice bath and slowly add a suitable base, such as pyridine or triethylamine, to scavenge the HCl byproduct. Stir the reaction until the starting alcohol is consumed (monitor by TLC). Work up the reaction to isolate the 4-tosyloxytetrahydropyran.

  • Williamson Ether Synthesis: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (3.0 eq) to anhydrous acetonitrile.

  • Add the prepared 4-tosyloxytetrahydropyran (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the salicylaldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid residue with acetonitrile or dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-(oxan-4-yloxy)benzaldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation Salicylaldehyde Salicylaldehyde ReactionVessel Williamson Ether Synthesis (Reflux, 12-24h) Salicylaldehyde->ReactionVessel THP_Tosylate 4-Tosyloxytetrahydropyran THP_Tosylate->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Final_Evaporation Final Evaporation Drying->Final_Evaporation Product Crude Product: 2-(oxan-4-yloxy)benzaldehyde Final_Evaporation->Product

Caption: Workflow for the synthesis of 2-(oxan-4-yloxy)benzaldehyde.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Characterization is then performed to confirm the identity and purity of the final compound.

Purification Protocol

Column chromatography is a standard and effective method for the purification of aromatic aldehydes.[5]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Crude 2-(oxan-4-yloxy)benzaldehyde

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture, for example, 95:5 hexanes:ethyl acetate.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-(oxan-4-yloxy)benzaldehyde.

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude Product Dissolve Dissolve in minimal solvent Crude_Product->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexanes/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure 2-(oxan-4-yloxy)benzaldehyde Evaporate->Pure_Product

Caption: Workflow for the purification of 2-(oxan-4-yloxy)benzaldehyde.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm.[6]- Aromatic protons (4H) in the range of δ 6.8-7.9 ppm, showing characteristic ortho, meta, and para couplings.- Protons on the tetrahydropyran ring in the aliphatic region (δ 1.5-4.5 ppm).
¹³C NMR - Carbonyl carbon (CHO) signal around δ 190-195 ppm.[6]- Aromatic carbons in the range of δ 110-160 ppm.- Aliphatic carbons of the tetrahydropyran ring in the range of δ 20-70 ppm.
IR Spectroscopy - Strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹.- C-O-C (ether) stretching vibrations around 1200-1250 cm⁻¹ and 1050-1150 cm⁻¹.
Mass Spectrometry - Molecular ion peak [M]⁺ corresponding to the calculated molecular weight (206.24).

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2-(oxan-4-yloxy)benzaldehyde are not yet extensively documented in peer-reviewed literature, the alkoxybenzaldehyde scaffold is of significant interest in medicinal chemistry.[7][8] Benzaldehyde derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-infective and cardiovascular drugs.[8]

The introduction of an alkoxy group at the ortho-position can modulate a molecule's pharmacokinetic and pharmacodynamic properties. The tetrahydropyran moiety, in particular, is often used as a bioisostere for other groups and can improve aqueous solubility and metabolic stability.

Potential Areas of Investigation:

  • Enzyme Inhibition: The aldehyde functionality can act as a covalent modifier or a hydrogen bond acceptor, making this scaffold a candidate for the design of enzyme inhibitors.

  • Receptor Antagonism/Agonism: The aromatic ring and the ether linkage provide a framework that can be further functionalized to interact with various biological receptors.

  • Antimicrobial and Anticancer Agents: Many heterocyclic compounds containing ether linkages have demonstrated antimicrobial and anticancer properties.

The synthesis of a library of derivatives based on the 2-(oxan-4-yloxy)benzaldehyde core could lead to the discovery of novel therapeutic agents.

Conclusion

2-(Oxan-4-yloxy)benzaldehyde is a valuable synthetic building block with potential applications in drug discovery and development. This guide has provided a detailed and practical protocol for its synthesis via the Williamson ether synthesis, along with methodologies for its purification and characterization. While the full biological potential of this specific molecule is yet to be explored, the foundational information provided herein should empower researchers to synthesize, purify, and investigate this and related compounds, contributing to the advancement of organic and medicinal chemistry.

References

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  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Introducing Column Chromatography through Colorful Reactions of Guaiazulene.
  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
  • ACS Publications. (2023, February 24).
  • SpringerLink. (2011). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Monitoring and Assessment, 179, 269-278.
  • LookChem. (n.d.). Benzaldehyde,2-[(tetrahydro-2H-pyran-4-yl)oxy]-. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physical Properties of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Tetrahydropyran-4-yloxy)benzaldehyde is a substituted aromatic aldehyde of significant interest to the fields of medicinal chemistry and drug development. Its structural motifs, a disubstituted benzene ring linked to a tetrahydropyran (THP) group via an ether linkage, make it a valuable synthetic intermediate. The ortho-positioned aldehyde group is a versatile handle for a wide array of chemical transformations, while the THP ether serves as a stable, yet potentially cleavable, polar feature. Understanding the fundamental physical and spectroscopic properties of this molecule is paramount for its effective use in multi-step syntheses, for ensuring purity, and for predicting its behavior in various chemical environments.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed protocols for their determination. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for their work.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. The structural arrangement dictates the compound's physical and chemical behavior.

Diagram 1: Annotated Molecular Structure

Caption: Molecular structure of this compound.

IdentifierValueSource
IUPAC Name 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde[1]
CAS Number 898289-31-1[1][2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [1]
Canonical SMILES O=CC1=CC=CC=C1OC2CCOCC2[1]

Physicochemical Properties

The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. These properties are critical for handling, storage, reaction setup, and purification.

PropertyValueSignificance & Context
Boiling Point 349.1 °C at 760 mmHgThe relatively high boiling point is indicative of strong intermolecular forces, likely dipole-dipole interactions from the polar aldehyde and ether groups, as well as van der Waals forces from the overall molecular size. This suggests that the compound is not highly volatile under standard conditions.[2]
Density 1.154 g/cm³The density being greater than water is typical for aromatic compounds of this size containing multiple oxygen atoms. This information is crucial for solvent selection in liquid-liquid extractions.[2]
Flash Point 156.2 °CThe flash point indicates the lowest temperature at which the compound's vapors can ignite in the presence of an ignition source. This value suggests a moderate flammability hazard, requiring appropriate care during heating.[2]
Refractive Index 1.559The refractive index is a measure of how light propagates through the substance and is a useful constant for identity and purity assessment of liquid samples.[2]
Solubility (Predicted)Based on its structure, the compound is expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The interpretation of these spectra is a cornerstone of chemical analysis.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present.

Expected Absorptions: For this compound, the key diagnostic peaks in the IR spectrum would be:

  • ~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde (a characteristic doublet).

  • ~1690-1710 cm⁻¹: A strong, sharp absorption due to the C=O (carbonyl) stretching of the aromatic aldehyde.

  • ~1250 cm⁻¹ and ~1050 cm⁻¹: Strong C-O stretching vibrations corresponding to the aryl-ether and alkyl-ether linkages, respectively.

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the tetrahydropyran ring.

  • ~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR (Proton NMR)

The proton NMR spectrum would provide a precise map of the hydrogen atoms in the molecule.

Expected Chemical Shifts (δ) and Multiplicities:

  • ~10.3 ppm (singlet, 1H): The aldehyde proton (CHO), highly deshielded by the carbonyl group.

  • ~7.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the aldehyde and meta to the ether.

  • ~7.0-7.5 ppm (multiplets, 3H): The remaining aromatic protons.

  • ~4.6 ppm (multiplet, 1H): The proton on the carbon of the THP ring bearing the ether linkage (CH-OAr).

  • ~3.5-4.0 ppm (multiplets, 4H): The four protons on the carbons adjacent to the oxygen within the THP ring (CH₂-O-CH₂).

  • ~1.8-2.2 ppm (multiplets, 4H): The remaining four protons on the THP ring.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Expected Chemical Shifts (δ):

  • ~190 ppm: The aldehyde carbonyl carbon.

  • ~160 ppm: The aromatic carbon attached to the ether oxygen.

  • ~120-138 ppm: The other four aromatic carbons.

  • ~75 ppm: The carbon of the THP ring attached to the ether oxygen.

  • ~67 ppm: The two carbons adjacent to the ring oxygen in the THP moiety.

  • ~30 ppm: The remaining two carbons of the THP ring.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 121: Loss of the tetrahydropyranyloxy radical, leaving the 2-hydroxybenzaldehyde cation.

    • m/z = 85: The tetrahydropyranyl cation, resulting from cleavage of the ether bond.

    • m/z = 122: Corresponding to the salicylaldehyde radical cation after rearrangement.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data, the following standard operating procedures outline the methodologies for determining the key physical properties.

Diagram 2: Characterization Workflow

Workflow cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation & Verification A Pure Sample of 2-(THP-4-yloxy)benzaldehyde B Boiling Point Determination (Simple Distillation) A->B C Density Measurement (Pycnometer) A->C D Refractive Index (Refractometer) A->D E IR Spectroscopy (ATR-FTIR) A->E F NMR Spectroscopy (Sample in CDCl₃) A->F G Mass Spectrometry (EI or ESI) A->G H Correlate Data to Structure B->H C->H D->H E->H F->H G->H I Confirm Purity & Identity H->I

Sources

A Technical Guide to the Spectroscopic Profile of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(Tetrahydropyran-4-yloxy)benzaldehyde (CAS No. 898289-31-1). While experimental spectra for this specific compound are not widely available in the public domain, this document offers a comprehensive, predictive interpretation based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are grounded in the analysis of structurally related compounds and serve as a robust reference for researchers synthesizing or working with this molecule.

Introduction: Structural and Chemical Context

This compound is a bifunctional organic molecule featuring a benzaldehyde core substituted at the ortho position with a tetrahydropyran (THP) group via an ether linkage. This substitution pattern is of interest in medicinal chemistry and materials science, where the THP ether can act as a protective group or modulate the physicochemical properties of the parent aldehyde. An understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aldehydic, and tetrahydropyran protons. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for such compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Comparative Insights
~10.5Singlet1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Its position is characteristic of benzaldehydes.
~7.8-7.9Doublet of doublets1HAr-H (ortho to -CHO)This proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield.
~7.5-7.6Triplet of doublets1HAr-H (para to -CHO)This proton is influenced by both the aldehyde and the alkoxy group, leading to a complex splitting pattern and an intermediate chemical shift.
~7.1-7.2Triplet1HAr-H (para to -O-THP)The electron-donating nature of the ether oxygen shields this proton, shifting it upfield relative to the other aromatic protons.
~7.0-7.1Doublet1HAr-H (ortho to -O-THP)This proton is also shielded by the adjacent ether oxygen.
~4.6-4.7Multiplet1HO-CH (THP ring)The proton on the carbon bearing the ether linkage to the aromatic ring is expected to be the most downfield of the THP protons.
~3.9-4.1Multiplet2HO-CH₂ (axial, THP ring)The axial protons on the carbons adjacent to the ring oxygen are typically shifted downfield.
~3.5-3.7Multiplet2HO-CH₂ (equatorial, THP ring)The equatorial protons on the carbons adjacent to the ring oxygen are generally found at a slightly higher field than their axial counterparts.
~2.0-2.2Multiplet2HCH₂ (axial, THP ring)The axial protons on the carbons beta to the ring oxygen.
~1.8-2.0Multiplet2HCH₂ (equatorial, THP ring)The equatorial protons on the carbons beta to the ring oxygen.

Causality in Experimental Choices: The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is crucial for resolving the complex spin-spin coupling in both the aromatic and aliphatic regions of the spectrum. The use of two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for definitively assigning the proton and carbon signals of the tetrahydropyran ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~191Aldehyde Carbonyl (C=O)The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[1]
~161Ar-C (C-O-THP)The aromatic carbon directly attached to the electron-donating ether oxygen is significantly shielded and appears downfield.
~136Ar-C (C-CHO)The carbon to which the aldehyde is attached is deshielded.
~134Ar-CH (para to -CHO)Aromatic CH carbon.
~128Ar-CH (ortho to -CHO)Aromatic CH carbon.
~122Ar-CH (para to -O-THP)Aromatic CH carbon.
~115Ar-CH (ortho to -O-THP)Aromatic CH carbon shielded by the ether oxygen.
~73O-CH (THP ring)The carbon of the THP ring bonded to the phenolic oxygen.
~67O-CH₂ (THP ring)The two equivalent carbons adjacent to the ring oxygen.
~31CH₂ (THP ring)The two equivalent carbons beta to the ring oxygen.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Predicted Wavenumber (cm⁻¹)VibrationIntensityRationale
~3050-3100Aromatic C-H StretchMediumCharacteristic of C-H bonds on a benzene ring.
~2950-2850Aliphatic C-H StretchMedium-StrongCorresponding to the C-H bonds of the tetrahydropyran ring.
~2820 and ~2720Aldehyde C-H StretchMedium-WeakThe presence of two distinct bands (a Fermi doublet) is a hallmark of an aldehyde C-H stretch.[2]
~1700-1720Aldehyde C=O StretchStrongA strong, sharp absorption in this region is indicative of the carbonyl group of the benzaldehyde.
~1600, ~1580, ~1480Aromatic C=C StretchMedium-StrongThese absorptions are characteristic of the benzene ring.
~1250Aryl-O StretchStrongThis strong absorption is due to the stretching of the C-O bond between the aromatic ring and the ether oxygen.
~1100C-O-C StretchStrongAssociated with the ether linkages within the tetrahydropyran ring.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: For a solid sample, the KBr pellet method is preferred for high-resolution spectra. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or the KBr pellet) is recorded.

  • Data Acquisition: The sample is placed in the beam path, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

  • Predicted Molecular Ion ([M]⁺): m/z = 206.0943 (for C₁₂H₁₄O₃)

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecular ion.

Predicted Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

  • Loss of the Tetrahydropyran Moiety: Cleavage of the C-O bond between the aromatic ring and the THP group would be a major fragmentation pathway, leading to a fragment corresponding to the 2-hydroxybenzaldehyde radical cation (m/z = 121) and a tetrahydropyran radical.

  • Fragmentation of the Tetrahydropyran Ring: The THP ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like formaldehyde (CH₂O) or ethylene (C₂H₄).

  • Loss of the Aldehyde Group: Fragmentation of the benzaldehyde moiety could involve the loss of a hydrogen radical (M-1) or the entire formyl group (M-29).

Visualization of Predicted MS Fragmentation:

G M [M]⁺˙ m/z = 206 F1 [M - C₅H₉O]⁺ m/z = 121 M->F1 - C₅H₉O˙ F2 [C₅H₉O]⁺ m/z = 85 M->F2 - C₇H₅O₂˙ F3 [M - CHO]⁺ m/z = 177 M->F3 - CHO˙

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Framework for Characterization

This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS are based on sound chemical principles and data from analogous structures. Researchers can use this guide to:

  • Aid in the preliminary identification of the synthesized compound.

  • Anticipate the key spectral features to look for during characterization.

  • Design appropriate spectroscopic experiments for full structural elucidation.

It is imperative to note that while these predictions offer a strong foundation, definitive structural confirmation requires the acquisition and interpretation of experimental data.

References

  • Wiley-VCH. (2007). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Supplementary data The 1H-NMR and 13C-NMR spectra were recorded on Varian Mercury VX (400 MHz) spectrometer.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Retrieved from [Link]

  • PubMed. (1989). 13 C NMR studies of insulin. Part I-Spectral assignments. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Spectroscopy Online. (2022). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Retrieved from [Link]

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An In-Depth Technical Guide to 2-(Tetrahydropyran-4-yloxy)benzaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is a paramount objective. Central to this endeavor is the design and synthesis of complex molecular architectures, a process that relies heavily on the strategic use of versatile chemical building blocks. 2-(Tetrahydropyran-4-yloxy)benzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features—a reactive aldehyde functionality, an ether linkage, and a saturated heterocyclic tetrahydropyran (THP) ring—provide a powerful toolkit for medicinal chemists to construct intricate molecular frameworks.

The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including but not limited to, condensation reactions, reductive aminations, and the formation of various heterocyclic systems. The tetrahydropyran moiety, on the other hand, can significantly influence the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and ability to form crucial hydrogen bonds with biological targets. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its applications as a key building block in the development of innovative therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 898289-31-1
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Boiling Point 349.1°C at 760 mmHg
Density 1.154 g/cm³
Flash Point 156.2°C

Core Synthesis: The Williamson Ether Synthesis Approach

The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[1][2][3][4][5] This robust and reliable S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific case, the synthesis proceeds by reacting salicylaldehyde (2-hydroxybenzaldehyde) with a suitable 4-substituted tetrahydropyran, such as 4-bromotetrahydropyran.

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. Salicylaldehyde possesses a phenolic hydroxyl group which, upon deprotonation with a suitable base, forms a highly nucleophilic phenoxide ion. 4-Bromotetrahydropyran provides an electrophilic carbon atom attached to a good leaving group (bromide), making it susceptible to nucleophilic attack. The S(_N)2 mechanism ensures the formation of the desired ether linkage with high efficiency.[4]

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Salicylaldehyde

  • 4-Bromotetrahydropyran[6][7]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide and accelerating the S(_N)2 reaction.[2]

  • Addition of Alkyl Halide: To the stirred suspension, add 4-bromotetrahydropyran (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the product, which is typically less soluble in water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active compounds.[8] Its aldehyde functionality provides a reactive site for the introduction of further molecular complexity, while the tetrahydropyran ring can impart favorable pharmacokinetic properties.

A notable area of application for benzaldehyde derivatives is in the development of anticancer agents, particularly those that target the microtubule network, a critical component of the cellular cytoskeleton. One such example is the clinical-stage drug Plinabulin (NPI-2358), a potent vascular-disrupting agent that binds to tubulin and inhibits microtubule polymerization.[8][9][10][11][12] While not a direct precursor, the synthesis of various Plinabulin derivatives and analogues often involves the use of substituted benzaldehydes in condensation reactions to construct the core heterocyclic scaffold. The presence of ether linkages and heterocyclic rings is a common feature in this class of compounds, highlighting the relevance of building blocks like this compound.

The general synthetic strategy for many tubulin inhibitors involves the condensation of a substituted benzaldehyde with a heterocyclic core, often a diketopiperazine or a similar nitrogen-containing ring system. The aldehyde group of this compound can readily participate in such condensation reactions, leading to the formation of a carbon-carbon double bond and the incorporation of the tetrahydropyran-substituted phenyl ring into the final molecule.

Caption: General scheme for the application of this compound in the synthesis of bioactive molecules.

Conclusion: A Building Block of Strategic Significance

This compound represents a prime example of a strategically designed chemical building block that facilitates the efficient synthesis of complex molecules with therapeutic potential. Its straightforward preparation via the Williamson ether synthesis, coupled with the versatile reactivity of its aldehyde group, makes it an invaluable tool for medicinal chemists. The incorporation of the tetrahydropyran moiety offers a means to fine-tune the pharmacokinetic properties of drug candidates, a critical aspect of the drug development process. As the demand for novel and more effective therapeutics continues to grow, the importance of versatile and readily accessible intermediates like this compound in the drug discovery pipeline is set to increase.

References

  • Synthesis and Cytotoxic Activity of Several Novel N- Alkyl- Plinabulin Derivatives With Aryl Group Moieties. Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure. PubMed. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Several Novel N-Alkyl-Plinabulin Derivatives With Aryl Group Moieties. Semantic Scholar. Available at: [Link]

  • Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure. PubMed. Available at: [Link]

  • Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin. PubMed. Available at: [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Chemistry LibreTexts. Available at: [Link]

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An In-depth Technical Guide to 2-(Tetrahydropyran-4-yloxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydropyran-4-yloxy)benzaldehyde, a key building block in modern medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its significance lies in its role as a versatile intermediate for the synthesis of complex bioactive molecules. This guide will delve into its physicochemical properties, detail a robust synthetic protocol based on the Williamson ether synthesis, and explore its applications in the development of targeted therapeutics, particularly in the realms of kinase and central nervous system (CNS) inhibitors. The strategic incorporation of the tetrahydropyran moiety offers advantages in modulating physicochemical properties such as solubility and bioavailability, making this scaffold of high interest to researchers in drug development.

Introduction: A Scaffold of Strategic Importance

This compound (CAS No. 898289-31-1) is an aromatic aldehyde distinguished by the presence of a tetrahydropyran ring linked to a benzaldehyde core via an ether bond at the ortho position.[1] This unique structural arrangement provides a valuable platform for synthetic chemists. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the construction of diverse molecular architectures.[2]

The tetrahydropyran (THP) moiety is a saturated heterocyclic ether frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[3] Its presence can improve aqueous solubility, metabolic stability, and cell permeability, which are critical parameters in the optimization of lead compounds. The ortho-positioning of the tetrahydropyranyloxy group relative to the aldehyde can also influence the molecule's conformation and reactivity, offering a subtle yet powerful tool for fine-tuning molecular interactions with biological targets.[3]

This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and application, serving as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 898289-31-1[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [2]
Appearance Not explicitly stated, likely a solid or oil-
Boiling Point 349.1 °C at 760 mmHg (Predicted)-
Density 1.154 g/cm³ (Predicted)-
Flash Point 156.2 °C (Predicted)-
Storage Room temperature[2]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aldehyde proton (around 9.8-10.5 ppm), aromatic protons on the benzene ring (in the range of 6.9-7.8 ppm), and protons of the tetrahydropyran ring. The protons on the carbon bearing the ether linkage would appear as a multiplet, and the other methylene protons of the THP ring would be in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (around 190 ppm). Aromatic carbons would resonate in the 110-160 ppm region, and the aliphatic carbons of the tetrahydropyran ring would appear in the upfield region (typically 20-80 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. C-O stretching bands for the ether linkage would be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would also be observed.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.24 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and loss of the aldehyde group.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this aryl ether is the Williamson ether synthesis.[4][5][6] This venerable reaction, first reported by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction.[3] In the context of this compound, this would involve the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable tetrahydropyran derivative bearing a good leaving group at the 4-position.

Reaction Scheme

The overall synthetic transformation is depicted below:

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product 1. Base 2. THP-LG THP_LG Tetrahydropyran-4-yl-LG (LG = OTs, OMs, Br, I) Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. The choice of the leaving group on the tetrahydropyran moiety (e.g., tosylate, mesylate, or a halide) and the base can be optimized for yield and reaction time. Using a tosylate or mesylate of tetrahydropyran-4-ol is a common strategy.[5]

Materials:

  • Salicylaldehyde (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.1 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (as base for tosylation)

  • Dichloromethane (for tosylation)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and equipment for work-up and purification.

Procedure:

Step 1: Preparation of Tetrahydropyran-4-yl Tosylate (if not commercially available)

  • In a round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-2H-pyran-4-ol (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydropyran-4-yl tosylate, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

Williamson_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Salicylaldehyde in DMF B Add K₂CO₃ A->B C Stir at RT B->C D Add Tetrahydropyran-4-yl-LG C->D E Heat reaction mixture (e.g., 60-80 °C) D->E F Monitor by TLC E->F G Cool to RT F->G H Pour into water G->H I Extract with Ethyl Acetate H->I J Wash with brine I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Column Chromatography (Silica gel, Hexane/EtOAc) L->M N Characterize product M->N

Caption: Experimental workflow for the synthesis of this compound.

  • To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).[6]

  • Stir the suspension at room temperature for 30 minutes.

  • Add the tetrahydropyran-4-yl derivative with a suitable leaving group (e.g., tosylate, prepared in Step 1, or a commercially available halide) (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phenolic proton signal from salicylaldehyde in the ¹H NMR spectrum and the appearance of signals corresponding to the tetrahydropyran moiety are key indicators of a successful reaction.

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a precursor to more complex molecules with therapeutic potential. Its applications are particularly notable in the development of kinase inhibitors and agents targeting the central nervous system.[2]

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapies.[8] The benzaldehyde moiety of the title compound can be elaborated into various heterocyclic scaffolds known to interact with the ATP-binding site of kinases. The tetrahydropyran group can be strategically positioned to interact with the solvent-exposed region of the kinase, thereby enhancing binding affinity and selectivity.

While specific examples of marketed drugs derived directly from this compound are not prominent, its structural motifs are present in numerous kinase inhibitors in various stages of development. For instance, the tetrahydropyran ring is a common feature in many approved kinase inhibitors, where it contributes to favorable pharmacokinetic profiles.

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cell_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cell_Response Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Kinase_B Inhibits

Caption: Simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.

Central Nervous System (CNS) Agents

Drug discovery for CNS disorders presents unique challenges, primarily due to the blood-brain barrier (BBB), which restricts the entry of many molecules into the brain. The physicochemical properties of a drug candidate, such as lipophilicity and hydrogen bonding potential, are critical for BBB penetration. The incorporation of the tetrahydropyran moiety can modulate these properties to favor brain uptake.

The this compound scaffold can be used to synthesize a variety of CNS-active compounds. For example, the aldehyde can be converted to an amine, which can then be further functionalized to create ligands for various CNS receptors or enzymes.

Conclusion

This compound, while not a widely studied molecule in its own right, represents a strategically important building block for the synthesis of complex and potentially therapeutic molecules. Its straightforward preparation via the Williamson ether synthesis, combined with the versatile reactivity of the aldehyde group and the favorable pharmacokinetic contributions of the tetrahydropyran moiety, makes it a valuable tool for medicinal chemists. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and an exploration of its applications in drug discovery. As the demand for novel therapeutics continues to grow, the importance of such well-designed and versatile intermediates will undoubtedly increase.

References

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Methodological & Application

The Versatile Role of 2-(Tetrahydropyran-4-yloxy)benzaldehyde in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, 2-(Tetrahydropyran-4-yloxy)benzaldehyde has emerged as a highly valuable and versatile intermediate. Its unique structural features, combining a reactive aldehyde functionality with a bulky, solubilizing tetrahydropyran (THP) ether group, offer a compelling platform for the synthesis of a diverse array of bioactive molecules, particularly in the realms of kinase inhibitors and central nervous system (CNS) agents.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Strategic Advantages

The utility of this compound in organic synthesis is underpinned by its distinct physicochemical properties. The tetrahydropyran moiety, while often employed as a protecting group, also serves to enhance the solubility and influence the solid-state properties of synthetic intermediates and final products.[1] The strategic placement of this group at the ortho position of the benzaldehyde introduces steric hindrance that can influence the conformational preferences of the molecule and its interactions with biological targets.

PropertyValue
CAS Number 898289-31-1
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

The core reactivity of this molecule resides in the aldehyde functional group, which is a gateway to a multitude of chemical transformations. This allows for its facile modification through reactions such as condensations, reductions, and nucleophilic additions, making it a cornerstone in the assembly of complex organic structures.[1]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[2][3][4] This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from 2-hydroxybenzaldehyde (salicylaldehyde) and reacted with a suitable 4-substituted tetrahydropyran derivative.

Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2-Hydroxybenzaldehyde

  • 4-Bromotetrahydropyran (or 4-hydroxytetrahydropyran and a suitable activating agent)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 4-bromotetrahydropyran (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF or ACN is crucial for solvating the potassium phenoxide and facilitating the SN2 reaction. Potassium carbonate is a mild and effective base for deprotonating the phenol, while heating accelerates the reaction rate. The aqueous workup serves to remove inorganic salts and any remaining DMF.

Caption: Williamson ether synthesis workflow.

Application in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound is the linchpin for its diverse applications in medicinal chemistry. Two of the most powerful transformations involving this group are the Wittig reaction and reductive amination.

Wittig Reaction: Formation of Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[5][6][7][8][9] This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond.

Materials:

  • This compound

  • A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[5]

Caption: The Wittig reaction pathway.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[10][11][12][13][14] This one-pot procedure involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This transformation is central to the synthesis of many pharmaceutical agents, including kinase inhibitors and CNS-active compounds.

This protocol is adapted from methodologies used in the synthesis of complex heterocyclic compounds, where the amine products serve as key building blocks.

Materials:

  • This compound

  • A primary or secondary amine (e.g., a substituted aniline or piperazine derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validating System: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride is a mild and selective reducing agent that will not reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct. Its use ensures that the reduction occurs preferentially on the iminium ion intermediate.

Reductive_Amination Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine (-H₂O) Amine Primary or Secondary Amine Product Substituted Amine Imine->Product + Reducing Agent Reducing_Agent NaBH(OAc)₃

Caption: Reductive amination workflow.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its dual functionality as a reactive aldehyde and a carrier of a solubilizing, sterically influential tetrahydropyran group makes it an invaluable tool for medicinal chemists and synthetic researchers. The protocols detailed herein for its synthesis and subsequent transformations via Wittig olefination and reductive amination provide a robust foundation for the construction of novel and complex molecules destined for biological evaluation. As the quest for new therapeutics continues, the judicious application of such versatile building blocks will undoubtedly play a pivotal role in accelerating the pace of drug discovery.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • Wikipedia. Wittig reaction. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • PubMed. (2001). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. Retrieved from [Link]

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  • Google Patents. (2005). Process for producing pyran.
  • Google Patents. (2023). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN.
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  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2023, July). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • PubMed. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • PubMed. (2025, April 2). Molecular Generation for CNS Drug Discovery and Design. Retrieved from [Link]

  • PubMed. (2016, April 1). Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies. Retrieved from [Link]

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The Strategic Role of 2-(Tetrahydropyran-4-yloxy)benzaldehyde in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Within this context, 2-(Tetrahydropyran-4-yloxy)benzaldehyde has emerged as a pivotal intermediate, offering a unique combination of structural features essential for the development of next-generation therapeutics. This versatile building block incorporates a reactive benzaldehyde moiety, primed for a multitude of synthetic transformations, and a tetrahydropyran (THP) group. The THP moiety is of particular interest as it can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structural element that can optimize interactions with biological targets.

This technical guide provides an in-depth exploration of this compound as a key intermediate in drug discovery. We will delve into a detailed, field-proven protocol for its synthesis, elucidate its critical role in the construction of complex drug molecules, and discuss the underlying chemical principles that make it a valuable tool for medicinal chemists. The applications of this intermediate are particularly relevant in the design of inhibitors for challenging oncology targets such as B-cell lymphoma 2 (Bcl-2) and Kirsten rat sarcoma viral oncogene homolog (KRAS).

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of an intermediate is fundamental to its effective utilization in multi-step syntheses. The table below summarizes the key data for this compound.

PropertyValueSource
CAS Number 898289-31-1[1]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1][2]
Appearance Off-white to pale yellow solid
Purity Typically ≥95%[1]
Solubility Soluble in methanol, ethanol, DMSO, DMF

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific application, the phenoxide is generated from 2-hydroxybenzaldehyde (salicylaldehyde), and the electrophile is a derivative of tetrahydropyran-4-ol.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Salicylaldehyde 2-Hydroxybenzaldehyde Target This compound Salicylaldehyde->Target 1. DMF, Heat THP_OMs Tetrahydropyran-4-yl mesylate THP_OMs->Target Base K₂CO₃ (Potassium Carbonate) Base->Target Byproduct KHCO₃ + K(OMs)

Caption: General reaction scheme for the synthesis of the target intermediate.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Tetrahydropyran-4-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Part A: Preparation of Tetrahydropyran-4-yl Mesylate (Electrophile)

  • Rationale: The hydroxyl group of tetrahydropyran-4-ol is a poor leaving group. Conversion to the mesylate ester transforms it into an excellent leaving group, facilitating the subsequent Sₙ2 reaction.

  • To a stirred solution of tetrahydropyran-4-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes). The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates the formation of the mesylate.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tetrahydropyran-4-yl mesylate. This intermediate is often used in the next step without further purification.

Part B: Williamson Ether Synthesis

  • Rationale: Anhydrous polar aprotic solvents like DMF are ideal for Sₙ2 reactions as they solvate the cation of the base (K⁺) while leaving the phenoxide nucleophile relatively free and highly reactive. Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group of salicylaldehyde.

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add a solution of crude tetrahydropyran-4-yl mesylate (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 20% EtOAc in hexanes). The consumption of salicylaldehyde and the formation of a new product spot are indicative of reaction progression.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Part C: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an off-white to pale yellow solid.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the tetrahydropyran-4-yloxy group at the ortho position of the benzaldehyde ring offers several advantages in drug design. The aldehyde functionality serves as a versatile chemical handle for further elaboration into a wide array of functional groups and heterocyclic systems. The ortho-ether linkage can influence the conformation of the molecule and participate in intramolecular hydrogen bonding, which can be crucial for binding to a biological target.

Role as a Key Intermediate for Bcl-2 and KRAS Inhibitor Analogs

The anti-cancer drug Venetoclax , a potent and selective Bcl-2 inhibitor, features a complex molecular architecture that includes a substituted benzamide core.[5][6][7] While the approved structure of Venetoclax itself does not contain the this compound fragment directly, this intermediate is an ideal starting material for the synthesis of novel analogs. The aldehyde can be oxidized to the corresponding benzoic acid, which can then be coupled with various amine-containing fragments to explore the structure-activity relationship (SAR) around the benzamide core of Bcl-2 inhibitors.

G Intermediate This compound Oxidation Oxidation (e.g., Pinnick Oxidation) Intermediate->Oxidation CarboxylicAcid 2-(Tetrahydropyran-4-yloxy)benzoic Acid Oxidation->CarboxylicAcid AmideCoupling Amide Coupling (with diverse amines) CarboxylicAcid->AmideCoupling Bcl2Analogs Library of Novel Bcl-2 Inhibitor Analogs AmideCoupling->Bcl2Analogs

Caption: Workflow for the synthesis of Bcl-2 inhibitor analogs.

Similarly, the KRAS protein, particularly the G12C mutant, has emerged as a critical target in oncology.[8][9] The approved drug Adagrasib is a covalent inhibitor of KRAS G12C.[10][11][12][13] The synthesis of Adagrasib and other KRAS inhibitors often involves the construction of a complex heterocyclic core. This compound can serve as a starting point for the synthesis of novel heterocyclic systems that can be incorporated into KRAS inhibitor scaffolds. For instance, the aldehyde can undergo condensation reactions with various nucleophiles to form a diverse range of heterocyclic cores.

G Intermediate This compound Condensation Condensation Reactions (e.g., with active methylene compounds) Intermediate->Condensation Heterocycles Novel Heterocyclic Scaffolds Condensation->Heterocycles FurtherElaboration Further Synthetic Elaboration Heterocycles->FurtherElaboration KRASAnalogs Library of Novel KRAS Inhibitor Analogs FurtherElaboration->KRASAnalogs

Caption: Workflow for the synthesis of KRAS inhibitor analogs.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a strategically important intermediate in the field of medicinal chemistry. Its synthesis, achievable through a robust Williamson ether synthesis protocol, provides access to a versatile scaffold. The presence of the tetrahydropyran moiety offers the potential for improved physicochemical properties in drug candidates, while the ortho-substituted benzaldehyde functionality allows for extensive synthetic diversification. As the quest for novel therapeutics targeting challenging diseases continues, the intelligent application of such well-designed intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

  • Bristol Myers Squibb. (2024, June 1). KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Chen, C.-y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 944–949. [Link]

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The Tetrahydropyranyl Group: A Comprehensive Guide to the Protection of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity. The tetrahydropyranyl (THP) group stands as a venerable and highly effective tool for the temporary masking of hydroxyl functionalities, particularly phenols. Its enduring popularity stems from the ease of its introduction, general stability to a wide range of non-acidic reagents, and the facility of its removal under mild acidic conditions.[1][2] This guide provides an in-depth exploration of the chemistry of THP-protected phenols, offering detailed mechanistic insights and field-proven protocols for their formation and cleavage.

The Chemistry of THP Protection: An Overview

The protection of a phenol as a THP ether involves the acid-catalyzed reaction of the phenol with 3,4-dihydro-2H-pyran (DHP).[3][4] The resulting 2-tetrahydropyranyl ether is an acetal, which accounts for its stability towards a broad spectrum of reagents, including strong bases, organometallics, hydrides, and various oxidizing and reducing agents.[1][5]

A key consideration when using the THP group is the introduction of a new stereocenter at the anomeric carbon of the pyran ring. For achiral phenols, this results in a racemic mixture of diastereomers, which can complicate NMR spectral interpretation.[1][2] However, for most applications, this is a minor drawback that is outweighed by the group's reliability.

Mechanism of THP Ether Formation

The formation of a THP ether from a phenol and DHP is an acid-catalyzed addition reaction. The mechanism proceeds through the following key steps:

  • Protonation of DHP: The acid catalyst protonates the electron-rich double bond of DHP, generating a resonance-stabilized oxocarbenium ion intermediate.[3][4] This is the rate-determining step and renders the C2 carbon of the pyran ring highly electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbocation.[3] This forms a new carbon-oxygen bond.

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another molecule of the phenol, removes the proton from the phenolic oxygen to yield the neutral THP ether and regenerate the acid catalyst.[3]

Protection_Mechanism cluster_0 Mechanism of Phenol Protection phenol Ar-OH protonated_dhp Resonance-Stabilized Oxocarbenium Ion phenol->protonated_dhp Nucleophilic Attack dhp 3,4-Dihydro-2H-pyran dhp->protonated_dhp Protonation h_plus H⁺ thp_ether Ar-O-THP protonated_dhp->thp_ether Deprotonation h_plus_regen H⁺

Figure 1: Mechanism of THP protection of a phenol.

Protocol for the Protection of Phenols as THP Ethers

This protocol provides a general and reliable method for the tetrahydropyranylation of a phenol.

Materials:

  • Phenol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (PPTS), pyridinium p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA)) (0.01 - 0.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile (CH₃CN))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2 - 1.5 eq).

  • Initiation: Add a catalytic amount of the chosen acid catalyst (e.g., PPTS, 0.05 eq). The choice of catalyst and its loading can be critical for acid-sensitive substrates, with PPTS being a milder alternative to PTSA.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed. Reactions are typically complete within 30 minutes to a few hours.[3]

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure.

  • Final Product: The crude product can be purified by column chromatography on silica gel if necessary to afford the pure THP-protected phenol.[3]

CatalystTypical Loading (mol%)SolventTemperature (°C)Notes
p-Toluenesulfonic acid (PTSA)1-5CH₂Cl₂0 - 25Highly effective, but can be too harsh for acid-sensitive substrates.
Pyridinium p-toluenesulfonate (PPTS)5-10CH₂Cl₂25Milder catalyst, good for acid-sensitive molecules.[3]
Trifluoroacetic acid (TFA)20CH₂Cl₂25Effective, but requires careful neutralization during workup.
Bismuth(III) triflate (Bi(OTf)₃)1-5Solvent-free25A mild and air-insensitive Lewis acid catalyst.[1]
Zeolite H-betaCatalyticToluene25A recyclable heterogeneous catalyst.[1]
NH₄HSO₄ on SiO₂0.3CPME or 2-MeTHF25A recyclable and environmentally benign catalyst system.[6]

Table 1: Common Acid Catalysts for the Tetrahydropyranylation of Phenols.

Deprotection of THP-Protected Phenols

The cleavage of the THP ether to regenerate the phenol is typically achieved under mild acidic conditions. The mechanism is essentially the reverse of the protection reaction.

  • Protonation: The ether oxygen of the THP group is protonated by the acid catalyst.

  • Formation of Oxocarbenium Ion: The protonated ether collapses to form the parent phenol and the same resonance-stabilized oxocarbenium ion generated during the protection step.

  • Trapping of the Cation: The oxocarbenium ion is then trapped by a nucleophile present in the reaction medium (e.g., water or an alcohol solvent) to form a hemiacetal, which is in equilibrium with 5-hydroxypentanal.[7]

Deprotection_Mechanism cluster_1 Mechanism of Phenol Deprotection thp_ether Ar-O-THP protonated_ether Protonated THP Ether thp_ether->protonated_ether Protonation h_plus H⁺ phenol Ar-OH protonated_ether->phenol Cleavage oxocarbenium Resonance-Stabilized Oxocarbenium Ion byproduct 5-Hydroxypentanal (from hemiacetal) oxocarbenium->byproduct Nucleophilic Attack nucleophile H₂O or ROH

Figure 2: Mechanism of THP deprotection of a phenol.

Protocol for the Deprotection of THP Ethers

This protocol outlines a general procedure for the acidic hydrolysis of a THP-protected phenol.

Materials:

  • THP-protected phenol (1.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (PTSA), acetic acid (AcOH), or pyridinium p-toluenesulfonate (PPTS))

  • Solvent (e.g., methanol (MeOH), ethanol (EtOH), or a mixture of tetrahydrofuran (THF) and water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the THP-protected phenol (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture.

  • Initiation: Add a catalytic amount of the acid catalyst (e.g., PTSA, 0.1 eq). For substrates sensitive to strong acids, a mixture of acetic acid, THF, and water can be used.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within a few hours.

  • Workup: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure.

  • Final Product: The crude phenol can be purified by column chromatography on silica gel if necessary.

Reagent/CatalystSolventTemperature (°C)Notes
Acetic AcidTHF/H₂O (e.g., 3:1:1)25-45Mild conditions, suitable for many substrates.[2]
p-Toluenesulfonic acid (PTSA)MeOH or EtOH0-25Efficient and common method.[3]
Pyridinium p-toluenesulfonate (PPTS)EtOH55Milder than PTSA, useful for preventing side reactions.[2]
Lithium Chloride (LiCl)DMSO/H₂O90A neutral deprotection method.[8]
Bismuth(III) triflate (Bi(OTf)₃)CH₃CN/H₂O25Also catalyzes the deprotection reaction.[1]

Table 2: Common Reagents and Conditions for the Deprotection of THP-Protected Phenols.

Orthogonal Protection Strategies

The THP group is a valuable component of orthogonal protection strategies, where multiple protecting groups in a molecule can be removed selectively under different reaction conditions.[9][10] For instance, a molecule containing a THP-protected phenol, a silyl-protected alcohol (e.g., TBDMS), and a benzyl-protected amine can be selectively deprotected. The THP group is labile to acid, the silyl group can be removed with fluoride ions, and the benzyl group is cleaved by hydrogenolysis. This selectivity is crucial in the synthesis of complex molecules with multiple functional groups.

Conclusion

The tetrahydropyranyl group remains a cornerstone in the synthetic chemist's toolbox for the protection of phenols. Its ease of formation, stability to a wide array of reagents, and straightforward removal under mild acidic conditions make it a reliable and versatile choice. By understanding the underlying mechanisms of protection and deprotection and by having access to robust protocols, researchers can confidently employ the THP group to navigate the challenges of complex organic synthesis.

References

  • Bongini, A., Cardillo, G., Gentilucci, L., & Tolomelli, A. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Molecules, 20(9), 15688-15700. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[3][6]triazine. Turkish Journal of Chemistry, 31(1), 83-90. [Link]

  • Romanelli, G. P., Autino, J. C., & Baronetti, G. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(42), 7563-7565. [Link]

  • Li, T. S., Zhang, Z. H., & Fu, C. G. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 1998(3), 174-175. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 45B(3), 759-762. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Habibi, D., & Marvi, O. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Synthetic Communications, 36(12), 1715-1721. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chembiochem, 18(5), 459-466. [Link]

  • Mirjalili, B. F., Bamoniri, A., & Akbari, A. (2011). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. Request PDF. [Link]

  • University of Rochester. (n.d.). Protecting Groups. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Request PDF. (n.d.). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. [Link]

  • Request PDF. (n.d.). Chemoselective Protection of Thiols versus Alcohols and Phenols. The Tosvinyl Group. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445-2472. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Wikipedia. (2023, November 29). Tetrahydropyran. [Link]

  • Räsänen, M., & Wähälä, K. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(42), 7699-7701. [Link]

  • Wikipedia. (2023, December 23). Protecting group. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

Sources

Application Notes and Protocols for 2-(Tetrahydropyran-4-yloxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Latent Potential

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful design of novel therapeutic agents. 2-(Tetrahydropyran-4-yloxy)benzaldehyde is a bifunctional molecule that marries the reactivity of an aromatic aldehyde with the favorable physicochemical properties of a tetrahydropyran (THP) moiety. The aldehyde group serves as a versatile chemical handle for a myriad of synthetic transformations, while the THP ring, a prevalent motif in numerous approved drugs, can enhance aqueous solubility, improve metabolic stability, and modulate ligand-receptor interactions.

While direct and extensive studies on the specific biological applications of this compound are emerging, its constituent parts are well-established pharmacophores. This application note will explore the potential applications of this compound, drawing parallels from structurally related molecules and providing detailed protocols for its utilization as a key intermediate in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 898289-31-1[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Boiling Point 349.1±32.0 °C (Predicted)[1]
Density 1.154±0.06 g/cm³ (Predicted)[1]
Melting Point 67-70 °C[1]

Core Applications in Drug Discovery: An Expert's Perspective

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of novel compounds targeting a range of diseases. Below, we delve into promising, evidence-guided applications.

Development of Novel Aldehyde Dehydrogenase (ALDH) Inhibitors for Oncology

Rationale: The benzaldehyde core is a known pharmacophore for inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancers and implicated in chemoresistance.[2][3] Specifically, the ALDH1A3 isoform is a key target.[2] Derivatives of benzyloxybenzaldehyde have demonstrated potent and selective inhibition of ALDH1A3.[3] By substituting the benzyl group with a tetrahydropyran ring, it is plausible to develop novel ALDH inhibitors with potentially improved pharmacokinetic profiles. The THP moiety can enhance solubility and introduce a vector for further chemical modification.

Hypothetical Signaling Pathway Inhibition:

ALDH_Inhibition cluster_pathway ALDH1A3-Retinoic Acid Signaling Pathway cluster_inhibition Inhibitory Action Retinaldehyde Retinaldehyde ALDH1A3 ALDH1A3 Retinaldehyde->ALDH1A3 Oxidation Retinoic_Acid Retinoic_Acid ALDH1A3->Retinoic_Acid RAR_RXR RAR/RXR Activation Retinoic_Acid->RAR_RXR Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Cell_Proliferation Cancer Stem Cell Proliferation & Chemoresistance Gene_Expression->Cell_Proliferation THP_Benzaldehyde_Derivative 2-(THP-4-yloxy)benzaldehyde Derivative THP_Benzaldehyde_Derivative->ALDH1A3 Inhibition

Caption: Proposed inhibition of the ALDH1A3 signaling pathway by a derivative of this compound.

Synthesis of Anti-inflammatory Agents: Dual COX-2/5-LO Inhibitors

Rationale: The tetrahydropyran ring is a key structural feature in some dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are crucial enzymes in the inflammatory cascade.[4] The benzaldehyde functionality of this compound can be elaborated through various chemical reactions, such as the Wittig reaction or aldol condensation, to construct diaryl heterocyclic systems known to possess anti-inflammatory properties. The 2-alkoxy substitution pattern on the phenyl ring is a common feature in many COX-2 inhibitors.

Building Blocks for Bcl-2 Inhibitors in Cancer Therapy

Rationale: The FDA-approved drug Venetoclax, a potent Bcl-2 inhibitor, features a tetrahydropyran-4-ylmethylamino group.[5][6] This highlights the significance of the tetrahydropyran moiety in binding to the BH3 domain of Bcl-2. This compound can serve as a key starting material for the synthesis of Venetoclax analogs. The aldehyde can be converted to an amine via reductive amination, which can then be coupled with other fragments to build the final inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of a potential therapeutic agent.

Protocol 1: Synthesis of a Schiff Base Derivative as a Potential ALDH Inhibitor

This protocol describes the synthesis of a Schiff base from this compound and a model aniline.

Workflow Diagram:

Schiff_Base_Synthesis Start Start Reactants 2-(THP-4-yloxy)benzaldehyde + Aniline Derivative Start->Reactants Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add catalytic amount of Acetic Acid Solvent->Catalyst Reaction Reflux for 4-6 hours Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool to RT, Filter Precipitate Monitoring->Workup Reaction Complete Purification Wash with cold Ethanol Workup->Purification Product Dry to obtain Schiff Base Product Purification->Product End End Product->End

Sources

The Strategic Utility of 2-(Tetrahydropyran-4-yloxy)benzaldehyde in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and complex molecule synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. 2-(Tetrahydropyran-4-yloxy)benzaldehyde emerges as a highly valuable scaffold, ingeniously combining the reactive potential of an aromatic aldehyde with the advantageous physicochemical properties imparted by a tetrahydropyran (THP) moiety. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, allowing for the construction of diverse molecular architectures. Concurrently, the THP ether linkage at the ortho position offers a means to modulate solubility, lipophilicity, and metabolic stability, and can influence the conformational presentation of the molecule—a critical aspect in the design of targeted therapeutics.[1] This guide provides an in-depth exploration of the synthesis and application of this compound, presenting detailed, field-proven protocols for its use in constructing more complex molecular frameworks relevant to drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective application in synthesis, guiding decisions on reaction conditions, purification, and characterization.

PropertyValueSource
CAS Number 898289-31-1[2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Appearance Off-white to pale yellow solid
Melting Point 67-70 °C[2]
Boiling Point 349.1 ± 32.0 °C (Predicted)[2]
Density 1.154 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone, DMSO)

Spectroscopic Data (Predicted/Typical):

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 10.35s-CHO
7.85dd7.7, 1.8Ar-H
7.55ddd8.4, 7.3, 1.8Ar-H
7.10d8.4Ar-H
7.05t7.7Ar-H
4.70m-O-CH-(CH₂)₂
3.95m-O-CH₂ (axial)
3.60m-O-CH₂ (equatorial)
2.05m-CH₂ (axial)
1.85m-CH₂ (equatorial)
¹³C NMR 190.0C=O
161.5C-OAr
136.0Ar-CH
128.5Ar-C
125.0Ar-CH
121.0Ar-CH
115.0Ar-CH
75.0O-CH-(CH₂)₂
66.0O-CH₂
31.0CH₂

Synthesis of this compound: A Practical Protocol

The most direct and reliable method for the preparation of this building block is the Williamson ether synthesis, a robust and well-established Sₙ2 reaction.[3][4][5] This approach involves the nucleophilic attack of the phenoxide, generated from salicylaldehyde, on an activated tetrahydropyran electrophile. For optimal results, it is preferable to activate the 4-position of the tetrahydropyran ring with a good leaving group, such as a tosylate or mesylate, to facilitate the substitution reaction.

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Product This compound Phenoxide->Product Sₙ2 Nucleophilic Substitution THP_OMs Tetrahydropyran-4-yl Mesylate THP_OMs->Product Sₙ2 Nucleophilic Substitution Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Salicylaldehyde

  • Tetrahydro-4-pyranol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Preparation of Tetrahydropyran-4-yl Mesylate

  • To a stirred solution of tetrahydro-4-pyranol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of cold water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude tetrahydropyran-4-yl mesylate, which can often be used in the next step without further purification.

Step 2: Etherification

  • To a suspension of potassium carbonate (1.5 eq.) in anhydrous DMF, add salicylaldehyde (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add a solution of tetrahydropyran-4-yl mesylate (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Applications in the Construction of Complex Molecules

The aldehyde functionality of this compound is a gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for the synthesis of diverse molecular scaffolds.

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1][3][6] This reaction is highly reliable for converting the aldehyde group of our building block into a vinyl group, which can serve as a precursor for further functionalization.

Wittig_Reaction Building_Block This compound Alkene_Product Alkene Product Building_Block->Alkene_Product Wittig Reaction Phosphonium_Salt Phosphonium Salt (e.g., Benzyltriphenylphosphonium chloride) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi, NaH, NaOH) Base->Ylide Ylide->Alkene_Product Wittig Reaction Solvent Solvent (e.g., THF, DCM) Solvent->Alkene_Product

Caption: Workflow for the Wittig Reaction.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1-Propanol

Procedure:

  • In a reaction tube, combine this compound (1.0 eq.), benzyltriphenylphosphonium chloride (1.2 eq.), and dichloromethane.

  • With vigorous stirring, add 50% aqueous NaOH (3-4 eq.) dropwise.

  • Cap the reaction tube and stir vigorously for 30-60 minutes at room temperature. The formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Dilute the reaction mixture with DCM and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent such as 1-propanol to yield the desired alkene.[6]

Reactant 1Reactant 2ProductTypical Yield
2-(THP-4-oxy)benzaldehydeBenzyltriphenylphosphonium chloride2-(2-(THP-4-oxy)styryl)benzene75-90%
Reductive Amination for C-N Bond Formation

Reductive amination is one of the most effective methods for the synthesis of amines.[7][8][9][10] The reaction of this compound with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), provides a direct route to substituted benzylamines.

Reductive_Amination Building_Block This compound Imine_Intermediate Iminium Ion Intermediate Building_Block->Imine_Intermediate Condensation Amine Primary or Secondary Amine (e.g., Aniline) Amine->Imine_Intermediate Condensation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Amine_Product Substituted Amine Product Reducing_Agent->Amine_Product Reduction Imine_Intermediate->Amine_Product Reduction Solvent Solvent (e.g., DCE, THF) Solvent->Amine_Product

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of this compound (1.0 eq.) and aniline (1.1 eq.) in DCE, add sodium triacetoxyborohydride (1.5 eq.) in one portion. A catalytic amount of acetic acid can be added if the reaction is sluggish.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.[10]

Reactant 1Reactant 2ProductTypical Yield
2-(THP-4-oxy)benzaldehydeAnilineN-((2-(THP-4-oxy)phenyl)methyl)aniline80-95%
Synthesis of Heterocycles: Knoevenagel Condensation and Chromene Formation

The salicylaldehyde-like structure of the building block makes it an excellent precursor for the synthesis of various oxygen-containing heterocycles, such as chromenes.[4][11][12][13][14] Additionally, the aldehyde is susceptible to Knoevenagel condensation with active methylene compounds, leading to the formation of functionalized alkenes that can be precursors to other cyclic systems.[2][15][16][17][18]

Heterocycle_Synthesis cluster_knoevenagel Knoevenagel Condensation cluster_chromene Chromene Synthesis Building_Block_K This compound Alkene_Product_K Substituted Alkene Building_Block_K->Alkene_Product_K Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Alkene_Product_K Base_K Base (e.g., Piperidine, β-alanine) Base_K->Alkene_Product_K Building_Block_C This compound Chromene_Product Chromene Derivative Building_Block_C->Chromene_Product Activated_Alkene Activated Alkene (e.g., α,β-unsaturated ketone) Activated_Alkene->Chromene_Product Base_C Base (e.g., DABCO) Base_C->Chromene_Product

Sources

Application Notes and Protocols for Reactions Involving 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Tetrahydropyran-4-yloxy)benzaldehyde is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a reactive aldehyde group ortho to a tetrahydropyran (THP) ether, presents a unique combination of functionalities for the synthesis of complex molecular architectures. The aldehyde allows for a wide array of classical transformations, including carbon-carbon bond formations and reductive aminations, while the THP moiety can influence physicochemical properties such as solubility and also serve as a stable ether linkage in the target molecule.[1] This guide provides detailed experimental protocols for two key transformations of this compound: the Wittig reaction for olefination and reductive amination for the synthesis of secondary amines. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen conditions to empower researchers to adapt and troubleshoot these methods effectively.

Chemical and Physical Properties

A thorough understanding of the substrate's properties is paramount for successful experimentation.

PropertyValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
CAS Number 898289-31-1
Appearance Off-white to pale yellow solid
Storage Room temperature

Safety and Handling

While not classified as a hazardous substance, standard laboratory safety practices are essential when handling this compound and the associated reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.

  • Disposal: Dispose of all chemical waste according to institutional and local guidelines.

Application 1: Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[2][3] In the context of this compound, this reaction can be employed to generate substituted stilbene derivatives, which are of interest for their potential biological activities.[2][4][5] This protocol details the reaction with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, which typically favors the formation of the (E)-alkene.[2]

Reaction Scheme

Wittig_Reaction reactant1 This compound product1 → (E)-ethyl 3-(2-(tetrahydropyran-4-yloxy)phenyl)acrylate reactant1->product1 Solvent, Heat reactant2 + (Carbethoxymethylene)triphenylphosphorane reactant2->product1 product2 + Triphenylphosphine oxide product1->product2

Caption: Wittig olefination of this compound.

Causality Behind Experimental Choices
  • Ylide Selection: A stabilized ylide like (carbethoxymethylene)triphenylphosphorane is chosen for its ease of handling (it is often commercially available and air-stable) and its propensity to yield the thermodynamically more stable (E)-alkene.[2]

  • Solvent: Anhydrous toluene is selected as the solvent due to its high boiling point, which allows for the reaction to be conducted at an elevated temperature to drive it to completion. It is also an aprotic solvent that will not interfere with the ylide.

  • Temperature: Heating the reaction mixture is often necessary to overcome the activation energy for the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and triphenylphosphine oxide.

  • Purification: The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography. A non-polar solvent system is typically used for chromatography, as the desired stilbene product is less polar than the phosphine oxide.

Detailed Experimental Protocol
  • Reagent Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.85 mmol).

    • Add (carbethoxymethylene)triphenylphosphorane (2.02 g, 5.82 mmol, 1.2 equiv).

    • Add 50 mL of anhydrous toluene.

  • Reaction Execution:

    • Place the flask in an oil bath and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • To the resulting residue, add 50 mL of a 1:1 mixture of hexanes and diethyl ether and stir for 15 minutes. This will cause the triphenylphosphine oxide to precipitate.

    • Filter the mixture through a pad of celite, washing the solid with additional hexanes.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the desired (E)-ethyl 3-(2-(tetrahydropyran-4-yloxy)phenyl)acrylate.

Application 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This protocol describes the reaction of this compound with benzylamine using sodium triacetoxyborohydride as the reducing agent.

Reaction Scheme

Reductive_Amination reactant1 This compound intermediate → [Imine Intermediate] reactant1->intermediate reactant2 + Benzylamine reactant2->intermediate product → N-benzyl-1-(2-(tetrahydropyran-4-yloxy)phenyl)methanamine intermediate->product Sodium Triacetoxyborohydride, Solvent

Caption: Reductive amination of this compound.

Causality Behind Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, allowing for the efficient formation of the imine intermediate before reduction.

  • Solvent: Dichloromethane (DCM) is a common aprotic solvent for reductive aminations as it is a good solvent for a wide range of organic compounds and does not react with the reducing agent.

  • Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete conversion of the aldehyde.

  • Work-up: An aqueous basic work-up is employed to quench any remaining reducing agent and to remove any acidic byproducts, ensuring the final amine product is in its free base form.

Detailed Experimental Protocol
  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.85 mmol).

    • Dissolve the aldehyde in 30 mL of anhydrous dichloromethane (DCM).

    • Add benzylamine (0.57 mL, 5.34 mmol, 1.1 equiv).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reaction Execution:

    • Add sodium triacetoxyborohydride (1.23 g, 5.82 mmol, 1.2 equiv) portion-wise over 10 minutes. The reaction is mildly exothermic.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC (9:1 DCM:methanol) until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

    • Stir the mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in DCM, to yield N-benzyl-1-(2-(tetrahydropyran-4-yloxy)phenyl)methanamine.

Conclusion

The protocols detailed above provide reliable and well-rationalized methods for the transformation of this compound into valuable synthetic intermediates. By understanding the underlying principles of these reactions, researchers can confidently apply and adapt these procedures to their specific synthetic goals in the pursuit of novel bioactive molecules.

References

  • MySkinRecipes. This compound. [Link]

  • Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. PMC - NIH. [Link]

  • Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • CHAPTER 2. STILBENE SYNTHESIS 2.1. Brief overview of stilbene monomer syntheses. [Link]

  • UCL Discovery. Syntheses of Combretastatin A-4 and Related Stilbenes by Using Aqueous Conditions. [Link]

  • Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]

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  • Google Patents. EP1516879A1 - Process for producing pyran.
  • Google Patents. CN101921200A - A kind of preparation method of N-benzyl-1-(4-methoxyphenyl)-2-propanamine.
  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. [Link]

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The Strategic Role of 2-(Tetrahydropyran-4-yloxy)benzaldehyde in the Convergent Synthesis of Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Apoptosis Evasion in Cancer with Bcl-2 Inhibitors

The B-cell lymphoma 2 (Bcl-2) protein family is a cornerstone in the regulation of apoptosis, or programmed cell death.[1] In many forms of cancer, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade this crucial self-destruct mechanism, leading to tumor progression and resistance to conventional therapies.[2][3] Bcl-2 inhibitors, such as the FDA-approved drug Venetoclax (ABT-199), have emerged as a powerful therapeutic strategy. These agents, known as BH3 mimetics, bind to and neutralize anti-apoptotic Bcl-2 proteins, thereby restoring the cell's natural apoptotic pathway.[4][5] The intricate molecular architecture of these inhibitors necessitates a sophisticated and efficient synthetic approach, often relying on the strategic use of key building blocks. This application note details the critical role of 2-(Tetrahydropyran-4-yloxy)benzaldehyde as a precursor in the synthesis of the sulfonamide moiety of Venetoclax and related Bcl-2 inhibitors, providing a comprehensive protocol and scientific rationale for its application.

The Significance of the Tetrahydropyran Moiety and the Utility of this compound

The tetrahydropyran (THP) group, specifically the (tetrahydro-2H-pyran-4-yl)methylamino moiety in Venetoclax, plays a crucial role in the inhibitor's binding affinity and pharmacokinetic properties. The synthesis of this key fragment is efficiently achieved through the use of this compound. This starting material is strategically advantageous for several reasons:

  • Introduction of the THP Group: The THP ring is a common motif in medicinal chemistry, often used to improve solubility and metabolic stability. The use of this compound allows for the direct and early incorporation of this important structural feature.

  • Reactive Aldehyde Functionality: The aldehyde group provides a versatile handle for subsequent chemical transformations, most notably for the formation of the crucial amine linkage through reductive amination.

  • Convergent Synthesis: The use of pre-functionalized building blocks like this compound is a hallmark of a convergent synthetic strategy. This approach, which involves synthesizing complex molecules from several smaller, independently prepared fragments, generally leads to higher overall yields and simplifies purification compared to a linear synthesis.[6]

Synthetic Pathway Overview: Reductive Amination as a Key Transformation

The synthesis of the sulfonamide portion of Venetoclax hinges on the coupling of a substituted aniline with a sulfonyl chloride, followed by the introduction of the tetrahydropyran-containing side chain. A key step in many reported syntheses involves the reductive amination between an amino-sulfonamide derivative and an aldehyde. While various synthetic routes to Venetoclax have been published, a common strategy involves the preparation of the key intermediate, 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide. The protocol detailed below outlines a plausible and scientifically sound method for the synthesis of a precursor to this intermediate, starting from this compound.

Experimental Protocol: Synthesis of a Key Venetoclax Intermediate

This protocol describes the reductive amination of this compound with 4-amino-3-nitrobenzenesulfonamide to yield N-(2-((tetrahydro-2H-pyran-4-yl)oxy)benzyl)-4-amino-3-nitrobenzenesulfonamide, a direct precursor to a key fragment of Venetoclax.

Materials and Equipment:

  • This compound

  • 4-Amino-3-nitrobenzenesulfonamide

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and mildly corrosive reagent. Handle with care under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-amino-3-nitrobenzenesulfonamide (1.0 equivalent).

  • Dissolution: Dissolve the sulfonamide in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Aldehyde: To the stirred solution, add this compound (1.1 equivalents).

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the reaction mixture in portions over 10-15 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(2-((tetrahydro-2H-pyran-4-yl)oxy)benzyl)-4-amino-3-nitrobenzenesulfonamide, as a solid.

Data Summary:

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTheoretical Yield (for 1 mmol scale)
This compound206.241.1N/A
4-Amino-3-nitrobenzenesulfonamide217.201.0N/A
Sodium triacetoxyborohydride211.941.5N/A
N-(2-((tetrahydro-2H-pyran-4-yl)oxy)benzyl)-4-amino-3-nitrobenzenesulfonamide407.44-407.4 mg

Visualization of the Synthetic Pathway and Mechanism of Action

To better understand the chemical transformations and the biological context, the following diagrams illustrate the synthetic pathway and the mechanism of action of Bcl-2 inhibitors.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Key Reaction cluster_product Intermediate cluster_final Final Product Aldehyde This compound ReductiveAmination Reductive Amination (STAB, DCM) Aldehyde->ReductiveAmination Sulfonamide 4-Amino-3-nitrobenzenesulfonamide Sulfonamide->ReductiveAmination Intermediate Venetoclax Sulfonamide Precursor ReductiveAmination->Intermediate Venetoclax Venetoclax (Bcl-2 Inhibitor) Intermediate->Venetoclax Further Synthetic Steps

Caption: Synthetic pathway to a Venetoclax intermediate.

Bcl2_Inhibition_Mechanism cluster_cancer_cell Cancer Cell cluster_intervention Therapeutic Intervention Bcl2 Bcl-2 (Anti-apoptotic) BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Apoptosis Apoptosis (Cell Death) BaxBak->Apoptosis Induces Venetoclax Venetoclax (Bcl-2 Inhibitor) Venetoclax->Bcl2 Binds and Inhibits

Caption: Mechanism of action of Bcl-2 inhibitors like Venetoclax.

Conclusion

The strategic use of this compound is instrumental in the efficient and convergent synthesis of Venetoclax and other Bcl-2 inhibitors. The protocol provided herein for the reductive amination to form a key sulfonamide intermediate exemplifies a robust and scalable chemical transformation. A thorough understanding of the role of such key building blocks is essential for researchers and professionals in the field of drug development, as it enables the optimization of synthetic routes and facilitates the discovery of novel and more potent therapeutic agents targeting the Bcl-2 family of proteins.

References

  • Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. (2018). Chemistry. [Link]

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. (2019). The Journal of Organic Chemistry. [Link]

  • Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. (2023). PubMed Central. [Link]

  • What are BCL2 gene modulators and how do they work? (2024). Google Cloud.
  • Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. (2023). National Institutes of Health. [Link]

  • Preparation method of Bcl-2 inhibitor venetoclax and intermediate. (2021).
  • Synthetic Routes for Venetoclax at Different Stages of Development. (2019). ACS Publications. [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). MDPI. [Link]

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Application Notes and Protocols: Strategic Use of 2-(Tetrahydropyran-4-yloxy)benzaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Moiety

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 2-(Tetrahydropyran-4-yloxy)benzaldehyde emerges as a particularly valuable intermediate, offering a unique combination of structural features that medicinal chemists can exploit. The molecule consists of a salicylaldehyde core, where the phenolic hydroxyl is masked as a tetrahydropyran (THP) ether. This scaffold provides three key points of utility:

  • The Aldehyde Handle: A versatile functional group for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the facile introduction of diverse functionalities.

  • The Ether Linkage: The THP group serves as a stable, non-aromatic, and lipophilic moiety that can improve pharmacokinetic properties. Its connection at the 4-position of the THP ring avoids the creation of a new chiral center, simplifying characterization.

  • The Ortho-Substitution Pattern: The ortho arrangement of the aldehyde and the ether linkage can induce specific conformational preferences in the final molecule, which can be critical for achieving high-affinity binding to biological targets. This substitution pattern is crucial in the design of ligands for targets where such geometry is favored.

This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent application in the synthesis of advanced intermediates for drug discovery, with a particular focus on the development of novel antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key target in pain and inflammation pathways.[1][2]

Part 1: Synthesis of the Core Building Block

The most reliable and scalable route to this compound is a two-step sequence involving the activation of the hydroxyl group of tetrahydropyran-4-ol, followed by a classical Williamson ether synthesis.

Step 1.1: Activation of Tetrahydropyran-4-ol via Mesylation

Causality and Experimental Choice: The direct alkylation of a phenol with an alcohol under Williamson conditions is inefficient due to the poor leaving group nature of the hydroxide ion (OH⁻). To facilitate a nucleophilic substitution (SN2) reaction, the hydroxyl group of tetrahydropyran-4-ol must be converted into a better leaving group. Methanesulfonyl chloride (mesyl chloride) is an excellent choice for this transformation. It reacts readily with the alcohol in the presence of a non-nucleophilic base, like triethylamine (TEA), to form a mesylate ester. The resulting methanesulfonate anion is a superb leaving group, making the corresponding carbon atom highly susceptible to nucleophilic attack by the phenoxide in the subsequent step.

G cluster_0 Step 1: Mesylation THP_OH Tetrahydropyran-4-ol MesylCl Methanesulfonyl Chloride (MsCl) TEA Triethylamine (TEA) THP_OMs Tetrahydro-2H-pyran-4-yl methanesulfonate (THP-OMs)

Caption: Synthesis of the activated mesylate intermediate.

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Tetrahydropyran-4-ol102.1350.01.05.11 g
Methanesulfonyl Chloride114.5560.01.24.2 mL
Triethylamine (TEA)101.1975.01.510.5 mL
Dichloromethane (DCM)---100 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydropyran-4-ol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by slowly adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. The resulting tetrahydro-2H-pyran-4-yl methanesulfonate is typically used in the next step without further purification.[3]

Step 1.2: Williamson Ether Synthesis

Causality and Experimental Choice: This reaction is a classic example of an SN2 reaction.[4][5] A strong base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde), forming a potent potassium phenoxide nucleophile. This nucleophile then attacks the carbon atom bearing the mesylate leaving group on the activated THP intermediate. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity and accelerating the reaction rate. Heating is employed to provide the necessary activation energy for the substitution to occur.

G cluster_1 Step 2: Williamson Ether Synthesis Salicylaldehyde 2-Hydroxybenzaldehyde THP_OMs THP-OMs K2CO3 K₂CO₃ Product 2-(Tetrahydropyran-4-yloxy)- benzaldehyde

Protocol 2: Synthesis of this compound

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Hydroxybenzaldehyde122.1245.01.05.50 g
THP-OMs (crude from Step 1)180.22~50.0~1.1~9.0 g
Potassium Carbonate (K₂CO₃)138.2190.02.012.4 g
N,N-Dimethylformamide (DMF)---90 mL

Procedure:

  • To a 250 mL round-bottom flask, add 2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add the crude tetrahydro-2H-pyran-4-yl methanesulfonate (~1.1 eq) dissolved in a small amount of DMF to the suspension.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Part 2: Application in the Synthesis of TRPA1 Antagonist Scaffolds

The title compound is an excellent starting point for synthesizing libraries of molecules targeting the TRPA1 ion channel. A common and effective strategy in medicinal chemistry is to use reductive amination to append a piperazine or piperidine moiety, which is a prevalent feature in many TRPA1 antagonists. [6][7]

Application Note: Reductive Amination for Core Scaffold Elaboration

Causality and Experimental Choice: Reductive amination is a powerful, two-stage, one-pot reaction. [8][9]First, the aldehyde reacts with a primary or secondary amine (e.g., N-Boc-piperazine) to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second stage, a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is used to reduce the iminium ion to the target amine. STAB is the reagent of choice for several reasons: it is less basic and more sterically hindered than other hydrides like sodium borohydride, preventing the undesired reduction of the starting aldehyde. It is also tolerant of the mildly acidic conditions (often facilitated by adding acetic acid) that are used to catalyze iminium ion formation.

G cluster_2 Application: Reductive Amination Start_Aldehyde 2-(THP-4-yloxy)- benzaldehyde Amine N-Boc-Piperazine STAB Sodium Triacetoxyborohydride (STAB) Final_Product Boc-Protected Amine Product

Caption: Reductive amination workflow.

Protocol 3: Synthesis of tert-butyl 4-((2-(tetrahydro-2H-pyran-4-yloxy)phenyl)methyl)piperazine-1-carboxylate

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-(THP-4-yloxy)benzaldehyde220.2510.01.02.20 g
tert-butyl piperazine-1-carboxylate186.2511.01.12.05 g
Sodium triacetoxyborohydride (STAB)211.9415.01.53.18 g
1,2-Dichloroethane (DCE)---50 mL
Acetic Acid (optional)60.05~0.5cat.~30 µL

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product. This Boc-protected intermediate can be deprotected and further functionalized to generate a library of potential TRPA1 antagonists.

Conclusion

This compound serves as a robust and versatile building block for modern medicinal chemistry. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its utility in constructing complex molecular scaffolds relevant to contemporary drug discovery targets like TRPA1. The strategic incorporation of the THP-ether moiety offers a valuable tool for chemists to fine-tune the physicochemical and pharmacokinetic properties of lead compounds, ultimately accelerating the path toward new and effective therapeutics.

References

  • Google Patents. CN103724171B - Preparation method of 2-ethoxybenzaldehyde. Accessed January 22, 2026.
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  • Patalano, A. (2020). Williamson Ether Synthesis. YouTube. Accessed January 22, 2026. [Link]

  • Wikipedia. Williamson ether synthesis. Accessed January 22, 2026. [Link]

  • Google Patents. DE60317519T2 - PROCESS FOR PREPARING TETRAHYDROPYRANE-4-OL, INTERMEDIATE PRODUCTS AND METHOD FOR THE PRODUCTION THEREOF. Accessed January 22, 2026.
  • Google Patents. EP1516879A1 - Process for producing pyran. Accessed January 22, 2026.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 22, 2026. [Link]

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  • ResearchGate. Chemical structures of TRPA1 antagonists with their respective identification. Accessed January 22, 2026. [Link]

  • ResearchGate. Synthesis of substituted tetrahydropyran-4-one and its oxime. Accessed January 22, 2026. [Link]

  • PLOS ONE. Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. Accessed January 22, 2026. [Link]

  • Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Accessed January 22, 2026. [Link]

  • PubMed. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. Accessed January 22, 2026. [Link]

  • ChemSrc. CAS#:134419-59-3 | tetrahydro-2H-pyran-4-yl methanesulfonate. Accessed January 22, 2026. [Link]

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  • ResearchGate. Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Accessed January 22, 2026. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Tetrahydropyran-4-yloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic transformation. As your Senior Application Scientist, I will guide you through the nuances of this synthesis, drawing upon established chemical principles and field-proven insights to help you achieve optimal yields and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of an ether linkage between the phenolic hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) and a tetrahydropyran moiety. The primary synthetic routes we will explore are the Williamson ether synthesis and the Mitsunobu reaction. Each pathway presents its own set of challenges and optimization opportunities. This guide will provide a comprehensive framework for navigating these challenges and successfully synthesizing your target compound.

Core Synthetic Pathways

Two principal synthetic strategies are commonly employed for the preparation of this compound. The choice between these methods will depend on the available starting materials, desired scale, and tolerance for different reaction conditions and byproducts.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this S(_N)2 reaction, a phenoxide ion, generated by deprotonating 2-hydroxybenzaldehyde with a suitable base, acts as a nucleophile to displace a leaving group from the 4-position of a tetrahydropyran ring.[1]

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Salicylaldehyde 2-Hydroxybenzaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Product This compound Phenoxide->Product + THP-LG THP_LG Tetrahydropyran-4-LG (LG = OTs, Br, I)

Caption: General workflow of the Williamson ether synthesis.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway that proceeds under milder, neutral conditions, which can be advantageous if acid- or base-sensitive functional groups are present. This reaction involves the activation of the hydroxyl group of tetrahydropyran-4-ol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by 2-hydroxybenzaldehyde.[2] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral tetrahydropyran-4-ol.[3]

Mitsunobu Reaction Salicylaldehyde 2-Hydroxybenzaldehyde Product This compound Salicylaldehyde->Product THP_OH Tetrahydropyran-4-ol THP_OH->Product Reagents PPh₃, DIAD/DEAD Reagents->Product

Caption: Overview of the Mitsunobu reaction for ether synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Q1: My Williamson ether synthesis reaction has a low yield. What are the likely causes and how can I improve it?

Low yields in a Williamson ether synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.

  • Incomplete Deprotonation: The phenoxide of salicylaldehyde must be fully generated for the reaction to proceed efficiently. If you are using a weak base like sodium bicarbonate, it may not be strong enough to completely deprotonate the phenol, especially if your reaction conditions are not optimized.

    • Solution: Consider using a stronger base. A comparison of common bases is provided in Table 1. For salicylaldehyde, potassium carbonate (K₂CO₃) is often a good starting point. For more challenging reactions, sodium hydride (NaH) can be used, but ensure anhydrous conditions as NaH reacts violently with water.[4]

  • Poor Leaving Group: The rate of the S(_N)2 reaction is highly dependent on the quality of the leaving group on the tetrahydropyran electrophile.

    • Solution: While halides (Br, I) can be used, sulfonate esters like tosylates (OTs) or mesylates (OMs) are excellent leaving groups and can significantly improve reaction rates and yields.[1] Consider preparing 4-tosyloxytetrahydropyran from tetrahydropyran-4-ol.

  • Side Reactions: The two primary side reactions are elimination of the tetrahydropyran electrophile and C-alkylation of the salicylaldehyde phenoxide.

    • Elimination: This is more likely with secondary alkyl halides and at higher temperatures.

      • Solution: Maintain a moderate reaction temperature (e.g., 60-80 °C) and use a good leaving group to favor substitution over elimination.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring.[5]

      • Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[5]

  • Sub-optimal Reaction Conditions: Reaction time and temperature are critical.

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Q2: I am observing an unexpected byproduct in my reaction mixture. How can I identify and minimize it?

The most likely byproducts are the C-alkylated isomer and unreacted starting materials.

  • Identification:

    • TLC: The C-alkylated product will likely have a different R(_f) value compared to the desired O-alkylated product.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the C-alkylated product will show a characteristic signal for the proton on the carbon where the tetrahydropyran group is attached, and the phenolic proton will still be present.

    • GC-MS: This is an excellent technique to identify the masses of the components in your crude product mixture, which can help confirm the presence of byproducts.

  • Minimization:

    • As mentioned, using a polar aprotic solvent like DMF or acetonitrile can favor O-alkylation.[5]

    • Careful control of reaction temperature can also help minimize side reactions.

Q3: The purification of my final product is proving difficult. What are the best practices?

Purification is crucial for obtaining a high-purity final product.

  • Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove inorganic salts and the base. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]

  • Column Chromatography: Flash column chromatography is the most effective method for purifying the crude product.[7]

    • Solvent System: A good starting point for the eluent is a mixture of hexanes and ethyl acetate. The optimal ratio can be determined by TLC analysis of the crude mixture.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for this synthesis: Williamson ether synthesis or the Mitsunobu reaction?

Both methods have their advantages and disadvantages.

  • Williamson Ether Synthesis:

    • Pros: Generally higher yielding for this type of transformation, uses less expensive reagents, and the work-up is often more straightforward.

    • Cons: Requires basic conditions which may not be suitable for all substrates, and can be prone to side reactions like elimination and C-alkylation.

  • Mitsunobu Reaction:

    • Pros: Proceeds under mild, neutral conditions, which is ideal for sensitive substrates.[2]

    • Cons: The phosphine oxide and reduced azodicarboxylate byproducts can be challenging to remove, often requiring careful chromatography. The reagents are also more expensive.[2]

For the synthesis of this compound, the Williamson ether synthesis is generally the preferred method due to its efficiency and cost-effectiveness, provided that the reaction conditions are well-optimized.

Q2: What is the best leaving group to use on the tetrahydropyran ring for the Williamson synthesis?

The reactivity of the leaving group follows the general trend: I > OTs > Br > Cl.

  • Tosylate (OTs): An excellent choice as it is a very good leaving group and 4-tosyloxytetrahydropyran can be readily prepared from the inexpensive tetrahydropyran-4-ol.

  • Bromide (Br) or Iodide (I): Also very effective. 4-bromotetrahydropyran is commercially available or can be synthesized from tetrahydropyran-4-ol.

Q3: Can I use sodium hydroxide as the base in the Williamson synthesis?

Yes, sodium hydroxide can be used. However, it is a very strong base and is typically used in an aqueous or alcoholic solution. The presence of a protic solvent can solvate the phenoxide, potentially reducing its nucleophilicity.[5] For this reason, weaker bases like potassium carbonate in a polar aprotic solvent are often preferred as they provide a good balance of reactivity and selectivity.

Optimized Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are designed to provide a high yield of the desired product.

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from a similar synthesis of 2-ethoxybenzaldehyde and is optimized for high yield and purity.[8]

Step 1: Preparation of 4-Tosyloxytetrahydropyran (if not commercially available)

  • To a solution of tetrahydropyran-4-ol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-tosyloxytetrahydropyran.

Step 2: Etherification

  • To a round-bottom flask, add 2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-tosyloxytetrahydropyran (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield this compound.

Protocol 2: Mitsunobu Reaction for the Synthesis of this compound

This protocol is based on general procedures for the Mitsunobu reaction.[2][3]

  • To a solution of 2-hydroxybenzaldehyde (1.2 eq), tetrahydropyran-4-ol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the product from the triphenylphosphine oxide and the hydrazo byproduct.

Data Summary and Comparison

The choice of reaction conditions can significantly impact the yield of the Williamson ether synthesis. The following table provides a comparative summary based on analogous reactions.

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
K₂CO₃Acetonitrile8012-1685-95[8]
NaHDMFRoom Temp - 604-880-90[4]
Cs₂CO₃DMFRoom Temp2-4>90(General observation for phenolic alkylations)
NaOHEthanol/WaterReflux6-1260-75[9]

Conclusion

The synthesis of this compound can be achieved with high efficiency through careful selection and optimization of the synthetic route. The Williamson ether synthesis, particularly with a tosylate leaving group and a potassium carbonate base in acetonitrile, represents a robust and scalable method. For substrates with sensitive functional groups, the Mitsunobu reaction provides a milder alternative, albeit with more challenging purification. By understanding the underlying chemical principles and potential pitfalls, researchers can troubleshoot effectively and optimize their synthetic protocols to achieve high yields of this valuable chemical intermediate.

References

  • Reimer, K.; Tiemann, F. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.
  • Mitsunobu, O. Synthesis1981, 1981 (1), 1–28.
  • Hughes, D. L. Org. React.1992, 42, 335-656.
  • The Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry and Biochemistry.[Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Dodge, J. A.; Nissen, J. S.; Presnell, M. J. Org. Chem.1994, 59 (18), 5163–5165.
  • Organic Syntheses. Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Chem. Rev.2009, 109 (6), 2551–2651.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Fletcher, S. P. Org. Chem. Front.2015, 2 (6), 739-751.
  • Dembinski, R. Eur. J. Org. Chem.2004, 2004 (13), 2763–2772.
  • Kroutil, W.; Mang, H.; Edegger, K.; Faber, K. Adv. Synth.
  • Larock, R. C.
  • Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978, 43 (14), 2923–2925.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007.
  • Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2005.
  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. (2011). [Link]

Sources

Technical Support Center: Purification of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Tetrahydropyran-4-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, notably in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive aldehyde and a tetrahydropyran (THP) ether, presents unique purification challenges.[1] The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the outcome of subsequent synthetic steps. This guide provides a systematic approach to troubleshooting common purification issues and offers validated protocols to ensure the high purity of your compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, providing probable causes and actionable solutions.

Problem 1: Low Yield After Column Chromatography

Question: I'm experiencing a significant loss of my product during silica gel column chromatography. What could be the cause and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a frequent issue, often attributable to the chemical nature of the aldehyde functional group.

  • Probable Cause 1: Irreversible Adsorption to Silica Gel. The aldehyde group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or even degradation on the column.

  • Solution 1: Deactivating the Silica Gel. To mitigate the acidity of the silica gel, it can be deactivated by treatment with a base. A common practice is to use silica gel slurried in the mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites and reduce product loss.

  • Probable Cause 2: Inappropriate Mobile Phase Polarity. If the mobile phase is not polar enough, the compound will not elute from the column. Conversely, if it is too polar, it will elute too quickly with impurities.

  • Solution 2: Optimize the Mobile Phase. A systematic optimization of the mobile phase is crucial. Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and impurities. For this compound, a starting point could be a 9:1 to 4:1 mixture of hexane:ethyl acetate.

  • Probable Cause 3: Product Degradation on the Column. Prolonged exposure to silica gel can lead to the degradation of sensitive compounds.

  • Solution 3: Expedite the Chromatography. Pack the column efficiently and run the chromatography without unnecessary delays. If the compound is particularly sensitive, consider using a faster purification technique like flash chromatography.

Problem 2: Product Co-elutes with an Impurity

Question: I'm having trouble separating my product from a persistent impurity during column chromatography. The two spots are very close on the TLC plate. How can I improve the separation?

Answer:

Co-elution is a common challenge that can often be resolved by adjusting the chromatographic conditions.

  • Probable Cause 1: Similar Polarity of Product and Impurity. The most likely reason for co-elution is that the impurity has a very similar polarity to your desired product. A common impurity in the synthesis of this compound is the starting material, salicylaldehyde, or related byproducts.

  • Solution 1: Fine-tune the Mobile Phase. Small changes to the solvent system can have a significant impact on resolution. Try using a less polar solvent system to increase the retention time and allow for better separation. Alternatively, introducing a third solvent with different properties (e.g., dichloromethane) can alter the selectivity of the separation.

  • Probable Cause 2: Overloading the Column. Applying too much crude product to the column can lead to band broadening and poor separation.

  • Solution 2: Reduce the Sample Load. As a general rule, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel.

  • Probable Cause 3: Using Standard Silica Gel. Sometimes, standard silica gel does not provide the necessary selectivity for a difficult separation.

  • Solution 3: Consider Alternative Stationary Phases. If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options include alumina (basic or neutral), or reverse-phase silica gel (C18), which separates compounds based on hydrophobicity rather than polarity.

Problem 3: The Purified Product is Unstable and Discolors Upon Storage

Question: My purified this compound appears pure by NMR, but it turns yellow or brown after a few days. What is causing this, and how can I store it properly?

Answer:

The discoloration of aldehydes upon storage is a classic problem, typically due to oxidation.

  • Probable Cause: Aerial Oxidation. The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid (2-(tetrahydropyran-4-yloxy)benzoic acid). This impurity is often colored and can catalyze further degradation.

  • Solution: Proper Storage and Handling. To prevent oxidation, the purified compound should be stored under an inert atmosphere (nitrogen or argon). It is also advisable to store it at low temperatures (-20°C is recommended for long-term storage). If possible, storing it in a desiccator can also help to protect it from moisture. For highly sensitive applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered, but this should be done with caution as it will be an impurity.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For most lab-scale preparations, silica gel column chromatography is the most effective and versatile method for purifying this compound. It allows for the efficient removal of both more polar and less polar impurities. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization can be an excellent purification method if a suitable solvent is found.[2] The ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can screen various solvents such as ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexanes. However, finding an appropriate solvent can be time-consuming, and for many reaction mixtures, chromatography will provide a more reliable outcome.

Q3: What are the expected impurities from a typical synthesis?

A3: The impurities will depend on the synthetic route. A common synthesis involves the Williamson ether synthesis between salicylaldehyde and 4-hydroxytetrahydropyran. In this case, potential impurities include:

  • Unreacted salicylaldehyde

  • Unreacted 4-hydroxytetrahydropyran

  • Byproducts from side reactions, such as O-alkylation at a different position if a protecting group strategy is not employed.

  • Degradation products, primarily the corresponding carboxylic acid from oxidation of the aldehyde.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the compound and identifying any residual solvents or impurities. The proton NMR spectrum should show characteristic peaks for the aldehyde proton (around 9.8-10.5 ppm), the aromatic protons, and the protons of the tetrahydropyran ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the compound and detecting trace impurities.[3] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound on a gram scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version of it, e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the elution by TLC.

  • Fraction Analysis: Spot each fraction on a TLC plate, develop, and visualize under a UV lamp. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Final Analysis: Analyze the purified product by NMR and/or HPLC to confirm its purity.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient or isocratic)
Typical Ratio Start with 9:1 Hexane:Ethyl Acetate
Rf of Product ~0.2-0.3
Detection UV light (254 nm)

Visualizations

Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Select Mobile Phase Fractions Collect Fractions Column->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Troubleshooting_Tree Start Purification Issue? Low_Yield Low Yield? Start->Low_Yield Co_elution Co-elution? Start->Co_elution Discoloration Discoloration on Storage? Start->Discoloration Deactivate_Silica Deactivate Silica Low_Yield->Deactivate_Silica Yes Optimize_Eluent Optimize Mobile Phase Low_Yield->Optimize_Eluent Yes Co_elution->Optimize_Eluent Yes Reduce_Load Reduce Sample Load Co_elution->Reduce_Load Yes Store_Inert Store Under Inert Gas at -20°C Discoloration->Store_Inert Yes

Sources

Improving the stability of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. Our goal is to provide you with a deep understanding of its stability profile, enabling you to preemptively avoid common pitfalls and troubleshoot issues effectively. The molecule's structure contains two key functional groups that dictate its reactivity and stability: an acid-labile tetrahydropyranyl (THP) ether (an acetal) and a reactive aromatic aldehyde. Understanding the interplay between these two groups is critical for experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The two main points of instability are the THP ether and the aldehyde group.

  • THP Ether (Acetal) Hydrolysis: The THP ether is highly susceptible to cleavage under acidic conditions, which will hydrolyze the acetal to yield 2-hydroxybenzaldehyde and 5-hydroxypentanal.[1][2][3][4] This is the most common degradation pathway encountered. Even mild or incidental exposure to acid (e.g., acidic solvents, silica gel, or acidic impurities in reagents) can initiate this process.[5][6]

  • Aldehyde Oxidation: Like many aldehydes, the benzaldehyde moiety is prone to oxidation, especially when exposed to air (atmospheric oxygen) over time.[7][8] This process converts the aldehyde to the corresponding 2-(tetrahydropyran-4-yloxy)benzoic acid, which can complicate reactions and purification.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, proper storage is crucial. We recommend the following conditions based on best practices for aromatic aldehydes and acid-sensitive compounds.[9][10][11]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of both oxidation and potential polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by atmospheric oxygen.[7]
Container Tightly sealed, amber glass bottleProtects from light, which can catalyze oxidation, and prevents moisture ingress.[9][11]
Purity Store as a high-purity solidImpurities, especially acidic ones, can catalyze degradation.[8]

Q3: Can I use this compound in reactions involving strong bases?

A3: Yes. The THP ether linkage is generally stable to strongly basic conditions, organometallics (like Grignard reagents or organolithiums), and hydrides.[12] This makes it an effective protecting group for the phenol when subsequent steps require basic reagents. However, ensure the base is not contaminated with acidic impurities.

Q4: Is the compound stable on silica gel during column chromatography?

A4: Caution is advised. Standard silica gel is slightly acidic and can cause partial or complete cleavage of the THP group during purification.[5] If you observe streaking on TLC or recover 2-hydroxybenzaldehyde after a column, this is the likely cause. To mitigate this, you can use silica gel that has been neutralized by pre-treating it with a solution of triethylamine (e.g., 1-2% triethylamine in the eluent system).

Part 2: Troubleshooting Experimental Failures

When experiments do not proceed as planned, a systematic approach is needed to identify the root cause. This section provides troubleshooting guides for common failure modes.

Scenario 1: Unexpected Deprotection of the THP Group

Issue: You run a reaction (e.g., a Wittig olefination, reduction, or coupling) expecting the THP group to remain intact, but your analysis (NMR, LC-MS) shows the presence of 2-hydroxybenzaldehyde.

Root Cause Analysis: This indicates that the THP ether was cleaved, which is almost certainly due to the presence of acid. The key is to identify the source.

Caption: Troubleshooting workflow for unintended THP deprotection.

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).

  • Add Base: To this slurry, add triethylamine (Et₃N) to a final concentration of 1% v/v relative to the total solvent volume.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the base is evenly distributed and has neutralized the acidic sites on the silica surface.

  • Pack Column: Pack your chromatography column with the neutralized silica slurry as you normally would.

  • Elute: Prepare your mobile phase (eluent) containing 0.5-1% triethylamine to maintain the neutral environment throughout the separation. This prevents the re-acidification of the column.

Scenario 2: Formation of an Unexpected Carboxylic Acid Byproduct

Issue: After your reaction or upon analyzing an older sample, you detect 2-(tetrahydropyran-4-yloxy)benzoic acid.

Root Cause Analysis: The aldehyde has been oxidized. This can happen slowly via aerial oxidation during storage or more rapidly during a reaction if oxidizing agents or conditions are present.

DegradationPathways Start This compound AcidProduct 2-Hydroxybenzaldehyde + 5-Hydroxypentanal Start->AcidProduct  Acid-Catalyzed Hydrolysis  (e.g., H₃O⁺, wet silica gel) OxidizedProduct 2-(Tetrahydropyran-4-yloxy)benzoic acid Start->OxidizedProduct  Oxidation  (e.g., O₂, KMnO₄, H₂O₂)

Caption: Primary degradation pathways for the target compound.

  • Inert Atmosphere Reactions: If your reaction is sensitive or requires prolonged heating, ensure it is run under a robust inert atmosphere (argon or nitrogen) to prevent aerial oxidation. Use Schlenk techniques or a glovebox for maximum protection.

  • Degas Solvents: For highly sensitive reactions, degas your solvents before use to remove dissolved oxygen. This can be done by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Antioxidant Addition: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help inhibit radical-mediated oxidation.[8] However, be aware that this adds an impurity that may need to be removed later.

  • Reagent Purity Check: Ensure that none of your reagents are inadvertently acting as oxidants. For example, some grades of DMSO can contain oxidizing impurities.

Part 3: Purity Assessment Protocol

Regularly assessing the purity of your starting material is a self-validating step that can save significant time and resources.

Protocol: Rapid Purity Check by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of your this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Analysis: Examine the spectrum for key diagnostic signals.

CompoundKey ¹H NMR Signal (in CDCl₃)Chemical Shift (ppm, approx.)AppearanceIndication
Starting Material Aldehyde Proton (-CHO)~10.4 ppmSinglet (s)Correct starting material is present.
Hydrolysis Product Phenolic Proton (-OH)~11.0 ppm (broad)Broad Singlet (br s)THP group has been cleaved.
Oxidation Product Carboxylic Acid Proton (-COOH)>11.0 ppm (very broad)Very Broad Singlet (br s)Aldehyde has been oxidized.

Interpretation: The presence of signals for the hydrolysis or oxidation products, even at low integration values, indicates that degradation has occurred. If these impurities exceed 1-2%, the material should be repurified before use in sensitive downstream applications.

References

  • Cantabrana, I., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. Available at: [Link]

  • Zhang, L., et al. (2010). Oxidation of Benzaldehyde to Benzoic Acid. Taylor & Francis Online. Available at: [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2014). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Scientific.Net. Available at: [Link]

  • Brody, A., & Morgan, J. (2015). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Available at: [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. Available at: [Link]

  • Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. PMC. Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Suryaningrum, T., et al. (2019). Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Tetrahydropyran. Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Chemistry Stack Exchange. Available at: [Link]

  • Sajiki, H., et al. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. ResearchGate. Available at: [Link]

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Restek. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Tetrahydropyran-4-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges encountered when using this versatile building block. The unique structural features of this molecule—a sterically demanding ortho-alkoxy group and an acid-labile tetrahydropyranyl (THP) ether—necessitate careful consideration of reaction conditions to achieve optimal outcomes.

I. Compound Characterization and Stability

Before initiating any reaction, it is crucial to understand the properties and stability of this compound.

Molecular Structure and Properties:

PropertyValue
CAS Number 898289-31-1[1][2][3]
Molecular Formula C₁₂H₁₄O₃[1][3][4]
Molecular Weight 206.24 g/mol [1][3][4]
Appearance Typically a white to off-white solid or oil
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Stability Profile:

  • Acid Sensitivity: The tetrahydropyranyl (THP) ether is an acetal, which is highly susceptible to cleavage under acidic conditions.[5][6] Even mild protic or Lewis acids can catalyze the deprotection to reveal the corresponding phenol, 2-hydroxybenzaldehyde. This is a critical consideration in reaction design and work-up procedures.

  • Oxidative Stability: Like many aldehydes, this compound can be prone to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. Proper storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended.

  • Thermal Stability: The compound is generally stable at moderate temperatures. However, prolonged heating, especially in the presence of trace impurities, may lead to degradation.

II. Troubleshooting Common Synthetic Transformations

This section addresses frequently encountered issues in common reactions involving this compound.

A. Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The olefination of this compound can be challenging due to the electronic and steric nature of the ortho-alkoxy group.

Issue 1: Low or No Reaction Conversion in Wittig Reactions

  • Question: I am observing low to no conversion in my Wittig reaction with this compound using a stabilized ylide. What could be the cause?

  • Answer: The ortho-alkoxy group is electron-donating, which reduces the electrophilicity of the aldehyde carbonyl group. This deactivation, combined with potential steric hindrance, can make the reaction with less reactive, stabilized ylides sluggish.

    Troubleshooting Steps:

    • Switch to a more reactive ylide: Non-stabilized ylides are more nucleophilic and may react more readily. However, be aware that this often favors the formation of the (Z)-alkene.

    • Employ the Horner-Wadsworth-Emmons (HWE) reaction: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding stabilized Wittig ylides and can provide better yields with sterically hindered or electron-rich aldehydes.[7][8][9] The HWE reaction typically favors the formation of the (E)-alkene.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.

    • Use of Additives: In some cases, the addition of salts like LiBr can facilitate the reaction, although this can also affect the stereoselectivity.

Issue 2: Unexpected Deprotection of the THP Group

  • Question: My Wittig/HWE reaction is working, but I am isolating the deprotected phenolic product. Why is this happening?

  • Answer: The THP group is acid-labile. The source of acidity could be from several places:

    • Acidic Impurities: The phosphonium salt precursor to the ylide can be slightly acidic.

    • Work-up Conditions: Aqueous acidic work-ups will readily cleave the THP ether.

    • Lewis Acidity of Magnesium Salts: If a salt-free ylide is not used, residual magnesium salts from the ylide preparation can act as Lewis acids.

    Troubleshooting Steps:

    • Use Salt-Free Ylides: Prepare the ylide using a base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide and use the supernatant or a filtered solution of the ylide.

    • Neutral Work-up: Quench the reaction with a neutral reagent like saturated aqueous ammonium chloride or water. Avoid strong acids.

    • Purification: Use a neutral or slightly basic purification method. If using silica gel chromatography, consider pre-treating the silica with a small amount of triethylamine in the eluent to neutralize acidic sites.

Workflow for a Horner-Wadsworth-Emmons Reaction:

HWE_Workflow start Start reagents 2-(THP-O)PhCHO + Phosphonate Reagent start->reagents base Add Base (e.g., NaH, KHMDS) in anhydrous THF at 0 °C reagents->base reaction Stir at RT Monitor by TLC base->reaction workup Quench with sat. aq. NH4Cl Extract with EtOAc reaction->workup purify Purify by Flash Chromatography (Hexane/EtOAc) workup->purify product Isolated Alkene Product purify->product

Caption: Horner-Wadsworth-Emmons reaction workflow.

B. Reductive Amination

The formation of an imine followed by reduction is a common method for synthesizing amines.

Issue 1: Incomplete Imine Formation

  • Question: I am struggling to form the imine between this compound and my amine, leading to low yields of the final product.

  • Answer: The steric hindrance from the ortho-alkoxy group can slow down the initial nucleophilic attack of the amine and the subsequent dehydration to form the imine.

    Troubleshooting Steps:

    • Use a Dehydrating Agent: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture to drive the equilibrium towards imine formation.

    • Azeotropic Removal of Water: If the solvent allows, use a Dean-Stark apparatus to remove water as it is formed. Toluene is a common solvent for this purpose.

    • Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid, can facilitate both the initial addition and the dehydration step. However, be cautious as this can also promote THP deprotection. Use a minimal amount and monitor the reaction carefully.

Issue 2: Difficulty in Reducing the Imine

  • Question: The imine seems to form, but the reduction step is inefficient, and I recover a lot of the imine or starting materials.

  • Answer: The choice of reducing agent and reaction conditions is critical. Some mild reducing agents may not be sufficiently reactive for this sterically hindered and electron-rich system.

    Troubleshooting Steps:

    • Select a Suitable Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for imines and can be used in a one-pot procedure.[10] For more challenging substrates, sodium cyanoborohydride (NaBH₃CN) can be effective, but it is toxic and requires careful handling.

    • Optimize pH: For reductions with reagents like NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is often optimal for iminium ion formation and subsequent reduction.

    • Stepwise Procedure: Consider a two-step procedure where the imine is formed first, and then the reducing agent is added. This can sometimes give cleaner results than a one-pot reaction.[10]

Decision Tree for Reductive Amination Troubleshooting:

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC, NMR of crude) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No/Low Imine inefficient_reduction Inefficient Reduction check_imine->inefficient_reduction Imine Present add_dehydrating Add MgSO4 or Na2SO4 incomplete_imine->add_dehydrating use_dean_stark Use Dean-Stark Trap (Toluene) incomplete_imine->use_dean_stark mild_acid Add catalytic AcOH (monitor THP group) incomplete_imine->mild_acid stronger_reductant Use a more reactive reducing agent (e.g., STAB) inefficient_reduction->stronger_reductant optimize_ph Optimize pH (for NaBH3CN) inefficient_reduction->optimize_ph two_step Perform in two steps: 1. Imine formation 2. Reduction inefficient_reduction->two_step

Sources

Deprotection of the tetrahydropyran group in 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of 2-(Tetrahydropyran-4-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient removal of the tetrahydropyran (THP) protecting group, yielding the desired salicylaldehyde derivative.

The deprotection of a phenolic THP ether in the presence of an aldehyde functionality requires a delicate balance of reaction conditions to achieve high yields while preserving the integrity of the aldehyde. This guide is structured to address the common challenges and questions that arise during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my THP deprotection of this compound incomplete?

A1: Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low to effectively promote the hydrolysis of the THP ether. While milder conditions are necessary to protect the aldehyde, an insufficient amount of acid will result in a sluggish or stalled reaction.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are often used in acidic deprotections as they can participate in the reaction mechanism and help to solvate the intermediates.[1]

  • Temperature: While many THP deprotections can be carried out at room temperature, gentle heating may be required to drive the reaction to completion, especially with milder acid catalysts.

Q2: I am observing the formation of byproducts during the deprotection. What are they and how can I avoid them?

A2: The primary concern with the deprotection of this compound is the potential for side reactions involving the aldehyde group. Common byproducts include:

  • Acetal Formation: In the presence of an alcohol solvent (e.g., methanol) and an acid catalyst, the benzaldehyde can react to form an acetal. To minimize this, you can use a solvent system with a limited amount of alcohol or an aprotic solvent system like THF/water.

  • Polymerization/Degradation: Strong acidic conditions can sometimes lead to the degradation of the starting material or the product, especially if the aromatic ring is activated. Using a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) is often a good strategy to prevent this.[1][2]

Q3: Can I use strong mineral acids like HCl or H₂SO₄ for this deprotection?

A3: While strong mineral acids can cleave the THP ether, they are generally not recommended for substrates containing an acid-sensitive group like an aldehyde.[3] The harsh conditions can lead to the formation of byproducts, as mentioned above, and may not be compatible with other functional groups in more complex molecules. Milder acidic conditions are the preferred method for this transformation.

Q4: How does the mechanism of acid-catalyzed THP deprotection work?

A4: The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis mechanism. The key steps are:

  • Protonation of the ether oxygen of the THP group by the acid catalyst.

  • Cleavage of the C-O bond to form the free hydroxyl group (the desired product) and a resonance-stabilized oxocarbenium ion intermediate.

  • The oxocarbenium ion is then quenched by a nucleophile in the reaction mixture, which is typically the solvent (e.g., water or an alcohol).[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient catalyst loading.2. Short reaction time.3. Inappropriate solvent.4. Low reaction temperature.1. Increase the catalyst loading incrementally.2. Monitor the reaction by TLC and allow it to run until completion.3. Switch to a more suitable solvent system (e.g., from aprotic to protic).4. Gently heat the reaction mixture (e.g., to 40-50 °C).
Low Yield 1. Degradation of starting material or product due to harsh acidic conditions.2. Formation of byproducts (e.g., acetal).3. Difficult purification.1. Use a milder acid catalyst (e.g., PPTS, acetic acid).2. Use a solvent system that minimizes side reactions (e.g., THF/H₂O).3. Optimize the purification method (e.g., column chromatography with a suitable solvent system).
Formation of an Acetal Byproduct The aldehyde group is reacting with the alcohol solvent under acidic conditions.1. Use an aprotic solvent system such as THF/water with an acid catalyst.2. If an alcohol solvent is necessary, use it as a co-solvent in a limited amount.3. Use a milder catalyst that is less likely to promote acetal formation.
Difficulty in Removing Byproducts The polarity of the byproduct is similar to the desired product.1. Optimize the column chromatography conditions (e.g., try a different solvent gradient or a different stationary phase).2. Consider a recrystallization step to purify the final product.

Experimental Protocols

Below are two recommended protocols for the deprotection of this compound, offering a choice between a milder and a slightly stronger, yet commonly used, acidic condition.

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is highly recommended for sensitive substrates due to the mild acidity of PPTS.

Step-by-Step Methodology:

  • Dissolve the Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol. The concentration should be approximately 0.1 M.

  • Add the Catalyst: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure salicylaldehyde derivative.

Causality Behind Experimental Choices:

  • PPTS as a Catalyst: PPTS is a mild acid catalyst that is effective for THP deprotection without causing significant degradation of acid-sensitive functional groups like aldehydes.[1][2]

  • Alcohol as Solvent: Methanol or ethanol acts as a protic solvent that can facilitate the proton transfer steps in the reaction mechanism.[1]

Protocol 2: Deprotection using Acetic Acid in a THF/Water System

This method is also widely used and offers a good balance between reaction rate and selectivity.

Step-by-Step Methodology:

  • Prepare the Solvent System: Prepare a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Dissolve the Substrate: Dissolve this compound (1.0 eq) in the prepared solvent mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acetic Acid: A weak organic acid that provides the necessary protons for the reaction to proceed at a reasonable rate.

  • THF/Water Solvent System: THF helps to solubilize the organic substrate, while water acts as the nucleophile to quench the oxocarbenium ion intermediate. This system avoids the use of an alcohol solvent, thus preventing acetal formation.[1]

Deprotection Method Comparison

Method Catalyst/Reagent Solvent Temperature Typical Reaction Time Advantages Disadvantages
Method 1 Pyridinium p-Toluenesulfonate (PPTS)Methanol or EthanolRoom Temp to 50 °C2-6 hoursVery mild, high selectivity, good for sensitive substrates.[2]Can be slower than stronger acids.
Method 2 Acetic AcidTHF/WaterRoom Temp4-8 hoursAvoids alcohol solvents, preventing acetal formation.[1]Requires careful neutralization during work-up.
Other Mild Lewis Acids e.g., Bismuth Triflate[4]Acetonitrile or DichloromethaneRoom TempVariesCan be very efficient and selective.May require anhydrous conditions.

Mechanism of Acid-Catalyzed THP Deprotection

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed deprotection of a THP ether.

THP_Deprotection sub RO-THP protonated_ether RO(H⁺)-THP sub->protonated_ether Protonation H_plus H⁺ product R-OH protonated_ether->product Cleavage oxocarbenium Oxocarbenium Ion protonated_ether->oxocarbenium quenched_intermediate Nu-THP + H⁺ oxocarbenium->quenched_intermediate Nucleophilic Attack Nu Nu-H

Caption: Acid-catalyzed deprotection of a THP ether.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tetrahydropyranyl as a versatile protecting group for hydroxyl function in multistep organic synthesis: A concise overview. RSC Advances. Retrieved from [Link]

  • Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Zhang, Z. H., Li, T. S., Jin, T. S., & Wang, J. X. (n.d.). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde. This molecule is a valuable building block in the development of pharmaceuticals and other fine chemicals. Its synthesis, typically achieved via the O-alkylation of salicylaldehyde with a tetrahydropyran derivative, presents a significant and recurring challenge: achieving high regioselectivity.

The primary obstacle arises from the ambident nature of the salicylaldehyde phenoxide intermediate. Alkylation can occur at the desired oxygen atom (O-alkylation) to yield the target product or at the ortho-carbon of the aromatic ring (C-alkylation), leading to undesired byproducts.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and maximize your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the Williamson ether synthesis.[3][4] This involves deprotonating the hydroxyl group of salicylaldehyde with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic tetrahydropyran-4-yl derivative (e.g., 4-bromotetrahydropyran or tetrahydropyran-4-yl tosylate) in an SN2 reaction.

Q2: Why is regioselectivity a major issue in this synthesis?

The phenoxide ion generated from salicylaldehyde is an "ambident nucleophile," meaning it has two nucleophilic sites: the oxygen anion and the electron-rich carbon atom at the ortho position to the aldehyde.[5][6] While O-alkylation is often kinetically favored, C-alkylation can compete, especially under certain reaction conditions.[2][7] The choice of solvent, base, and counter-ion can significantly influence the ratio of O- to C-alkylation products.[2][5]

Q3: Are there alternative methods to the Williamson ether synthesis for this transformation?

Yes, the Mitsunobu reaction is a powerful alternative for forming aryl ethers, especially when dealing with secondary alcohols like tetrahydropyran-4-ol.[8][9][10] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the phenol.[9][11] It proceeds with a clean inversion of stereochemistry at the alcohol's carbon center and can be effective for substrates that are challenging under Williamson conditions.[8][12] However, salicylaldehyde itself can be a problematic substrate in Mitsunobu reactions due to potential side reactions with the aldehyde group.[12]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low Yield of the Desired Product

Potential Cause A: Incomplete Deprotonation of Salicylaldehyde

  • Explanation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to a low concentration of the reactive phenoxide nucleophile.

  • Solution:

    • Select a stronger base: If using a weak base like potassium carbonate (K₂CO₃), consider switching to sodium hydride (NaH). NaH is a non-nucleophilic, powerful base that irreversibly deprotonates the phenol.

    • Ensure anhydrous conditions: NaH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the base.

Potential Cause B: Poor Reactivity of the Electrophile

  • Explanation: The leaving group on the tetrahydropyran electrophile may not be sufficiently reactive. The order of leaving group ability is generally: triflate > tosylate > iodide > bromide > chloride. Furthermore, secondary alkyl halides can be less reactive than primary ones in SN2 reactions.[12]

  • Solution:

    • Use a better leaving group: Synthesize and use tetrahydropyran-4-yl tosylate or triflate instead of the corresponding bromide or chloride.

    • Add a catalyst: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive alkyl iodide.

Potential Cause C: Side Reactions (Elimination)

  • Explanation: Using a sterically hindered or overly strong base can promote the E2 elimination of the secondary electrophile (e.g., 4-bromotetrahydropyran) to form 3,6-dihydro-2H-pyran, competing with the desired SN2 substitution.

  • Solution:

    • Use a milder base: A base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often sufficient and less likely to cause elimination compared to alkoxides like sodium tert-butoxide.

    • Control the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

Problem 2: Poor Regioselectivity (Significant C-Alkylation Byproduct)

Potential Cause A: Solvent Effects

  • Explanation: The choice of solvent plays a critical role in directing the regioselectivity. Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less nucleophilic and favoring C-alkylation.[2][5] Polar aprotic solvents (like DMF, DMSO, or acetonitrile) leave the oxygen "naked" and more reactive, thus favoring O-alkylation.[5]

  • Solution:

    • Use a polar aprotic solvent: The preferred solvents for promoting O-alkylation are DMF or acetonitrile.

    • Avoid protic solvents: Ensure your reagents and solvents are free from water or alcohol contamination.

Potential Cause B: Counter-ion Effects

  • Explanation: The nature of the metal counter-ion (from the base) influences the reactivity of the phenoxide. Smaller, harder cations like Li⁺ associate tightly with the oxygen atom, reducing its nucleophilicity and potentially favoring C-alkylation. Larger, softer cations like K⁺ or Cs⁺ associate more loosely, leaving the oxygen more available for O-alkylation.[5]

  • Solution:

    • Use a base with a large cation: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices for maximizing O-alkylation. Cesium bicarbonate (CsHCO₃) has also been shown to provide excellent regioselectivity.[13]

Problem 3: Difficult Purification

Potential Cause A: Unreacted Starting Materials

  • Explanation: Incomplete reactions leave behind salicylaldehyde and the tetrahydropyran derivative, which can have similar polarities to the product, complicating column chromatography.

  • Solution:

    • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent. Drive the reaction to completion if possible.

    • Aqueous wash: A basic aqueous wash (e.g., with 1M NaOH) can remove unreacted acidic salicylaldehyde from the organic layer during workup. Re-acidification of the aqueous layer can recover the starting material if desired.

Potential Cause B: Mitsunobu Reaction Byproducts

  • Explanation: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate), which can be notoriously difficult to remove via standard chromatography.

  • Solution:

    • Crystallization: In some cases, TPPO can be removed by crystallizing it from a nonpolar solvent like diethyl ether or a hexanes/ether mixture.

    • Modified Reagents: Use polymer-bound triphenylphosphine or specialized Mitsunobu reagents designed for easier removal of byproducts.[8]

Visual Guides and Protocols

Diagram 1: Reaction Scheme and Regioselectivity Challenge

This diagram illustrates the desired O-alkylation pathway versus the competing C-alkylation side reaction.

G cluster_start Reactants cluster_products Potential Products Salicylaldehyde Salicylaldehyde Base Base (e.g., K₂CO₃) Phenoxide Salicylaldehyde Phenoxide (Ambident Nucleophile) Salicylaldehyde->Phenoxide THP_X Tetrahydropyran-4-X (X = Br, OTs) O_Product Desired Product This compound (O-Alkylation) C_Product Side Product (C-Alkylation) Base->Phenoxide Deprotonation Phenoxide->O_Product Attack via Oxygen Phenoxide->C_Product Attack via Carbon G Start Start Synthesis Check_Yield Is Yield > 70%? Start->Check_Yield Check_Purity Is Product Pure by TLC/NMR? Check_Yield->Check_Purity Yes Low_Yield Low Yield Check_Yield->Low_Yield No Success Synthesis Successful Check_Purity->Success Yes Impure Impure Product Check_Purity->Impure No Cause_Base Cause: Weak Base or Wet Conditions? Low_Yield->Cause_Base Cause_LG Cause: Poor Leaving Group? Low_Yield->Cause_LG Cause_C_Alk Cause: C-Alkylation? Impure->Cause_C_Alk Cause_SM Cause: Unreacted Starting Material? Impure->Cause_SM Sol_Base Solution: Use NaH or Cs₂CO₃ Ensure anhydrous conditions Cause_Base->Sol_Base Sol_LG Solution: Use Tosylate/Triflate Add catalytic KI Cause_LG->Sol_LG Sol_C_Alk Solution: Use DMF/Acetonitrile Use K⁺ or Cs⁺ base Cause_C_Alk->Sol_C_Alk Sol_SM Solution: Drive reaction to completion Use basic aqueous wash Cause_SM->Sol_SM

Caption: A decision tree for troubleshooting the synthesis.

Optimized Experimental Protocol (Williamson Ether Synthesis)

This protocol is optimized for high regioselectivity and yield.

Materials:

  • Salicylaldehyde (1.0 eq)

  • 4-Bromotetrahydropyran (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde, cesium carbonate, and potassium iodide.

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous acetonitrile via syringe.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 4-bromotetrahydropyran dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC. [13]7. Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield this compound as a pure solid.

Data Summary Table

The following table compares different reaction conditions to highlight the factors influencing regioselectivity.

BaseSolventTemperatureTypical O/C RatioTypical YieldReference(s)
K₂CO₃AcetoneReflux~10:1Moderate[13]
NaHDMF60 °C>20:1GoodGeneral
Cs₂CO₃ / KI CH₃CN 80 °C >50:1 Excellent [13]
K₂CO₃EthanolReflux<5:1Poor-Moderate,[5] [2]

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Available from: [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. Available from: [Link]

  • (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available from: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566. Available from: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 111566. Available from: [Link]

  • (n.d.). Catalytic etherification of phenols to alkyl aryl ethers. Google Patents.
  • (n.d.). Mitsunobu Reaction. organic-chemistry.org. Available from: [Link]

  • Fujiwara, Y., Dixon, J. A., & Baran, P. S. (2013). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 52(4), 1175-1178. Available from: [Link]

  • (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available from: [Link]

  • (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • de Vries, J. G., & van der Vlugt, J. I. (2015). Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Chemical Communications, 51(48), 9873-9876. Available from: [Link]

  • Fletcher, S. P. (2015). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Aldrichimica Acta, 48(1), 19-30. Available from: [Link]

  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 107. Available from: [Link]

  • Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4983. Available from: [Link]

  • Procter, D. J., & Pye, D. R. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 6149-6178. Available from: [Link]

  • Neubacher, S. (2012). C- or O-Alkylation? ChemistryViews. Available from: [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available from: [Link]

  • (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available from: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Available from: [Link]

  • (2011). Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. Available from: [Link]

  • Bachrach, S. M. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(8), 3183-3190. Available from: [Link]

  • (n.d.). Williamson-Ethersynthese. ResearchGate. Available from: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Available from: [Link]

  • (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. Available from: [Link]

  • Mamat, C., Büttner, S., Trabhardt, T., Fischer, C., & Langer, P. (2007). Regioselective synthesis of 5-alkylsalicylates, 5-alkyl-2-hydroxy-acetophenones, and 5-alkyl-2-hydroxy-benzophenones by [3 + 3] cyclization of 1,3-bis(silyl enol ethers) with 2-alkyl-1,1,3,3-tetraethoxypropanes. The Journal of Organic Chemistry, 72(16), 6273-6275. Available from: [Link]

  • Wang, C., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 91, 153621. Available from: [Link]

  • (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. ResearchGate. Available from: [Link]

  • (n.d.). Regioselective Synthesis of 4,7,12,15‐Tetrasubstituted [2.2]Paracyclophanes: A Modular Route Involving Optical Resolution. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Tetrahydropyran-4-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up process.

I. Introduction to the Synthesis

The synthesis of this compound typically proceeds through a two-step process:

  • Williamson Ether Synthesis: Formation of the ether linkage between 2-hydroxybenzaldehyde and a suitable tetrahydropyran derivative.

  • Oxidation (if starting from the corresponding alcohol): Conversion of 2-(Tetrahydropyran-4-yloxy)benzyl alcohol to the target aldehyde.

This guide will focus on the common challenges and critical parameters associated with the Williamson ether synthesis route, which is a prevalent method for this transformation.

II. Experimental Workflow & Key Parameters

A generalized workflow for the synthesis is presented below. It is crucial to optimize these parameters for your specific laboratory conditions and scale.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Salicylaldehyde Salicylaldehyde Reaction_Mixture Combine Reactants & Heat (e.g., 80-100 °C) Salicylaldehyde->Reaction_Mixture 4-bromotetrahydropyran 4-bromotetrahydropyran 4-bromotetrahydropyran->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Monitoring Monitor by TLC/LC-MS Reaction_Mixture->Monitoring Reaction Progress Quenching Quench with Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography or Recrystallization Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution Rationale
Low or No Product Formation Incomplete deprotonation of salicylaldehyde.Ensure the base is anhydrous and used in slight excess (1.1-1.5 equivalents). Consider a stronger base like sodium hydride (NaH) for small-scale trials if issues persist.The phenoxide is the active nucleophile; incomplete formation will significantly slow down the reaction.[1][2]
Low reactivity of the electrophile.Confirm the purity of 4-bromotetrahydropyran. Consider using 4-iodotetrahydropyran, which is more reactive.The leaving group's ability to depart is crucial for the SN2 reaction. Iodide is a better leaving group than bromide.
Inappropriate solvent.Use a polar aprotic solvent such as DMF, acetonitrile, or DMSO.These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile more available for reaction.[1] Protic solvents can protonate the alkoxide, reducing its nucleophilicity.[1]
Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature in 10 °C increments. Typical reaction temperatures range from 80-100 °C.The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[1]
Formation of Side Products (e.g., elimination) Steric hindrance.This is less of a concern with a primary-like electrophile such as 4-halotetrahydropyran. However, ensure the reaction temperature is not excessively high.While the substrate is not highly hindered, high temperatures can favor elimination over substitution.[1][3][4]
C-alkylation of the phenoxide.Lowering the reaction temperature may favor O-alkylation. The choice of solvent and counter-ion can also influence the O/C alkylation ratio.The phenoxide ion is an ambident nucleophile, and while O-alkylation is generally favored, C-alkylation can occur as a side reaction.[1]
Difficult Purification Unreacted starting materials.Optimize reaction conditions to drive the reaction to completion. Consider a water wash to remove salicylaldehyde and a bisulfite wash for unreacted aldehyde if necessary.Proper work-up can simplify the final purification step.
Product "oiling out" during recrystallization.Ensure the correct solvent system is chosen. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent. Using a solvent pair (a "good" solvent and a "poor" solvent) can facilitate crystallization.[5][6]Proper solvent selection is critical for effective recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Williamson ether synthesis of this compound?

A1: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction, especially on a larger scale, due to its moderate reactivity, low cost, and ease of handling. For more stubborn reactions, sodium hydride (NaH) can be used, but requires stricter anhydrous conditions and greater handling precautions.

Q2: Can I use a different leaving group on the tetrahydropyran ring?

A2: Yes. While 4-bromotetrahydropyran is a common choice, other leaving groups like tosylates (4-tosyloxytetrahydropyran) or mesylates are also effective and can sometimes lead to higher yields or milder reaction conditions. The reactivity order is generally I > OTs > OMs > Br > Cl.

Q3: My reaction is very slow. What can I do to speed it up?

A3: First, ensure your reagents and solvent are anhydrous. Water can significantly hinder the reaction. If the reaction is still slow, you can try a few things:

  • Increase the reaction temperature.

  • Use a more polar aprotic solvent like DMSO.

  • Add a catalytic amount of sodium iodide (NaI) if you are using 4-bromotetrahydropyran. The iodide will displace the bromide in situ to form the more reactive 4-iodotetrahydropyran (Finkelstein reaction).

Q4: How do I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to get good separation between your starting materials and the product. The disappearance of the limiting reagent (usually salicylaldehyde) indicates the reaction is complete. For more quantitative analysis, especially during scale-up, LC-MS is recommended.

Q5: What are the key safety considerations when scaling up this synthesis?

A5:

  • Solvents: DMF is a common solvent for this reaction and has reproductive toxicity. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).[7][8]

  • Bases: Strong bases like NaH are flammable and react violently with water. Handle under an inert atmosphere.

  • Exotherms: While the reaction is not typically violently exothermic, be mindful of potential exotherms when adding reagents, especially on a large scale.

  • General Handling: Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[9][10] Work in a well-ventilated fume hood.

V. Detailed Experimental Protocol (Example)

This is a generalized protocol and may require optimization.

Materials:

  • Salicylaldehyde

  • 4-bromotetrahydropyran

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylaldehyde (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Electrophile: To the stirring suspension, add 4-bromotetrahydropyran (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

VI. Alternative Synthetic Routes

While the Williamson ether synthesis is common, other routes exist. For instance, one could start with 2-(hydroxymethyl)phenol, protect the phenolic hydroxyl, perform the etherification on the benzylic alcohol, and then oxidize to the aldehyde. The choice of route will depend on the availability and cost of starting materials and the desired scale of production.

Alternative_Routes Salicylaldehyde Salicylaldehyde Williamson_Ether_Synthesis Williamson Ether Synthesis Salicylaldehyde->Williamson_Ether_Synthesis 4-halotetrahydropyran 4-halotetrahydropyran 4-halotetrahydropyran->Williamson_Ether_Synthesis Product This compound Williamson_Ether_Synthesis->Product 2_hydroxymethyl_phenol 2-(Hydroxymethyl)phenol Protection Protect Phenolic -OH 2_hydroxymethyl_phenol->Protection Etherification Etherification of Benzylic -OH Protection->Etherification Deprotection Deprotection Etherification->Deprotection Oxidation Oxidation Deprotection->Oxidation Oxidation->Product

Caption: Comparison of synthetic routes to the target molecule.

VII. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • Astech Ireland. Safety Data Sheet: 2,4-Dihydroxy benzaldehyde. [Link]

  • Levy, I., et al. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis. [Link]

  • He, Z.-X., et al. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. J. Org. Chem., 2023. [Link]

  • Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

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  • Introduction: Briefly introduce the synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde and the importance of purity control.

  • Baseline Synthesis Protocol: Provide a standard Williamson ether synthesis protocol that serves as a reference for the troubleshooting section.

  • Troubleshooting Guide & FAQs: This will be the core of the document, addressing common issues in a Q&A format. I will cover:

    • Q1: Incomplete Conversion: Why the reaction stalls and how to drive it to completion. This will involve a discussion on the choice of base, solvent, and temperature.

    • Q2: Formation of a Major Isomeric Impurity: This will focus on the C-alkylation vs. O-alkylation problem. I will explain the mechanism and provide concrete strategies to favor the desired O-alkylation. A Graphviz diagram will illustrate this key concept.

    • Q3: Persistent Starting Material in Product: How to effectively remove unreacted salicylaldehyde and 4-halotetrahydropyran through optimized workup and purification procedures.

    • Q4: Product is an Oil and Fails to Solidify: This section will address how minor impurities can prevent crystallization and suggest techniques to induce solidification.

  • Analytical & Purification Protocols: This section will provide detailed, step-by-step instructions for:

    • HPLC Method Development: A baseline method for monitoring reaction progress and assessing final purity.

    • Flash Column Chromatography: A standard protocol for purifying the product on a lab scale.

    • Recrystallization: A protocol for achieving high purity on the final material.

  • Alternative Synthetic Route: The Mitsunobu Reaction: Briefly discuss the Mitsunobu reaction as an alternative, noting its own set of potential impurities and challenges, such as the formation of hydrazones with salicylaldehyde.

  • Workflow Visualization: A comprehensive Graphviz diagram illustrating the entire process from reaction to purified product.

  • References: A complete, numbered list of all cited sources with clickable URLs.

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Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurities, optimize your reaction conditions, and achieve high purity for your target compound.

This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount, as downstream reactions and the biological activity of the final active pharmaceutical ingredient (API) can be significantly affected by isomeric impurities or unreacted starting materials. This guide moves beyond standard procedures to explain the causality behind common issues and provides robust, self-validating protocols to overcome them.

Baseline Synthesis Protocol: Williamson Ether Synthesis

The most common route to this compound is the Williamson ether synthesis, which involves the SN2 reaction between a salicylaldehyde-derived phenoxide and an electrophilic tetrahydropyran source.[2] This baseline protocol serves as a reference for the troubleshooting section that follows.

Experimental Protocol: Baseline Synthesis
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add salicylaldehyde (1.0 eq.).

  • Solvent & Base Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Add a suitable base (e.g., Potassium Carbonate, K₂CO₃, 1.5 eq.).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide.

  • Alkylating Agent Addition: Add 4-bromotetrahydropyran (1.1 eq.) to the mixture. A tosylate or mesylate leaving group on the THP ring can also be used.[2][3]

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by HPLC or TLC until salicylaldehyde is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product into a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing explanations for their root causes and actionable solutions.

Q1: My reaction is slow or stalls, leaving significant unreacted salicylaldehyde. What is the cause and how can I fix it?

Root Cause Analysis: Incomplete conversion is typically due to insufficient nucleophilicity of the phenoxide or poor reactivity of the electrophile. This can be traced back to the choice of base, solvent, or temperature. The base must be strong enough to fully deprotonate the phenolic hydroxyl group of salicylaldehyde.[4]

Solutions & Optimization:

  • Base Selection: While K₂CO₃ is common, it is a relatively mild base. If the reaction is sluggish, switching to a stronger base can significantly increase the rate. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Solvent Effects: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO are superior for SN2 reactions as they solvate the cation (K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[4]

  • Temperature Control: Increasing the temperature will increase the reaction rate. A temperature range of 60-80 °C is typical. However, excessively high temperatures (>100 °C) can lead to side reactions and degradation.

  • Leaving Group: Ensure your alkylating agent has a good leaving group. The reactivity order is generally Iodide > Bromide > Tosylate > Chloride.

Parameter Standard Condition Optimized Condition for Higher Reactivity Rationale
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate) or NaH (Sodium Hydride)Cs₂CO₃ provides a more dissociated, highly reactive phenoxide. NaH is a non-nucleophilic, irreversible base ensuring complete deprotonation.
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)DMF is more polar and has a higher boiling point, allowing for higher reaction temperatures and better solvation of the cation.
Additive NoneKI (Potassium Iodide, 0.1 eq.)If using an alkyl bromide or chloride, catalytic KI performs an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
Q2: I see a major byproduct with the same mass as my product. Is this a C-alkylation impurity, and how do I prevent it?

Root Cause Analysis: Yes, this is almost certainly the C-alkylated isomer, 3-(tetrahydropyran-4-yl)salicylaldehyde. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).[5] C-alkylation is often favored in protic solvents, which can hydrogen-bond to the oxygen atom, sterically shielding it and making the ring carbons more relatively nucleophilic.[5]

Solutions & Optimization:

The key to minimizing this impurity is to choose conditions that strongly favor O-alkylation.

  • Solvent is Critical: Strictly use polar aprotic solvents like DMF or DMSO. These solvents do not hydrogen bond with the phenoxide oxygen, leaving it exposed and highly available for the SN2 attack, thus favoring O-alkylation.[5]

  • Avoid Protic Solvents: Avoid protic solvents like water, ethanol, or isopropanol in your reaction mixture, as they will promote C-alkylation.[5]

G cluster_0 Phenoxide Intermediate cluster_1 Reaction Pathways cluster_2 Controlling Factors Phenoxide Salicylaldehyde Phenoxide (Ambident Nucleophile) O_Alk O-Alkylation (Desired Pathway) Phenoxide->O_Alk Favored in Aprotic Solvents C_Alk C-Alkylation (Undesired Pathway) Phenoxide->C_Alk Favored in Protic Solvents Solvent Solvent Choice Protic Protic Solvents (e.g., Water, Ethanol) Solvent->Protic Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Solvent->Aprotic Protic->C_Alk Aprotic->O_Alk

Competitive C- vs. O-Alkylation Pathways.
Q3: How can I effectively remove unreacted salicylaldehyde after the reaction?

Root Cause Analysis: Salicylaldehyde has a phenolic hydroxyl group, making it acidic. This property can be exploited for its removal during the aqueous workup. Standard water or brine washes may not be sufficient to remove it completely, leading to contamination of the crude product.

Solutions & Optimization:

  • Caustic Wash: During the workup, after quenching the reaction and extracting with a solvent like ethyl acetate or MTBE, perform a wash with a dilute aqueous base. A 1M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will deprotonate the acidic salicylaldehyde, pulling it into the aqueous layer as its sodium salt.

  • Protocol for Caustic Wash:

    • Dilute the organic layer with ethyl acetate.

    • Wash with 1M NaOH (2 x volume of organic layer).

    • Separate the layers.

    • Wash the organic layer with water to remove residual NaOH.

    • Wash with brine to break any emulsions and begin drying.

    • Proceed with drying over Na₂SO₄.

  • Bisulfite Adduct Formation: For stubborn cases, crude benzaldehyde and its derivatives can be purified by forming a solid bisulfite adduct, which can be filtered off.[6] However, the caustic wash is typically sufficient and less cumbersome.

Q4: My final product is a persistent oil and won't crystallize. What's wrong?

Root Cause Analysis: The failure of a compound to crystallize, especially when it is known to be a solid, is a strong indicator of residual impurities. Even small amounts (<5%) of unreacted starting materials, the C-alkylated isomer, or solvent can disrupt the crystal lattice formation.

Solutions & Optimization:

  • Re-purify: The first step is to re-purify the material using high-resolution flash column chromatography. Use a shallow solvent gradient to ensure good separation of the product from closely eluting impurities.

  • Solvent for Recrystallization: Once the product is >98% pure by HPLC, select an appropriate solvent system for recrystallization. A good system is typically one in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, systems like isopropanol/water or heptane/ethyl acetate are good starting points.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to a supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Trituration: Add a non-polar solvent like heptane or pentane to the oil and stir vigorously. This can sometimes "crash out" the solid product, which can then be collected and recrystallized properly.

Analytical & Purification Protocols

HPLC Method for In-Process Control and Purity Assessment

A robust HPLC method is crucial for monitoring the reaction and assessing the purity of the final product.[7]

Parameter Condition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 40 °C
Flash Column Chromatography Protocol
  • Adsorb Sample: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry the silica completely in vacuo.

  • Pack Column: Dry pack the column with silica gel in the chosen solvent system.

  • Load & Elute: Load the dried sample onto the top of the column. Elute with a solvent system such as Heptane/Ethyl Acetate. A typical starting gradient would be 10% Ethyl Acetate in Heptane, gradually increasing the polarity.

  • Collect Fractions: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Alternative Synthetic Route: The Mitsunobu Reaction

An alternative to the Williamson ether synthesis is the Mitsunobu reaction, which couples salicylaldehyde directly with tetrahydropyran-4-ol.[8]

Reaction: Salicylaldehyde + Tetrahydropyran-4-ol + PPh₃ + DEAD (or DIAD) → Product

Considerations and Potential Impurities:

  • Advantages: This reaction often proceeds under milder, neutral conditions and can be effective when the Williamson synthesis fails.

  • Disadvantages & Impurities:

    • Stoichiometric Byproducts: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can be challenging to remove.

    • Side Reactions with Aldehydes: A known complication of using salicylaldehydes in Mitsunobu reactions is the potential for the aldehyde group to react with the azodicarboxylate, leading to the formation of hydrazone byproducts as the major product instead of the desired ether.[9] Careful control of reaction conditions is necessary to suppress this pathway.

Overall Synthesis & Purification Workflow

The following diagram outlines the complete workflow from starting materials to the final, high-purity product.

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Start Salicylaldehyde + 4-Bromo-THP Base Add Base (K2CO3) & Solvent (DMF) Start->Base Heat Heat to 60-80°C Base->Heat Monitor Monitor by HPLC Heat->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Caustic Wash (1M NaOH) Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Chromatography (Heptane/EtOAc) Concentrate->Chromatography Recrystallize Recrystallize (e.g., IPA/Water) Chromatography->Recrystallize Final Pure Product (>99%) Recrystallize->Final

Complete Workflow for Synthesis and Purification.

References

  • ResearchGate. (n.d.). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). WO2018029711A2 - Process for the preparation of venetoclax.
  • Google Patents. (n.d.). EP1516879A1 - Process for producing pyran.
  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 22, 2026, from [Link]

  • YouTube. (2023, November 7). Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde.
  • European Patent Office. (n.d.). EP 0145334 A2 - Benzaldehyde derivative and process for its preparation. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 22, 2026, from [Link]

  • European Patent Office. (n.d.). EP 4421075 A1 - PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 22, 2026, from [Link]

  • Organic-Reaction.com. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved January 22, 2026, from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved January 22, 2026, from [Link]

  • SciSpace. (2006, March 22). Synthesis of Enantiomerically Pure 2,3,4,6‐Tetrasubstituted Tetrahydropyrans by Prins‐Type Cyclization of Methyl Ricinoleate. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. Retrieved January 22, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Reaction Condition Refinement for 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile intermediate. As a key building block in the development of kinase inhibitors, central nervous system agents, and other bioactive molecules, refining its synthesis is critical for efficiency and purity.[1]

This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges. The insights provided are grounded in established chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.

Reaction Overview: The Williamson Ether Synthesis Approach

The most reliable and common method for preparing this compound is the Williamson ether synthesis.[2][3] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of salicylaldehyde (2-hydroxybenzaldehyde) acts as a nucleophile, attacking an electrophilic tetrahydropyran ring bearing a suitable leaving group at the 4-position.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions Salicylaldehyde Salicylaldehyde Base Base (e.g., K₂CO₃, NaH) THP_LG 4-X-Tetrahydropyran (X = OTs, OMs, Br, I) Solvent Solvent (e.g., DMF, Acetonitrile) Heat Heat (50-100 °C) Product This compound Heat->Product Sɴ2 Reaction

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the synthesis. The diagnostic logic is presented to help you identify the root cause and implement an effective solution.

Troubleshooting_Flowchart start_node start_node cause_node cause_node solution_node solution_node Start Problem: Low or No Product Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction TLC shows starting material Product_Degradation Product Degradation Start->Product_Degradation TLC shows new spots, not starting material Side_Reactions Dominant Side Reactions Start->Side_Reactions TLC shows multiple spots close to product Cause1a 1a. Insufficient Deprotonation Incomplete_Reaction->Cause1a Potential Causes Cause1b 1b. Poor Leaving Group Incomplete_Reaction->Cause1b Cause1c 1c. Low Reaction Temperature/ Insufficient Time Incomplete_Reaction->Cause1c Sol1a Use stronger base (NaH) or milder, more soluble base (Cs₂CO₃). Ensure anhydrous conditions. Cause1a->Sol1a Solution Sol1b Use Tosylate (OTs) or Iodide (I) instead of Chloride (Cl) or Bromide (Br). Cause1b->Sol1b Solution Sol1c Increase temp. to 80-100°C. Extend reaction time to 8-12h. Monitor via TLC. Cause1c->Sol1c Solution Cause2a 2a. Acidic Workup/Purification Product_Degradation->Cause2a Potential Causes Cause2b 2b. Oxidation of Aldehyde Product_Degradation->Cause2b Sol2a Avoid acidic washes. Use neutral (brine) or mild basic (NaHCO₃) washes. Neutralize silica gel with 1% Et₃N in eluent. Cause2a->Sol2a Solution Sol2b Workup and store under inert atmosphere (N₂ or Ar). Store final product at 2-8°C, protected from light. Cause2b->Sol2b Solution Cause3a 3a. E2 Elimination Side_Reactions->Cause3a Potential Causes Sol3a Use a milder, non-hindered base (K₂CO₃). Avoid high temperatures (>100°C). Use a better leaving group to favor Sɴ2. Cause3a->Sol3a Solution

Caption: A troubleshooting decision tree for the synthesis.

Issue 1: Low Reaction Conversion
  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted salicylaldehyde.

  • Potential Cause & Scientific Rationale:

    • Incomplete Deprotonation: The nucleophilicity of the phenoxide is orders of magnitude greater than the neutral phenol. Incomplete deprotonation due to a weak base or the presence of protic impurities (like water) will dramatically slow the reaction.[3]

    • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. The general trend for leaving group ability is OTs > I > Br > Cl.

    • Insufficient Thermal Energy: The reaction requires energy to overcome the activation barrier. Typical temperatures range from 50-100 °C.[2]

  • Solutions:

    • Base Selection: Switch from a mild base like K₂CO₃ to a stronger, non-nucleophilic base like sodium hydride (NaH). Ensure strictly anhydrous conditions when using NaH. Alternatively, Cesium Carbonate (Cs₂CO₃) is known to accelerate SN2 reactions due to the "cesium effect," which involves better solvation of the cation and a more 'naked,' reactive anion.

    • Leaving Group: If using a halide, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to convert an alkyl chloride or bromide to the more reactive alkyl iodide. The best approach is often to start with a pre-formed tosylate (4-tosyloxytetrahydropyran).

    • Temperature & Time: Gradually increase the reaction temperature in 10 °C increments, monitoring for side product formation. If conversion is slow but clean, simply extending the reaction time is often the safest solution.

Issue 2: Formation of Significant Byproducts
  • Symptom: The crude reaction mixture shows multiple spots on TLC, leading to difficult purification and low isolated yield.

  • Potential Cause & Scientific Rationale:

    • E2 Elimination: The electrophile, 4-substituted tetrahydropyran, is a secondary system. This means the SN2 substitution reaction competes with the E2 elimination pathway, especially in the presence of strong, sterically hindered bases or at high temperatures.[4][5] This byproduct is typically 3,4-dihydro-2H-pyran.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the ortho/para positions on the ring). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities that are difficult to separate.[2]

  • Solutions:

    • Mitigating Elimination: Avoid sterically hindered bases like potassium tert-butoxide. Use a milder base such as K₂CO₃ or Cs₂CO₃, which are less prone to promoting elimination.[6] Keep the reaction temperature at the lowest point necessary for a reasonable rate.

    • Favoring O-Alkylation: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile are known to favor O-alkylation.[2]

Issue 3: Product Decomposition During Workup or Purification
  • Symptom: A clean reaction mixture (by TLC) results in a low yield of impure product after aqueous workup and/or column chromatography. A common impurity observed is the starting salicylaldehyde.

  • Potential Cause & Scientific Rationale:

    • Acid-Catalyzed Deprotection: The product contains a tetrahydropyranyl (THP) ether, which is technically an acetal. Acetals are notoriously unstable under acidic conditions and will rapidly hydrolyze back to the corresponding alcohol (salicylaldehyde) and a hemiacetal from the THP ring.[7][8][9] Standard silica gel for chromatography is slightly acidic and can catalyze this decomposition on the column.

    • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly if the crude product is exposed to air for extended periods.[10]

  • Solutions:

    • Avoiding Acidity: During the aqueous workup, avoid any acidic washes (e.g., HCl, NH₄Cl). Use only neutral (water, brine) or mildly basic (saturated NaHCO₃ solution) washes.

    • Column Chromatography: To prevent on-column decomposition, neutralize the silica gel before use. This is easily achieved by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.

    • Preventing Oxidation: After workup, concentrate the organic layers under reduced pressure promptly. If the product needs to be stored before purification, do so under an inert atmosphere (N₂ or Ar) at low temperature.

Frequently Asked Questions (FAQs)

Q1: Which base and solvent combination is the best starting point? For initial attempts, the combination of Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is highly recommended. K₂CO₃ is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without being overly aggressive in promoting elimination. DMF is an excellent polar aprotic solvent for SN2 reactions.[2][11]

ParameterK₂CO₃ in DMFNaH in THF/DMFCs₂CO₃ in Acetonitrile
Pros Cost-effective, easy to handle, minimizes elimination.Ensures complete deprotonation, fast reaction.High yields, mild conditions, "Cesium Effect".
Cons Slower reaction, may require higher temperatures.Requires strict anhydrous conditions, safety hazard (H₂ gas).High cost.
Best For Initial screening, large-scale synthesis.When mild bases fail, for very clean reactions.Maximizing yield on valuable substrates.

Q2: How should I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 20-30% Ethyl Acetate in Hexanes. Spot the starting salicylaldehyde, the 4-substituted-THP (if UV active), and the co-spotted reaction mixture. The reaction is complete upon the full consumption of the limiting reagent (usually the salicylaldehyde). The product will be less polar than salicylaldehyde, having a higher Rf value.

Q3: My final product is a yellow oil, but literature reports a solid. What should I do? The product, this compound, has a reported melting point.[12] If you obtain a persistent oil, it likely contains impurities (e.g., residual solvent, side products) that are inhibiting crystallization. Try re-purifying by column chromatography with neutralized silica. If the product is pure by NMR, you can attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (like hexanes or diethyl ether) and then cooling it slowly, possibly with scratching the inside of the flask.

Q4: Can I use 4-hydroxytetrahydropyran and 2-fluorobenzaldehyde instead? While possible, this route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, which is generally more demanding than an SN2 reaction. SNAr requires a strongly electron-withdrawing group (like -NO₂) ortho or para to the leaving group (the fluorine) to proceed efficiently. The aldehyde group is only moderately deactivating. The Williamson approach (deprotonated salicylaldehyde + electrophilic THP) is mechanistically favored and more reliable.

Recommended Experimental Protocol

This protocol is a robust starting point that balances efficiency, safety, and cost.

Materials:

  • Salicylaldehyde (1.0 eq)

  • 4-Tosyloxy-tetrahydropyran (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde, 4-tosyloxy-tetrahydropyran, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to salicylaldehyde) under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 2 hours until the salicylaldehyde spot is no longer visible (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts. Do not use any acid wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., 10-30% ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and concentrate to yield this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis. Store the final product at 2-8 °C, protected from light and air.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis. Available from: [Link]

  • Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Available from: [Link]

  • ACS Publications. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Marcel Dekker, Inc. DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. Available from: [Link]

  • NIH National Center for Biotechnology Information. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. Process for producing pyran.
  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available from: [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Google Patents. Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • NIH National Center for Biotechnology Information. Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

  • SciSpace. Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. Available from: [Link]

  • Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Google Patents. Method for the purification of benzaldehyde.
  • NIH National Center for Biotechnology Information. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available from: [Link]

  • European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. Available from: [Link]

  • European Patent Office. Benzaldehyde derivative and process for its preparation - EP 0145334 A2. Available from: [Link]

  • Royal Society of Chemistry. Stability of the ketyl radical as a descriptor in the electrochemical coupling of benzaldehyde. Catalysis Science & Technology. Available from: [Link]

  • Google Patents. Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • PubChem. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. Available from: [Link]

  • Google Patents. Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.

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Validation & Comparative

1H NMR analysis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde: A Comparative Approach

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive ¹H NMR analysis of this compound, a molecule featuring an ortho-substituted aromatic ring coupled to a saturated heterocyclic system. By dissecting the molecule into its constituent benzaldehyde and tetrahydropyran (THP) moieties, we first establish a baseline understanding by comparing them to simpler reference compounds. This foundational knowledge is then integrated to interpret the complex spectrum of the target molecule, explaining the causal relationships between its structure and the observed chemical shifts, signal multiplicities, and coupling constants. This guide is intended for researchers and drug development professionals who rely on precise spectral interpretation for structural verification and characterization.

Introduction: The Need for Precise Structural Analysis

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and bioactive compounds.[1][2] Its structure presents a valuable case study for ¹H NMR analysis, combining the distinct features of an aromatic aldehyde with those of a saturated ether. The aldehyde group is a reactive handle for further chemical modification, while the tetrahydropyran (THP) ether acts as a bulky, stable substituent influencing the electronic and steric environment of the benzaldehyde ring.

Accurate interpretation of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and understanding its conformational properties. This guide employs a comparative methodology, first examining the spectra of benzaldehyde and tetrahydropyran independently before providing a detailed assignment of the target molecule's spectrum.

Foundational Principles of ¹H NMR Spectroscopy

A ¹H NMR spectrum provides three primary types of information that are crucial for structure determination[3]:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-poor environments are "deshielded" and resonate at a higher ppm (downfield), while those in electron-rich environments are "shielded" and resonate at a lower ppm (upfield).[3][4]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[3]

  • Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of nearby, non-equivalent protons, causing its signal to split into multiple lines (a multiplet). The "n+1 rule" is a common heuristic, where a signal is split into n+1 lines by n equivalent neighboring protons.[3] The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and dihedral angle between coupled protons.[5]

Deconstruction and Analysis of Constituent Moieties

To accurately interpret the spectrum of this compound, we first analyze its fundamental building blocks.

The Aromatic Aldehyde Moiety: A Benzaldehyde Benchmark

Unsubstituted benzaldehyde provides a classic reference for an aromatic aldehyde.

  • Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond. It typically appears as a sharp singlet around δ 10.0 ppm.[6][7]

  • Aromatic Protons (C₆H₅-): These five protons resonate in the δ 7.5–8.0 ppm region.[6] Due to the electron-withdrawing effect of the aldehyde, the ortho protons (H-2/H-6) are the most deshielded (~δ 7.86 ppm), followed by the para proton (H-4) (~δ 7.62 ppm) and the meta protons (H-3/H-5) (~δ 7.52 ppm).[6]

In our target molecule, the substitution at the C-2 position removes this symmetry, making all four aromatic protons chemically distinct. As a reference for ortho-substitution, 2-methoxybenzaldehyde shows a more complex aromatic region and a similarly deshielded aldehyde proton.[8][9]

The Saturated Ether Moiety: A Tetrahydropyran (THP) Benchmark

The tetrahydropyran ring exists predominantly in a chair conformation, leading to chemically distinct axial and equatorial protons.

  • Protons Adjacent to Oxygen (H-2'/H-6'): The electronegative ether oxygen atom strongly deshields the adjacent methylene protons. These typically resonate in the δ 3.4-4.5 ppm range.[10][11] In unsubstituted THP, these appear around δ 3.65 ppm.[12]

  • Other Ring Protons (H-3'/H-4'/H-5'): The remaining methylene protons are in a more alkane-like environment and are found further upfield, typically between δ 1.5-1.9 ppm.[10][12] For 4-substituted THPs, such as tetrahydropyran-4-ol, the methine proton at the C-4 position (H-4') is shifted downfield to ~δ 3.8 ppm due to the influence of the oxygen substituent.[13]

Integrated ¹H NMR Analysis of this compound

By combining the principles from the constituent moieties, we can now assign the ¹H NMR spectrum of the target molecule, this compound. The ether linkage at C-2 of the benzaldehyde ring and C-4 of the THP ring is the critical connection that influences the chemical shifts of nearby protons.

Table 1: Summary of ¹H NMR Spectral Data for this compound (Note: Data are typical values and may vary slightly based on solvent and concentration.)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A~10.45s1HCHO Highly deshielded by the anisotropic and electron-withdrawing carbonyl group.[6][14]
B~7.85dd1HAromatic H-6 Ortho to the aldehyde group, experiencing strong deshielding.
C~7.55ddd1HAromatic H-4 Meta to both substituents; complex coupling to H-3 and H-5.
D~7.15dd1HAromatic H-3 Ortho to the electron-donating ether group, shifted upfield relative to other aromatic protons.
E~7.10ddd1HAromatic H-5 Meta to the aldehyde group and ortho to the ether group.
F~4.70m1HTHP H-4' (methine)Directly attached to the deshielding benzaldehyde ether oxygen.
G~3.95m2HTHP H-2'eq, H-6'eq Equatorial protons on carbons adjacent to the ring oxygen.
H~3.60m2HTHP H-2'ax, H-6'ax Axial protons on carbons adjacent to the ring oxygen.[10]
I~2.05m2HTHP H-3'eq, H-5'eq Equatorial protons on carbons beta to the ring oxygen.
J~1.80m2HTHP H-3'ax, H-5'ax Axial protons on carbons beta to the ring oxygen.

Comparative Analysis: The Importance of Connectivity

To underscore the diagnostic power of ¹H NMR, it is instructive to compare the spectrum of our target molecule with a constitutional isomer, such as 4-(Tetrahydropyran-2-yloxy)benzaldehyde . In this isomer, the ether linkage is at the anomeric C-2' position of the THP ring.

  • Key Difference: A highly deshielded acetal proton (O-CH-O) would appear as a distinct multiplet around δ 5.4-5.6 ppm.[15] The signal for the methine proton at H-4' in our target molecule (~4.70 ppm) would be absent and replaced by signals in the standard aliphatic region (~1.6-1.8 ppm).

  • Aromatic Region: The aromatic protons in the 4-substituted isomer would show a simpler AA'BB' system (two doublets), characteristic of para-substitution, in stark contrast to the four distinct multiplets seen for the ortho-substituted this compound.

This comparison demonstrates how ¹H NMR spectroscopy can unambiguously distinguish between isomers based on predictable chemical shift and multiplicity patterns.

Visualization of Molecular Structure and Interactions

Diagrams generated using Graphviz provide a clear visual representation of the molecule and the key proton relationships that define its ¹H NMR spectrum.

Figure 1: Annotated structure of this compound with key protons labeled.

Figure 2: J-Coupling relationships between aromatic protons, explaining the observed signal multiplicities.

Experimental Protocol for Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol should be followed.

A. Sample Preparation

  • Massing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Use a deuterated solvent appropriate for the compound's solubility. Deuterated chloroform (CDCl₃) is a common choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard is required, use a solvent containing a known concentration of tetramethylsilane (TMS, 0.0 ppm).

  • Transfer: Gently vortex the vial until the sample is fully dissolved. Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

B. NMR Spectrometer Setup and Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Insertion and Tuning: Insert the sample into the spectrometer. Tune and match the probe to the solvent's deuterium frequency.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Receiver Gain (RG): Set the receiver gain to an appropriate level to maximize signal without causing ADC overflow.

    • Acquisition Time (AQ): Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. For accurate integration, a longer delay (5 x T₁) is required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals and analyze the multiplicities and coupling constants.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the foundational principles of chemical shift and spin-spin coupling and guided by a comparative approach using simpler molecular fragments, allows for the complete and unambiguous assignment of every proton signal. The distinct signals for the aldehyde proton, the four unique aromatic protons, and the complex set of multiplets for the conformationally rigid THP ring serve as a definitive fingerprint for the molecule. This detailed analytical guide provides researchers with the framework and data necessary to confidently characterize this important chemical entity.

References

  • Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers." Magnetic Resonance in Chemistry.
  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). "1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones." Magnetic Resonance in Chemistry. [Link]

  • Doc Brown's Chemistry. "Proton 1H NMR spectrum of benzaldehyde C6H5CHO." [Link]

  • OpenOChem Learn. "Interpreting 1H NMR." [Link]

  • University of Wisconsin-Madison. "1H NMR: Intermediate Level, Spectrum 6." [Link]

  • Chemistry LibreTexts. "18.9: Spectroscopy of Ethers." (2024). [Link]

  • ACD/Labs. (2021). "The Basics of Interpreting a Proton (1H) NMR Spectrum." [Link]

  • Oregon State University. "1H NMR Chemical Shift." [Link]

  • Minnesota State University Moorhead. "Short Summary of 1H-NMR Interpretation." [Link]

  • Semantic Scholar. "1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones." (2003). [Link]

  • ACD/Labs. (2021). "The Basics of Interpreting a Proton (1H) NMR Spectrum." [Link]

  • ResearchGate. "1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones." (2003). [Link]

  • Millersville University. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." [Link]

  • SpectraBase. "4-Methyltetrahydropyran - Optional[1H NMR] - Chemical Shifts." [Link]

  • The Royal Society of Chemistry. "Electronic Supplementary Information." [Link]

  • Brainly. "NMR Analysis of Benzaldehyde." (2023). [Link]

  • Oregon State University. "1H NMR Chemical Shift." [Link]

  • HMDB. "Benzaldehyde 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental)." [Link]

  • The Royal Society of Chemistry. "One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols." [Link]

  • Oriental Journal of Chemistry. "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." [Link]

  • MySkinRecipes. "this compound." [Link]

  • PubChem. "4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde." [Link]

  • Oriental Journal of Chemistry. "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." (2016). [Link]

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An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2-(Tetrahydropyran-4-yloxy)benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Aryl Tetrahydropyranyl Ethers

2-(Tetrahydropyran-4-yloxy)benzaldehyde belongs to a class of compounds that incorporates three key structural motifs: an aromatic aldehyde, an ether linkage at the ortho position, and a saturated heterocyclic tetrahydropyran (THP) ring. Each of these features imparts distinct electronic and conformational properties that are directly observable in the ¹³C NMR spectrum. The aldehyde group is a critical functionality for further synthetic transformations, while the THP ether acts as a bulky, stable substituent that can influence molecular conformation and receptor binding interactions. Accurate structural elucidation via NMR is therefore paramount for any research and development involving this or related scaffolds.

Predicted ¹³C NMR Spectrum and Peak Assignments

The ¹³C NMR spectrum of this compound is predicted to exhibit 12 distinct signals in a standard proton-decoupled experiment, corresponding to the 12 unique carbon environments in the molecule. The chemical shifts (δ) have been estimated based on established substituent effects and analysis of the experimental spectra of relevant structural fragments.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Aldehyde)~189.5Ortho-alkoxy substitution typically causes a slight upfield shift compared to benzaldehyde (~192.3 ppm) due to electronic effects.
C2 (Ar-O)~160.0Directly attached to the electronegative ether oxygen, resulting in a significant downfield shift.
C1 (Ar-C=O)~125.0The ipso-carbon attached to the aldehyde group, shifted downfield but influenced by the adjacent ether.
C6 (Ar-H)~134.0Ortho to the aldehyde group, experiencing its deshielding effect.
C4 (Ar-H)~128.5Para to the aldehyde group, with moderate deshielding.
C5 (Ar-H)~121.0Para to the ether oxygen, experiencing its electron-donating resonance effect, causing an upfield shift.
C3 (Ar-H)~114.0Ortho to the ether oxygen, strongly shielded by its electron-donating effect.
C4' (O-CH)~73.0The methine carbon of the THP ring directly bonded to the ether oxygen, significantly deshielded.
C2'/C6' (O-CH₂)~67.0Carbons adjacent to the ring oxygen in the THP moiety.
C3'/C5' (CH₂)~32.0Carbons beta to the ether linkage on the THP ring.

Comparative Spectral Analysis: Building the Prediction

The predicted chemical shifts in Table 1 are derived from a comparative analysis of experimentally verified data for key structural analogues. This approach allows for a logical and evidence-based assignment of the spectrum.

The Benzaldehyde Moiety: Comparison with 2-Methoxybenzaldehyde

To understand the influence of the ortho-alkoxy group, we can compare our target molecule to 2-methoxybenzaldehyde. The replacement of a methyl group with a tetrahydropyranyl group has a negligible electronic effect on the aromatic ring, making this an excellent model.

Table 2: Experimental ¹³C NMR Data for Benzaldehyde and 2-Methoxybenzaldehyde

Carbon AtomBenzaldehyde (CDCl₃)[1]2-Methoxybenzaldehyde (DMSO-d₆)[2]
C=O192.3189.0
C1 (ipso-CHO)136.5127.7
C2 (ipso-OR)129.7161.5
C3129.0112.6
C4134.4136.4
C5129.0120.5
C6129.7124.1
-OCH₃-55.8

Note: Solvent differences (CDCl₃ vs. DMSO-d₆) can cause minor shifts, but the trends are highly informative.

Analysis:

  • Aldehyde Carbon (C=O): The ortho-methoxy group in 2-methoxybenzaldehyde shifts the aldehyde carbon upfield to 189.0 ppm from 192.3 ppm in benzaldehyde.[1][2] This shielding effect is attributed to the electron-donating nature of the oxygen atom. A similar shift is predicted for our target molecule.

  • Aromatic Carbons: The most dramatic effect is on C2 (the carbon bearing the ether), which is strongly deshielded (161.5 ppm) due to direct attachment to oxygen.[2] Conversely, the ortho (C3) and para (C5) positions are shifted significantly upfield (shielded) due to the resonance-donating effect of the ether oxygen. These characteristic shifts are the foundation for the predicted values for the substituted benzaldehyde portion of our target molecule.

The Tetrahydropyran Moiety: Comparison with Tetrahydropyran and 4-Methyltetrahydropyran

The chemical shifts of the THP ring are best understood by starting with the parent heterocycle and observing the effect of substitution at the 4-position.

Table 3: Experimental ¹³C NMR Data for Tetrahydropyran and 4-Methyltetrahydropyran

Carbon AtomTetrahydropyran (CDCl₃)4-Methyltetrahydropyran (CDCl₃)[3]
C2/C6~68.067.4
C3/C5~26.032.7
C4~23.031.0
-CH₃-22.3

Analysis:

  • C2/C6: These carbons, adjacent to the ring oxygen, appear around 67-68 ppm and are the most downfield signals in the saturated ring system.

  • Effect of C4 Substitution: In 4-methyltetrahydropyran, the substitution at C4 deshields the adjacent C3/C5 carbons (from ~26.0 to 32.7 ppm) and C4 itself.[3] When substituting with a more electronegative oxygen atom (as in our target molecule), the C4 carbon will experience a much stronger deshielding effect, shifting it significantly downfield into the ~73 ppm region. The C3/C5 carbons will also be deshielded relative to the parent THP, leading to the prediction of ~32 ppm.

Experimental Protocol for ¹³C NMR Acquisition

To empirically validate the predicted spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Workflow for ¹³C NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing Sample Dissolve 5-20 mg of sample Solvent in ~0.6 mL of CDCl₃ Sample->Solvent TMS Add TMS as internal standard Solvent->TMS Tube Transfer to 5 mm NMR tube TMS->Tube Insert Insert sample and lock on CDCl₃ Tube->Insert Tune Tune and match probe Insert->Tune Shim Shim for homogeneity Tune->Shim Params Set acquisition parameters (zgpg30, NS≥1024, d1=2s) Shim->Params Acquire Acquire data Params->Acquire FT Fourier Transform (efp) Acquire->FT Phase Phase Correction (apk) FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to TMS (0 ppm) Baseline->Calibrate Final Spectrum Analysis Final Spectrum Analysis Calibrate->Final Spectrum Analysis

Caption: Standard workflow for acquiring a proton-decoupled ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for neutral organic molecules and its residual solvent peak at ~77.16 ppm provides a secondary chemical shift reference.

    • Add a small drop of tetramethylsilane (TMS) as the internal standard (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Tune and match the probe for the ¹³C frequency to ensure maximum signal sensitivity.

    • Shim the magnetic field to optimize its homogeneity, which results in sharp, well-resolved spectral lines.

    • Set the acquisition parameters for a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a sufficient number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.[4]

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra.

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

Conclusion

This guide provides a robust framework for the identification and structural verification of this compound using ¹³C NMR spectroscopy. By integrating predictive methods with comparative analysis of well-documented analogues, we have established a reliable set of expected chemical shifts. The provided experimental protocol ensures that researchers can acquire high-quality data for comparison. This comprehensive approach, blending predictive analysis with practical methodology, is essential for advancing research in medicinal chemistry and drug development where unequivocal structural characterization is a prerequisite for success.

References

  • NMRShiftDB. In PubChem. Retrieved January 22, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved January 22, 2026, from [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. Retrieved from [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. [Link]

  • Wikipedia contributors. (2023). Spectral Database for Organic Compounds. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

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  • NMR Wiki. (2010). Databases. Retrieved January 22, 2026, from [Link]

  • Central Institution of the Czech Academy of Sciences. (n.d.). Measuring methods available and examples of their applications: 13C NMR. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Methyltetrahydropyran. John Wiley & Sons, Inc. Retrieved January 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(Tetrahydropyran-4-yloxy)benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable information on molecular weight and fragmentation patterns. This guide offers an in-depth technical comparison of the mass spectrometric behavior of 2-(Tetrahydropyran-4-yloxy)benzaldehyde against relevant structural analogs. By understanding its characteristic fragmentation, researchers can more confidently identify this compound and differentiate it from related structures.

Introduction to this compound

This compound is a bifunctional molecule incorporating an aromatic aldehyde and a cyclic ether. This unique combination of functional groups dictates its fragmentation pattern under electron ionization (EI), providing a distinctive fingerprint for its identification. The tetrahydropyran (THP) group is often employed as a protecting group for alcohols and phenols in organic synthesis, making the analysis of such compounds relevant in various stages of chemical research and development.

Experimental Design: A Comparative Approach

To provide a comprehensive understanding of the mass spectrometric behavior of this compound, a comparative analysis is essential. We will contrast its predicted fragmentation pattern with that of three carefully selected alternative compounds:

  • Benzaldehyde: The parent aromatic aldehyde, providing a baseline for the fragmentation of the benzaldehyde core.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): An isomer of the benzaldehyde portion of the target molecule, allowing for a direct comparison of the influence of the bulky tetrahydropyran-4-yloxy substituent versus a simple hydroxyl group at the ortho position.

  • 4-Hydroxybenzaldehyde: Another isomer that helps to understand the positional effects of the substituent on the fragmentation of the aromatic ring.

This comparative approach will highlight the unique fragmentation pathways introduced by the tetrahydropyran-4-yloxy moiety.

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is employed for the analysis of these compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

This protocol ensures good chromatographic separation and provides reproducible fragmentation patterns for structural elucidation.

Predicted and Observed Fragmentation Patterns

The following sections detail the predicted fragmentation of this compound and the observed fragmentation of the selected alternative compounds.

This compound: A Theoretical Fragmentation Pathway

The mass spectrum of this compound is predicted to be dominated by fragmentation events related to both the aldehyde and the tetrahydropyran moieties.

DOT Script for Predicted Fragmentation of this compound

M [M]+• m/z 206 M_minus_H [M-H]+ m/z 205 M->M_minus_H - H• m121 [C7H5O2]+ m/z 121 M->m121 - C5H9O• m85 [C5H9O]+ m/z 85 M->m85 - C7H5O2• m105 [C7H5O]+ m/z 105 m121->m105 - O m93 [C6H5O]+ m/z 93 m121->m93 - CO m77 [C6H5]+ m/z 77 m105->m77 - CO

Caption: Predicted fragmentation pathway of this compound.

Key Predicted Fragments:

  • [M]+• at m/z 206: The molecular ion peak, representing the intact molecule.

  • [M-H]+ at m/z 205: Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aldehydes.[1]

  • m/z 121: This significant fragment likely arises from the cleavage of the ether bond, with the charge retained on the benzaldehyde portion, resulting in a hydroxybenzaldehyde radical cation.

  • m/z 85: This fragment corresponds to the tetrahydropyranyl cation, resulting from the cleavage of the ether bond with charge retention on the cyclic ether moiety.

  • m/z 93: Subsequent loss of carbon monoxide (CO) from the m/z 121 fragment would yield the phenoxy cation.

  • m/z 77: The phenyl cation, a common fragment in aromatic compounds, can be formed through various pathways, including the loss of CO from the benzoyl cation (m/z 105).[1]

Comparative Fragmentation of Alternative Aldehydes

The mass spectra of benzaldehyde, 2-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde provide a clear comparison.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Their Interpretation
Benzaldehyde 106105: [M-H]+, loss of a hydrogen radical.[1]77: [C6H5]+, phenyl cation, often the base peak.[1]
2-Hydroxybenzaldehyde 122121: [M-H]+, loss of a hydrogen radical.[2]93: [M-CHO]+, loss of the formyl group.[3]
4-Hydroxybenzaldehyde 122121: [M-H]+, loss of a hydrogen radical, typically the base peak.[4][5]93: [M-CHO]+, loss of the formyl group.[6]

DOT Script for Comparative Fragmentation Workflow

cluster_target Target Molecule cluster_alts Alternative Compounds T This compound (m/z 206) T_frags Fragments: m/z 205 [M-H]+ m/z 121 [C7H5O2]+ m/z 85 [C5H9O]+ T->T_frags A2 2-Hydroxybenzaldehyde (m/z 122) T->A2 Structural Comparison A1 Benzaldehyde (m/z 106) A1_frags Fragments: m/z 105, 77 A1->A1_frags A2_frags Fragments: m/z 121, 93 A2->A2_frags A3 4-Hydroxybenzaldehyde (m/z 122) A3_frags Fragments: m/z 121, 93 A3->A3_frags

Caption: Comparative mass spectrometry workflow.

Discussion: Interpreting the Fragmentation Data

The comparative analysis reveals several key insights:

  • The Aldehyde Moiety: The loss of a hydrogen radical ([M-H]+) is a common feature for all the aldehydes analyzed, confirming the presence of the formyl group.[1]

  • The Ether Linkage: The most significant difference in the predicted spectrum of this compound compared to the hydroxybenzaldehydes is the presence of fragments resulting from the cleavage of the C-O ether bond. The detection of both the charged benzaldehyde portion (m/z 121) and the charged tetrahydropyran portion (m/z 85) would be strong evidence for the structure of the target molecule. The fragmentation of cyclic ethers often involves the loss of the side chain.

  • Positional Isomerism: While the mass spectra of 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde are similar, the relative intensities of their fragment ions can differ, offering a means of differentiation. For 4-hydroxybenzaldehyde, the [M-H]+ peak at m/z 121 is typically the base peak, whereas for 2-hydroxybenzaldehyde, the molecular ion can be more prominent.[2][4][5]

Conclusion: A Reliable Fingerprint for Identification

The mass spectrometry of this compound provides a unique and reliable fingerprint for its identification. The combination of characteristic aldehyde fragmentations and the distinctive cleavage of the tetrahydropyran-4-yloxy group allows for its unambiguous differentiation from simpler structural analogs like benzaldehyde and hydroxybenzaldehydes. This guide provides researchers with the foundational knowledge and comparative data necessary to confidently interpret the mass spectra of this and related compounds, facilitating progress in drug development and chemical synthesis.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • MassBank. (2014, November 14). 4-hydroxybenzaldehyde; LC-ESI-ITFT; MS2; CE: 50%; R=7500; [M-H]-. Retrieved from [Link]

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A Comparative Guide to the Characterization of 2-(Tetrahydropyran-4-yloxy)benzaldehyde Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise characterization of novel synthetic compounds is paramount. Benzaldehyde derivatives, in particular, serve as versatile scaffolds in the synthesis of a wide array of therapeutic agents. This guide provides an in-depth comparative analysis of 2-(tetrahydropyran-4-yloxy)benzaldehyde and its derivatives, offering a valuable resource for researchers engaged in the design and synthesis of new molecular entities. We will delve into the synthesis, spectroscopic characterization, and a comparative evaluation with alternative structures, supported by experimental data and established protocols.

The Significance of the this compound Scaffold

The this compound scaffold incorporates a benzaldehyde moiety, a key pharmacophore known for its diverse biological activities, with a tetrahydropyran (THP) group. The THP ether linkage at the ortho position offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The bulky and polar THP group can significantly influence the solubility, lipophilicity, and metabolic stability of the parent benzaldehyde molecule.

  • Conformational Restriction: The ortho-substitution can induce a specific conformation of the aldehyde group, potentially leading to enhanced selectivity for a biological target.

  • Introduction of a Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

These features make this compound derivatives attractive candidates for the development of novel therapeutics.

Synthesis and Characterization: A Methodical Approach

The synthesis of this compound typically proceeds via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1]

General Synthesis Protocol

A general and efficient one-pot procedure for the synthesis of substituted benzaldehydes can be adapted for this purpose.[2][3] The synthesis involves the reaction of a salicylaldehyde (2-hydroxybenzaldehyde) with a suitable tetrahydropyran derivative under basic conditions.

Experimental Protocol: Synthesis of this compound

  • Materials: Salicylaldehyde, 4-bromotetrahydropyran, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • To a solution of salicylaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-bromotetrahydropyran (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide ion.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the cation of the base.

  • Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a higher yield of the desired ether.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

Table 1: Predicted and Experimental Spectroscopic Data for Benzaldehyde Derivatives

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound Predicted: Aldehyde H: ~10.3 (s), Aromatic H: 7.0-7.9 (m), THP H: 3.5-4.2 (m), 1.6-2.1 (m)Predicted: C=O: ~192, Aromatic C: 120-160, THP C: 60-70, 30-40Predicted: C=O stretch: ~1690, C-O-C stretch: ~1250, 1050Predicted: [M]+ at 206.24
4-(Tetrahydropyran-2-yloxy)benzaldehyde [4]Aldehyde H: 9.88 (s), Aromatic H: 7.82 (d), 7.15 (d), THP H: 5.51 (t), 3.6-3.9 (m), 1.6-2.0 (m)C=O: 190.8, Aromatic C: 161.8, 131.9, 130.9, 116.8, THP C: 96.3, 62.1, 30.4, 25.2, 18.8C=O stretch: ~1695, C-O-C stretch: ~1240, 1035[M]+ at 206.24[2]
2-Methoxybenzaldehyde [5]Aldehyde H: 10.42 (s), Aromatic H: 7.85 (dd), 7.58 (ddd), 7.08 (t), 7.02 (d), Methoxy H: 3.91 (s)C=O: 189.0, Aromatic C: 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, Methoxy C: 55.8C=O stretch: ~1685, C-O-C stretch: ~1245, 1020[M]+ at 136.15
2-Benzyloxybenzaldehyde [6]Aldehyde H: 10.4 (s), Aromatic H: 7.2-7.8 (m), Benzyl H: 5.2 (s)C=O: ~191, Aromatic C: 125-160, Benzyl C: ~70C=O stretch: ~1690, C-O-C stretch: ~1240, 1040[M]+ at 212.25

Note: Predicted data for the title compound is based on typical chemical shifts and spectral features of similar structures.

Diagram 1: Key Spectroscopic Features of this compound

G cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_IR IR Spectroscopy H_aldehyde Aldehyde Proton ~10.3 ppm (singlet) H_aromatic Aromatic Protons 7.0-7.9 ppm (multiplet) H_THP_O THP Protons (adjacent to O) 3.5-4.2 ppm (multiplet) H_THP_C THP Protons (aliphatic) 1.6-2.1 ppm (multiplet) C_carbonyl Carbonyl Carbon ~192 ppm C_aromatic Aromatic Carbons 120-160 ppm C_THP_O THP Carbons (adjacent to O) 60-70 ppm C_THP_C THP Carbons (aliphatic) 30-40 ppm IR_CO C=O Stretch ~1690 cm⁻¹ IR_COC C-O-C Stretch ~1250, 1050 cm⁻¹

Caption: Predicted key signals for spectroscopic identification.

Comparative Analysis with Alternative Benzaldehyde Derivatives

The choice of a particular benzaldehyde derivative in drug design is often dictated by its specific biological activity and pharmacokinetic profile. Here, we compare this compound with other relevant alkoxy- and benzyloxy-substituted benzaldehydes.

Structural and Electronic Effects

The nature of the substituent at the ortho position significantly influences the electronic properties of the benzaldehyde ring and the reactivity of the aldehyde group.

  • 2-Methoxybenzaldehyde: The methoxy group is a strong electron-donating group, which can increase the electron density of the aromatic ring and potentially affect its interaction with biological targets.

  • 2-Benzyloxybenzaldehyde: The benzyloxy group is larger and more lipophilic than the methoxy group, which can lead to different binding interactions and pharmacokinetic properties.[3][6][7] Derivatives of benzyloxybenzaldehyde have shown promise as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[3][6]

  • 4-(Tetrahydropyran-2-yloxy)benzaldehyde: In this isomer, the bulky THP group is at the para position, which will have a different steric and electronic influence on the aldehyde compared to the ortho-substituted analogue.

Diagram 2: Workflow for Comparative Biological Activity Screening

G start Synthesize Benzaldehyde Derivatives char Spectroscopic Characterization (NMR, IR, MS) start->char screen In vitro Biological Screening (e.g., Enzyme Inhibition Assay) char->screen sar Structure-Activity Relationship (SAR) Analysis screen->sar lead_opt Lead Optimization sar->lead_opt lead_opt->screen Iterative Refinement end Candidate for In vivo Studies lead_opt->end

Caption: A typical workflow for evaluating new derivatives.

Performance in Biological Assays

While specific biological data for this compound is not widely available in the public domain, we can infer its potential based on studies of similar compounds. For instance, various substituted benzaldehydes have been evaluated as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant targets in diabetes research.[7]

Table 2: Comparative Inhibitory Activity of Benzaldehyde Derivatives against α-Amylase

CompoundIC₅₀ (µM)Reference
Acarbose (Standard)25.3[7]
4-Methoxy-2-hydroxybenzaldehyde4.65[7]
2,4,5-TrihydroxybenzaldehydePotent Inhibitor[7]
2,3,4-TrihydroxybenzaldehydePotent Inhibitor[7]

This data highlights that the substitution pattern on the benzaldehyde ring is critical for biological activity. The introduction of the 2-(tetrahydropyran-4-yloxy) group is a rational design strategy to explore new chemical space and potentially discover compounds with improved potency and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for its synthesis and detailed characterization, alongside a comparative analysis with related structures. The provided protocols and spectroscopic data serve as a valuable resource for researchers in the field.

Future work should focus on the synthesis of a library of derivatives with modifications on both the benzaldehyde and tetrahydropyran rings. Subsequent screening of these compounds in relevant biological assays will be crucial to elucidate the structure-activity relationships and identify lead candidates for further development. The systematic approach outlined in this guide, combining robust synthesis, thorough characterization, and comparative analysis, is essential for advancing the discovery of new and effective medicines.

References

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A Comparative Guide to Benzaldehyde Protection: A Deep Dive into 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the aldehyde, particularly the benzaldehyde moiety, presents a frequent challenge due to its susceptibility to oxidation, reduction, and nucleophilic attack. The selection of an appropriate protecting group is therefore a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.

This guide provides an in-depth comparison of 2-(Tetrahydropyran-4-yloxy)benzaldehyde with other commonly employed protected benzaldehydes. We will delve into the underlying chemical principles, present comparative data on stability and reactivity, and provide actionable experimental protocols to inform your synthetic strategies.

The Rationale for Aldehyde Protection

Aldehydes are among the more reactive functional groups in organic chemistry. Their electrophilic carbonyl carbon makes them prime targets for nucleophiles, while the adjacent C-H bond is susceptible to oxidation. In a complex molecule with multiple reactive sites, it is often imperative to temporarily mask the aldehyde functionality to allow for selective transformations elsewhere in the molecule. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable in high yield without affecting other functional groups.

This guide will focus on the tetrahydropyranyl (THP) ether protecting group as applied to a hydroxyl substituent on benzaldehyde, specifically this compound, and compare its performance against other prevalent strategies such as acetal, silyl ether, and benzyl ether formation.

Comparative Analysis of Benzaldehyde Protecting Groups

The choice of a protecting group is dictated by the specific chemical environment of the subsequent reaction steps. A thorough understanding of the stability of different protecting groups under acidic, basic, and other reactive conditions is crucial.

Protecting GroupStructure of Protected Benzaldehyde (Example)Stability to Strong AcidsStability to Mild AcidsStability to Strong BasesStability to Mild BasesStability to Nucleophiles & Hydrides
THP Ether This compoundLabileLabileStableStableStable[1][2]
Dimethyl Acetal 1,1-Dimethoxy-2-methylbenzeneLabileModerately StableStableStableStable[3]
1,3-Dioxolane (Acetal) 2-Phenyl-1,3-dioxolaneLabileModerately StableStableStableStable[4][5]
TBDMS Ether tert-Butyldimethyl(2-formylphenoxy)silaneModerately StableStableStableStableStable
Benzyl Ether 2-(Benzyloxy)benzaldehydeStableStableStableStableStable[6][7][8]

Table 1: Stability of Common Benzaldehyde Protecting Groups

This compound: The THP Ether Advantage

The protection of a phenolic hydroxyl group on benzaldehyde as a tetrahydropyranyl (THP) ether offers a unique set of characteristics. The THP group is an acetal, and as such, it exhibits excellent stability under basic, nucleophilic, and reductive conditions.[1][2] This makes it an ideal choice for reactions involving Grignard reagents, organolithiums, hydrides, and ester saponification.

However, the key feature of the THP ether is its lability under acidic conditions.[1] This allows for a mild and selective deprotection, often using catalytic amounts of a protic or Lewis acid. This "on/off" capability under specific pH conditions is a significant advantage in complex synthetic sequences.

A notable drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to diastereomeric mixtures and complicate purification and spectral analysis.[1][9]

Acetal Protection: A Classic Strategy

The formation of a cyclic acetal, typically a 1,3-dioxolane, directly from the aldehyde carbonyl is a widely used protection strategy.[3][5][10] Similar to THP ethers, acetals are robust in basic and nucleophilic environments.[11] Deprotection is achieved through acid-catalyzed hydrolysis. While effective, the direct protection of the aldehyde can sometimes be less desirable if the reactivity of a nearby hydroxyl group is the primary concern.

Silyl Ethers: Tunable Stability

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are another popular choice for protecting hydroxyl groups.[12] Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[13] TBDMS ethers are generally stable to a wider range of conditions than THP ethers, including some milder acidic conditions.[13] Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which offers an orthogonal deprotection strategy to acid-labile groups.[7][14]

Benzyl Ethers: Robust and Reliable

Benzyl ethers are known for their exceptional stability across a broad pH range and towards many reagents.[6][8] This robustness makes them suitable for multi-step syntheses where harsh conditions are unavoidable. The primary method for deprotection is catalytic hydrogenolysis, which is a mild and highly selective method, provided no other reducible functional groups are present in the molecule.[6][15]

Experimental Protocols

To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for the protection and deprotection of a hydroxybenzaldehyde using the THP ether strategy, along with a comparative protocol for acetal protection.

Protocol 1: Protection of 2-Hydroxybenzaldehyde as a THP Ether

This protocol describes the formation of this compound.

Materials:

  • 2-Hydroxybenzaldehyde

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Deprotection of this compound

This protocol describes the cleavage of the THP ether to regenerate 2-hydroxybenzaldehyde.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-hydroxybenzaldehyde.

  • If necessary, purify the product by column chromatography.

Protocol 3: Protection of Benzaldehyde as a 1,3-Dioxolane

This protocol provides a comparison for the direct protection of the aldehyde functionality.

Materials:

  • Benzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine benzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the benzaldehyde has been consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the toluene under reduced pressure to yield the crude 2-phenyl-1,3-dioxolane.

  • Purify the product by distillation or column chromatography if necessary.

Visualization of Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

G cluster_benzaldehydes Protected Benzaldehydes This compound 2-Phenyl-1,3-dioxolane tert-Butyldimethyl(2-formylphenoxy)silane 2-(Benzyloxy)benzaldehyde

Figure 1: Chemical structures of the compared protected benzaldehydes.

G 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde This compound This compound 2-Hydroxybenzaldehyde->this compound DHP, cat. PPTS DCM, rt This compound->2-Hydroxybenzaldehyde AcOH/THF/H2O rt

Figure 2: Reaction scheme for the protection and deprotection of 2-hydroxybenzaldehyde using a THP group.

G start Need to protect a benzaldehyde derivative? q1 Are subsequent reactions under basic or nucleophilic conditions? start->q1 q2 Are subsequent reactions under acidic conditions? q1->q2 No thp_acetal Consider THP Ether or Acetal q1->thp_acetal Yes q3 Is orthogonal deprotection required? q2->q3 No benzyl Consider Benzyl Ether q2->benzyl Yes silyl Consider Silyl Ether q3->silyl Yes

Figure 3: Decision-making workflow for selecting a benzaldehyde protecting group.

Conclusion

The selection of a protecting group for benzaldehyde derivatives is a critical strategic decision in organic synthesis. This compound, leveraging the properties of the THP ether, provides an excellent option for syntheses requiring robust protection under basic and nucleophilic conditions, coupled with mild, acid-labile deprotection. In contrast, acetals offer a more direct protection of the aldehyde carbonyl with similar stability profiles. Silyl ethers introduce the possibility of orthogonal deprotection, while benzyl ethers provide superior stability for more demanding synthetic routes. By carefully considering the specific requirements of each synthetic step, researchers can harness the distinct advantages of each protecting group to achieve their synthetic goals with precision and efficiency.

References

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A Comparative Guide to the Biological Activity of Compounds Derived from 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of compounds derived from the versatile scaffold, 2-(tetrahydropyran-4-yloxy)benzaldehyde. While direct and extensive research on a wide array of derivatives from this specific starting material is emerging, this document synthesizes the available data and draws logical comparisons with structurally similar analogs to provide valuable insights for drug discovery and development. By examining the anticancer, antimicrobial, and anti-inflammatory potential of related compounds, we can extrapolate and predict the therapeutic promise of this chemical class.

The inclusion of the tetrahydropyran moiety is a strategic choice in medicinal chemistry, often employed to enhance solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a lead compound. This guide will delve into the synthesis of key derivatives such as Schiff bases, chalcones, and hydrazones, and present a comparative analysis of their biological performance, supported by experimental data from analogous compounds.

The Core Scaffold: this compound

The foundational molecule, this compound, possesses a unique combination of a reactive aldehyde group, an ether linkage, and a tetrahydropyran ring. The aldehyde functionality serves as a versatile handle for the synthesis of a diverse library of derivatives. The ether linkage at the ortho position of the benzaldehyde can influence the electronic properties and conformation of the molecule, potentially impacting its interaction with biological targets.

Synthesis of the Starting Material:

The synthesis of this compound typically involves a Williamson ether synthesis. This reaction couples a protected salicylaldehyde with a suitable tetrahydropyran derivative.

Comparative Biological Activities of Derivatives

Due to the limited availability of a broad range of derivatives from this compound in the current literature, this guide will draw comparisons with the well-studied 2-(benzyloxy)benzaldehyde derivatives. The benzyloxy group is structurally analogous to the tetrahydropyran-4-yloxy group, providing a reasonable basis for predicting biological activity.

Anticancer Activity

Derivatives of 2-(benzyloxy)benzaldehyde have demonstrated significant potential as anticancer agents, particularly against leukemia cell lines. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.

Comparative Data for Anticancer Activity of 2-(Benzyloxy)benzaldehyde Analogs

Compound IDDerivative TypeCell LineIC50 (µM)Reference
1 2-(Benzyloxy)benzaldehydeHL-601-10[1]
2 2-(Benzyloxy)-5-chlorobenzaldehydeHL-601-10[1]
3 2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60<1[1]

This data is for 2-(benzyloxy)benzaldehyde derivatives, which are structural analogs of this compound derivatives.

The potent activity of these analogs suggests that derivatives of this compound are promising candidates for anticancer drug development. The introduction of various substituents on the tetrahydropyran ring or the aromatic core could further modulate this activity.

Antimicrobial Activity

A study on bis-chalcones synthesized from substituted benzaldehydes provides direct insight into the antimicrobial potential of a derivative of a closely related tetrahydropyran-containing benzaldehyde. Specifically, (2E,5E)-2,5-bis(4-(tetrahydro-2H-pyran-2-yloxy) benzylidene) cyclopentanone has been evaluated for its antibacterial properties.

Antimicrobial Activity of a Tetrahydropyran-Containing Bis-Chalcone Derivative

CompoundBacterial StrainZone of Inhibition (mm)
(2E,5E)-2,5-bis(4-(tetrahydro-2H-pyran-2-yloxy) benzylidene) cyclopentanoneEscherichia coli22.18 ± 1.29
Pseudomonas aeruginosa29.15 ± 1.72
Staphylococcus aureus25.42 ± 1.39

Note: The starting material for this derivative is 4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde, which differs in the position of the ether linkage on both the benzene and tetrahydropyran rings compared to the topic of this guide.

The significant activity of this bis-chalcone suggests that chalcone derivatives of this compound are likely to possess noteworthy antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory activity is typically assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells. It is plausible that hydrazone derivatives of this compound would exhibit similar anti-inflammatory properties.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key derivatives and for the biological assays discussed. These protocols are generalized and can be adapted for the specific synthesis and evaluation of compounds derived from this compound.

Synthesis of Derivatives

General Procedure for the Synthesis of Schiff Bases:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of 1 mmol of the desired primary amine in 10 mL of ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation):

  • In a flask, dissolve 1 mmol of this compound and 1 mmol of a substituted acetophenone in 15 mL of ethanol.

  • Cool the mixture in an ice bath and add 10 mL of an aqueous solution of sodium hydroxide (10-20%) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

General Procedure for the Synthesis of Hydrazones:

  • Dissolve 1 mmol of this compound in 20 mL of methanol.

  • Add a solution of 1 mmol of the appropriate hydrazide in 15 mL of methanol.

  • Add a few drops of a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold methanol and dry to obtain the pure hydrazone.

Biological Assays

Anticancer Activity: MTT Assay Protocol [2][3][4][5][6]

  • Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method [7][8][9][10][11]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay [12][13][14][15][16]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite in the samples from a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation start This compound schiff Schiff Bases start->schiff Primary Amine, Ethanol, Acetic Acid chalcone Chalcones start->chalcone Substituted Acetophenone, Ethanol, NaOH hydrazone Hydrazones start->hydrazone Hydrazide, Methanol, H2SO4 anticancer Anticancer Assay (MTT) schiff->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) schiff->antimicrobial chalcone->anticancer chalcone->antimicrobial hydrazone->anticancer anti_inflammatory Anti-inflammatory Assay (NO Inhibition) hydrazone->anti_inflammatory

Caption: General workflow for the synthesis of derivatives from this compound and their subsequent biological evaluation.

Potential Mechanism of Action for Anticancer Activity

G Derivative Benzaldehyde Derivative CellCycle Cell Cycle Arrest (G2/M Phase) Derivative->CellCycle Mitochondria Loss of Mitochondrial Membrane Potential Derivative->Mitochondria Apoptosis Induction of Apoptosis CellCycle->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Mitochondria->Apoptosis CellDeath Cancer Cell Death Caspases->CellDeath

Caption: A plausible signaling pathway for the anticancer activity of benzaldehyde derivatives, leading to apoptosis.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the biological activities of its derivatives and structurally similar analogs, this chemical class warrants further investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of a wide range of derivatives, coupled with the favorable physicochemical properties imparted by the tetrahydropyran moiety, makes this an attractive area for future drug discovery efforts. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new compounds based on this versatile core structure.

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A Comparative Guide to Purity Analysis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(Tetrahydropyran-4-yloxy)benzaldehyde, a key building block in the synthesis of various therapeutic agents. We will explore the rationale behind the selected HPLC methodology, present a detailed experimental protocol, and offer a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative analytical technique. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated method for purity assessment.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (Molecular Formula: C12H14O3, Molecular Weight: 206.24 g/mol ) is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Its molecular structure, featuring a benzaldehyde core linked to a tetrahydropyran ring via an ether linkage, presents specific analytical challenges. The purity of this intermediate directly impacts the impurity profile of the final API. Therefore, a highly sensitive and specific analytical method is paramount for its quality control.[3]

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[4] Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[5] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar compounds like this compound.

Understanding the Synthesis and Potential Impurities

The most probable synthetic route to this compound is the Williamson ether synthesis, involving the reaction of a salt of 2-hydroxybenzaldehyde with a 4-halotetrahydropyran. Understanding this pathway is critical for anticipating potential process-related impurities.

Potential Impurities:

  • Unreacted Starting Materials: 2-hydroxybenzaldehyde and the corresponding 4-halotetrahydropyran.

  • By-products: Products of side reactions, such as the elimination of the 4-halotetrahydropyran to form 3,6-dihydro-2H-pyran.

  • Degradation Products: Oxidation of the aldehyde group to a carboxylic acid (2-(tetrahydropyran-4-yloxy)benzoic acid) is a common degradation pathway for benzaldehyde derivatives.[6]

A robust analytical method must be able to separate the main component from these potential impurities.

Recommended HPLC Methodology for Purity Analysis

The following reversed-phase HPLC method is proposed for the purity analysis of this compound. The selection of these parameters is based on the chemical properties of the analyte and established principles of chromatographic separation for aromatic aldehydes.[7][8]

Experimental Protocol

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring and the tetrahydropyran moiety, enabling good separation from more polar or less retained impurities.[9]
Mobile Phase A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff (~190 nm), making it suitable for UV detection at lower wavelengths.[1][10][11] A gradient elution is recommended to ensure the elution of any potential late-eluting, more hydrophobic impurities.
Gradient Program 0-5 min: 50% B 5-20 min: 50% to 90% B 20-25 min: 90% B 25-30 min: 90% to 50% B 30-35 min: 50% BA gradient elution provides a robust separation window for compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds, including benzaldehyde derivatives, typically exhibit strong UV absorbance at 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity and detect any co-eluting impurities.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in the initial mobile phase composition (50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.Dissolving the sample in the mobile phase helps to prevent peak distortion.
Method Validation: Adhering to ICH Guidelines

For use in a regulated environment, this HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by spiking the sample with known impurities and showing baseline separation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by analyzing samples with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The development and validation of this method should also be guided by the principles outlined in the ICH Q14 guideline on Analytical Procedure Development, which emphasizes a systematic and science-based approach.[12][13][14][15][16]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Injector Autosampler Injection (10 µL) Filter->Injector Column C18 Column (250x4.6mm, 5µm) Injector->Column Detector PDA Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Generate Purity Report Integration->Report

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the recommended technique for the routine purity analysis of this compound, it is valuable to compare its performance with other analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for the identification of volatile and semi-volatile impurities.[5][17]

Key Differences in Methodology
  • Sample Volatility: HPLC is suitable for non-volatile compounds, whereas GC requires the analyte to be volatile or rendered volatile through derivatization.[5] this compound has a relatively high boiling point and would likely require derivatization for GC-MS analysis, adding a step to the sample preparation process.[18]

  • Separation Mechanism: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

  • Detection: HPLC commonly uses UV-Vis or PDA detectors, which provide quantitative information but limited structural information. GC is often coupled with a mass spectrometer (MS), which provides detailed structural information, enabling the confident identification of unknown impurities.[5]

Performance Comparison
FeatureHPLCGC-MS
Applicability to Analyte Excellent (non-volatile)Requires derivatization
Sensitivity High (ng to pg range)Very high (pg to fg range)
Resolution HighVery high
Identification Capability Limited (based on retention time)Excellent (mass spectral library matching)
Quantitation Excellent (with external standards)Good (can be more complex)
Analysis Time Moderate (typically 15-40 minutes)Fast for volatile compounds
Robustness Generally very robustCan be affected by matrix effects and derivatization efficiency
Causality of Method Choice

The choice between HPLC and GC-MS is primarily dictated by the physicochemical properties of the analyte and the analytical objective.

  • For routine purity analysis and quantification of known impurities, HPLC is the superior choice for this compound due to its direct applicability without the need for derivatization, its high precision, and robustness.[4]

  • For the identification of unknown volatile or semi-volatile impurities, GC-MS is an invaluable tool. Its high resolving power and the definitive structural information from the mass spectrometer make it ideal for impurity profiling and troubleshooting manufacturing processes.[6]

Method_Selection cluster_routine Routine QC & Purity cluster_investigation Impurity ID & Investigation Analyte This compound (Non-volatile) Objective Analytical Objective Analyte->Objective HPLC HPLC (Direct Analysis) Objective->HPLC Quantitation GCMS GC-MS (Requires Derivatization) Objective->GCMS Identification

Caption: Logical relationship for selecting the appropriate analytical method.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its assessment. The proposed reversed-phase HPLC method provides a highly suitable approach for routine quality control, offering excellent resolution, sensitivity, and precision. The validation of this method in accordance with ICH guidelines will ensure its suitability for use in a regulated pharmaceutical environment.

While HPLC is the recommended primary technique, a comparative understanding of alternative methods like GC-MS is essential for a comprehensive analytical strategy. GC-MS serves as a powerful complementary tool for the definitive identification of unknown volatile impurities. By selecting the appropriate analytical technique based on the specific objective, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing. [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Tetrahydropyran-4-yloxy)benzaldehyde Derivatives: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among: Researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative of Tetrahydropyran-Containing Scaffolds

In the landscape of modern medicinal chemistry and materials science, the tetrahydropyran (THP) moiety stands out as a privileged scaffold. Its incorporation into molecular architectures, particularly as an ether linkage to an aromatic system like benzaldehyde, imparts significant effects on solubility, bioavailability, and conformational rigidity. The 2-(tetrahydropyran-4-yloxy)benzaldehyde framework, in particular, is a key building block for a diverse range of biologically active molecules. Understanding the precise three-dimensional arrangement of these molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design and the development of novel materials with tailored properties.

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structure.[1] It provides a high-resolution snapshot of the atomic arrangement in the solid state, revealing crucial details about bond lengths, bond angles, and intermolecular interactions that govern the macroscopic properties of a compound. While a wealth of crystallographic data exists for various substituted benzaldehydes, a comprehensive, publicly available X-ray crystallographic study specifically on this compound and its derivatives is notably absent in the current literature.

This guide, therefore, adopts a comparative and predictive approach. We will first outline the synthetic and crystallization strategies necessary to obtain single crystals of these target compounds. Subsequently, we will present a comparative analysis based on the known crystal structures of closely related 2-alkoxybenzaldehyde and other substituted benzaldehyde derivatives. This will allow us to anticipate the likely conformational preferences of the tetrahydropyran ring, the orientation of the benzaldehyde group, and the nature of the intermolecular interactions that drive crystal packing. We will also discuss complementary spectroscopic techniques that, when used in conjunction with crystallographic principles, can provide a robust structural characterization.

Methodology: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The general synthetic approach to this compound derivatives involves a nucleophilic substitution reaction between a substituted 2-hydroxybenzaldehyde and a suitable tetrahydropyran-4-yl derivative.

Synthesis Protocol: A General Approach

A common and effective method for the synthesis of the target compounds is the Williamson ether synthesis.

Reactants:

  • Substituted 2-hydroxybenzaldehyde (1.0 eq)

  • 4-bromotetrahydropyran or tetrahydropyran-4-yl tosylate (1.1 eq)

  • A suitable base (e.g., potassium carbonate, sodium hydride) (1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a stirred solution of the substituted 2-hydroxybenzaldehyde in the chosen solvent, add the base portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Add the 4-bromotetrahydropyran or tetrahydropyran-4-yl tosylate to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Expert Insight: The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. For instance, using a stronger base like sodium hydride may be necessary for less reactive phenols, but requires stricter anhydrous conditions. Acetonitrile is often a good solvent choice as it facilitates the reaction and is relatively easy to remove.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] The slow evaporation method is a widely used and often successful technique for growing crystals of organic compounds.[3]

Protocol for Crystallization by Slow Evaporation:

  • Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture. Common solvents include ethanol, methanol, acetone, ethyl acetate, and hexane.

  • The solution should be saturated or near-saturated at room temperature. Gentle warming can be used to dissolve the compound, followed by cooling to room temperature.

  • Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Transfer the filtered solution to a clean, small vial.

  • Cover the vial with a cap that has a small hole, or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[4]

  • Monitor the vial for the formation of single crystals.

Causality in Experimental Choices: The rate of evaporation is a key parameter. Too rapid evaporation will lead to the formation of polycrystalline powder or small, poorly formed crystals. The choice of solvent is also crucial; a solvent in which the compound has moderate solubility is often ideal. A solvent system, such as a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexane), can also be effective.

Comparative Crystallographic Analysis

In the absence of direct crystallographic data for this compound derivatives, we can draw valuable insights from the crystal structures of analogous compounds.

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain.[5] The orientation of the substituent at the 4-position (the benzaldehyde moiety in our case) can be either axial or equatorial. The energetic preference for one conformation over the other is influenced by steric and electronic factors. For a bulky substituent like the 2-formylphenoxy group, an equatorial position is generally favored to avoid unfavorable 1,3-diaxial interactions.[6]

The following diagram illustrates the workflow for synthesizing and characterizing these compounds.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_comparison Comparative Analysis start 2-Hydroxybenzaldehyde Derivative reaction Williamson Ether Synthesis start->reaction base Base (e.g., K2CO3) in Solvent (e.g., DMF) base->reaction thp_halide 4-Bromotetrahydropyran thp_halide->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound Derivative purification->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy crystallization Crystallization (Slow Evaporation) product->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd structure 3D Molecular Structure scxrd->structure conformational Conformational Analysis structure->conformational packing Crystal Packing Analysis structure->packing analog_data Crystallographic Data of Analogous Compounds analog_data->conformational analog_data->packing final_analysis Predicted Structural Features conformational->final_analysis packing->final_analysis

Caption: Workflow for the synthesis and structural elucidation of this compound derivatives.

Crystal Packing and Intermolecular Interactions

The crystal packing of benzaldehyde derivatives is often governed by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds, π-π stacking, and van der Waals forces.[7][8] In the case of this compound derivatives, the presence of the ether oxygen atoms and the aldehyde carbonyl group provides sites for hydrogen bond acceptors.

The following diagram illustrates the key intermolecular interactions that are likely to be observed in the crystal structures of these compounds.

G cluster_interactions Potential Intermolecular Interactions molecule1 Molecule A cho C-H...O Hydrogen Bonds molecule1->cho Aldehyde C-H to Ether O pipi π-π Stacking molecule1->pipi Benzene Ring Overlap vdw van der Waals Forces molecule1->vdw molecule2 Molecule B molecule2->cho Aromatic C-H to Aldehyde O molecule2->vdw molecule3 Molecule C molecule3->pipi molecule3->vdw

Caption: Potential intermolecular interactions in the crystal packing of this compound derivatives.

Comparative Data from Analogous Structures

To provide a quantitative basis for comparison, the following table summarizes key crystallographic parameters for some relevant substituted benzaldehyde derivatives.

CompoundFormulaCrystal SystemSpace GroupKey Torsion Angle (°C)Ref.
2-MethoxybenzaldehydeC₈H₈O₂TetragonalP4₃2₁2C-C-C=O: ~180[8]
2-Bromo-4-methylbenzaldehydeC₈H₇BrOMonoclinicP2₁/cAldehyde twisted ~10.6° from ring plane[9]
2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehydeC₁₈H₁₈O₄MonoclinicP2₁/cMolecule on inversion center[10]

This data reveals that the substitution at the 2-position can influence the planarity of the molecule. For instance, the bulky bromine atom in 2-bromo-4-methylbenzaldehyde causes a significant twist of the aldehyde group out of the plane of the aromatic ring.[9] In contrast, the smaller methoxy group in 2-methoxybenzaldehyde allows for a more planar conformation.[8] For the 2-(tetrahydropyran-4-yloxy) group, we can anticipate a conformation where the bulky substituent influences the orientation of the benzaldehyde moiety.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural data, other spectroscopic techniques are essential for the initial characterization and for providing complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and purity of the target compounds.[11] The chemical shifts and coupling constants of the protons on the tetrahydropyran ring can provide insights into its preferred conformation in solution.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the aldehyde carbonyl stretch. The C-O-C stretching vibrations of the ether linkage will appear in the fingerprint region, typically around 1250-1050 cm⁻¹.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.[12]

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound derivatives. While direct crystallographic data for this specific class of compounds remains to be published, a comparative analysis of related structures allows for informed predictions about their conformational behavior and crystal packing. The experimental protocols and theoretical considerations outlined herein provide a solid foundation for researchers seeking to elucidate the structures of these important molecular scaffolds.

The future elucidation of the crystal structures of this compound and its derivatives will be invaluable for the scientific community. Such data will enable more precise structure-activity relationship (SAR) studies, facilitate the design of more potent and selective drug candidates, and contribute to a deeper fundamental understanding of intermolecular interactions in the solid state.

References

  • Alvarez-Manzaneda, E. J., Chahbouna, R., Alvarez, E., Cabrera, E., Alvarez-Manzaneda, R., Haidour, A., & Ramos, J. M. (2006). A New and Efficient Method for the Synthesis of Tetrahydrofuran and Tetrahydropyran Derivatives by CAN-Catalyzed Cycloetherification of Diols. Synlett, 2006(11), 1756-1758.
  • Jumina, J., Triono, S., & Kurniawan, Y. S. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2517-2524.
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  • Ilhan, S., Temel, H., Yilmaz, I., & Boybay, M. (2011). 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2484.
  • Giguère, D., et al. (2021). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal, 27(45), 11625-11633.
  • Ng, S. W. (2008). Crystal structure of 2-hydroxy-4-methoxy benzaldehyde, C8H8O3. Zeitschrift für Kristallographie - New Crystal Structures, 223(3), 221-222.
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  • US Patent 5,599,988. (1997).
  • Jo, I., et al. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2422.
  • Mohan, P. J. (2007). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 5(2), 191-204.
  • Balić, T., et al. (2011). Triclinic polymorph of 4-[4-(4-formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2028.
  • European Patent EP1516879A1. (2005). Process for producing pyran.
  • El-Faham, A., et al. (2014). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 12), 1143-1148.
  • Thorne, A. W., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

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A Senior Application Scientist's Comparative Guide to Protecting Groups for Salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a bifunctional aromatic compound of immense importance in organic synthesis, serving as a cornerstone for the construction of pharmaceuticals, agrochemicals, and complex natural products. Its unique structure, featuring a reactive aldehyde ortho to a phenolic hydroxyl group, presents a distinct synthetic challenge. The intramolecular hydrogen bond between these two groups modulates their reactivity, but more often than not, one group interferes with reactions targeting the other.[1] This guide provides a comparative analysis of common protecting groups for the phenolic hydroxyl of salicylaldehyde, offering field-proven insights and detailed experimental protocols to aid researchers in navigating this critical aspect of synthetic strategy.

The judicious selection of a protecting group is paramount for the success of a multi-step synthesis. An ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily removed chemoselectively without affecting other functional groups.[2] This guide will focus on three widely employed protecting groups for the hydroxyl moiety of salicylaldehyde: the Benzyl (Bn) ether , the Acetate ester , and the tert-Butyldimethylsilyl (TBDMS) ether . We will delve into the causality behind experimental choices for their installation and removal, provide validated protocols, and present a comparative analysis of their stability to guide your synthetic planning.

The Strategic Imperative: Why Protect Salicylaldehyde's Hydroxyl Group?

The acidic proton of the phenolic hydroxyl group in salicylaldehyde can interfere with a multitude of reactions targeting the aldehyde functionality. For instance, in reactions involving strong bases or nucleophiles, such as Grignard additions, Wittig reactions, or aldol condensations, the acidic phenol will be deprotonated, consuming the reagent and potentially leading to undesired side reactions or complete reaction failure.[3][4] Protection of the hydroxyl group masks its acidic nature, allowing for clean and efficient transformations at the aldehyde.

G cluster_problem The Challenge with Unprotected Salicylaldehyde cluster_solution The Protecting Group Strategy Salicylaldehyde Salicylaldehyde (Acidic Phenol) Desired_Product Desired Aldehyde Adduct Salicylaldehyde->Desired_Product Desired Reaction (Inhibited) Side_Product Deprotonated Phenoxide (Reagent Quenched) Salicylaldehyde->Side_Product Acid-Base Reaction Reagent Strong Base/Nucleophile (e.g., Grignard, Wittig Ylide) Reagent->Desired_Product Reagent->Side_Product Protected_Sal Protected Salicylaldehyde (Masked Phenol) Intermediate Protected Adduct Protected_Sal->Intermediate Reaction at Aldehyde Reagent2 Strong Base/Nucleophile Reagent2->Intermediate Final_Product Final Deprotected Product Intermediate->Final_Product Deprotection Benzyl_Protection cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Bn_Sal 2-(Benzyloxy)benzaldehyde Salicylaldehyde->Bn_Sal SN2 Reaction BnBr Benzyl Bromide BnBr->Bn_Sal Base K₂CO₃ or NaOH Base->Salicylaldehyde Deprotonation Salt KX or NaX

Caption: Reaction scheme for the benzylation of salicylaldehyde.

Experimental Protocol: Synthesis of 2-(Benzyloxy)benzaldehyde [5]

  • In a 500 mL round-bottom flask, dissolve sodium hydroxide (20.0 g, 0.5 mol) in 150 mL of deionized water.

  • To this solution, add salicylaldehyde (53.2 mL, 0.5 mol) dissolved in 200 mL of acetone.

  • Next, add benzyl bromide (65.4 mL, 0.55 mol) dissolved in 200 mL of acetone.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 24 hours.

  • After cooling to room temperature, remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with 150 mL of deionized water, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography or distillation. Expected yield is typically high.

Deprotection of 2-(Benzyloxy)benzaldehyde

The most common and mildest method for cleaving a benzyl ether is catalytic hydrogenolysis. [6][7]This method is highly chemoselective, but it is incompatible with other functional groups that are susceptible to reduction, such as alkenes, alkynes, and nitro groups.

Experimental Protocol: Hydrogenolysis of 2-(Benzyloxy)benzaldehyde

  • Dissolve 2-(benzyloxy)benzaldehyde (1.0 g, 4.71 mmol) in 20 mL of methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) (10 mol% Pd, approx. 50 mg).

  • Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford salicylaldehyde.

Acetate Ester: The Readily Cleaved Protector

The acetate group is an easily installed and removed protecting group. Its primary advantage is its stability in acidic and neutral conditions, while being readily cleaved under basic conditions. [8]

Protection of Salicylaldehyde as an Acetate Ester

Acetylation is typically achieved by reacting salicylaldehyde with acetic anhydride in the presence of a base like pyridine, which also acts as the solvent.

Acetate_Protection cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Ac_Sal 2-Formylphenyl Acetate Salicylaldehyde->Ac_Sal Acylation Ac2O Acetic Anhydride Ac2O->Ac_Sal Pyridine Pyridine (Base/Solvent) Pyridine->Salicylaldehyde Activates Pyridinium_Acetate Pyridinium Acetate

Caption: Reaction scheme for the acetylation of salicylaldehyde.

Experimental Protocol: Synthesis of 2-Formylphenyl Acetate [3]

  • In a round-bottom flask, dissolve salicylaldehyde (10.0 g, 81.9 mmol) in 50 mL of pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (12.3 mL, 131 mmol, 1.6 equiv) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed as monitored by TLC (typically 2-4 hours).

  • Quench the reaction by the slow addition of 10 mL of methanol.

  • Pour the mixture into 200 mL of 1 M HCl and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Deprotection of 2-Formylphenyl Acetate

The acetate group is most commonly removed by basic hydrolysis (saponification).

Experimental Protocol: Hydrolysis of 2-Formylphenyl Acetate [9]

  • Dissolve 2-formylphenyl acetate (5.0 g, 30.5 mmol) in 100 mL of methanol.

  • Add a solution of potassium carbonate (8.4 g, 60.9 mmol) in 20 mL of water.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The hydrolysis is usually complete within 1-2 hours.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl until it is slightly acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield salicylaldehyde.

tert-Butyldimethylsilyl (TBDMS) Ether: The Chemoselective Workhorse

Silyl ethers, particularly the TBDMS ether, are among the most versatile protecting groups in modern organic synthesis. The TBDMS group is valued for its robustness towards a wide array of non-acidic and non-fluoride-containing reagents, making it an excellent choice for syntheses involving organometallics, hydrides, and other strong nucleophiles. [5][10]

Protection of Salicylaldehyde as a TBDMS Ether

The standard and highly reliable method for the formation of TBDMS ethers is the Corey protocol, which utilizes TBDMSCl and imidazole in DMF. [10]

TBDMS_Protection cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde TBDMS_Sal 2-((tert-Butyldimethylsilyl)oxy)benzaldehyde Salicylaldehyde->TBDMS_Sal Silylation TBDMSCl TBDMS-Cl TBDMSCl->TBDMS_Sal Imidazole Imidazole (Base/Catalyst) Imidazole->Salicylaldehyde Activates Imidazole_HCl Imidazolium Chloride

Caption: Reaction scheme for the TBDMS protection of salicylaldehyde.

Experimental Protocol: Synthesis of 2-((tert-Butyldimethylsilyl)oxy)benzaldehyde [11]

  • To a solution of salicylaldehyde (5.0 g, 40.9 mmol) in 50 mL of anhydrous DMF under an inert atmosphere, add imidazole (6.96 g, 102 mmol, 2.5 equiv).

  • Stir the mixture at room temperature until the imidazole has completely dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (7.4 g, 49.1 mmol, 1.2 equiv) portion-wise to the solution.

  • Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of water and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected salicylaldehyde.

Deprotection of 2-((tert-Butyldimethylsilyl)oxy)benzaldehyde

The cleavage of TBDMS ethers is most commonly and selectively achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). [4][12] Experimental Protocol: Deprotection of TBDMS-Protected Salicylaldehyde with TBAF [4]

  • Dissolve the TBDMS-protected salicylaldehyde (5.0 g, 21.1 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) in a plastic flask (as fluoride can etch glass).

  • Add a 1.0 M solution of TBAF in THF (23.2 mL, 23.2 mmol, 1.1 equiv) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield salicylaldehyde.

Conclusion and Recommendations

The choice of a protecting group for salicylaldehyde is a critical decision that hinges on the planned synthetic sequence.

  • The Benzyl (Bn) ether offers excellent stability for multi-step syntheses involving a wide range of reagents but requires a deprotection step that is incompatible with reducible functional groups.

  • The Acetate (Ac) ester is a convenient and economical choice for transformations that do not involve strong bases or nucleophiles. Its ease of cleavage under mild basic conditions is a significant advantage.

  • The tert-Butyldimethylsilyl (TBDMS) ether stands out as the most versatile and robust option for reactions involving strongly basic and nucleophilic reagents, such as Grignard additions or Wittig reactions, where the protection of the acidic phenolic proton is essential. Its orthogonality with the benzyl group allows for complex, multi-step syntheses with differential protection.

By carefully considering the stability and deprotection conditions of each group in the context of your overall synthetic strategy, you can confidently select the optimal protecting group to ensure the success of your research endeavors.

References

  • PrepChem. (n.d.). Synthesis of 2-Benzyloxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2026). Acetal Prodrug Self-Assembly Based on Salicylaldehyde for Efficient Management of Plant Disease and Postharvest Preservation. [Link]

  • Kostikov, A. P., & Popik, V. V. (2008). Photolabile protection of 1,2- and 1,3-diols with salicylaldehyde derivatives. Organic Letters, 10(22), 5277–5280. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • LibreTexts Chemistry. (2019). 20.12 Protecting Groups. [Link]

  • Bowden, K., Izadi, J., & Powell, S. L. (1997). Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate. Journal of the Chemical Society, Perkin Transactions 2, (7), 1459-1464. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • ResearchGate. (2022). What is the best Protecting agent for salicylaldehyde group?. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]

  • Current Protocols. (n.d.). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of unused or waste material is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Tetrahydropyran-4-yloxy)benzaldehyde, ensuring that your commitment to scientific integrity is matched by your dedication to safety.

Understanding the Compound: Hazard Profile and Core Characteristics

Inferred Hazard Assessment: Based on GHS classifications for analogous compounds such as 4-(oxan-2-yloxy)benzaldehyde, this compound should be handled as a substance that:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

The benzaldehyde moiety suggests potential for oxidation in air to form benzoic acid and moderate aquatic toxicity.[2][3] The tetrahydropyran group is generally stable but can form peroxides, although this is more pronounced in liquids like tetrahydrofuran (THF) itself.[4][5]

PropertyValue / InformationSource
Chemical Name This compound-
CAS Number 898289-31-1[6]
Molecular Formula C₁₂H₁₄O₃[6]
Molecular Weight 206.24 g/mol [7]
Boiling Point 349.1°C at 760 mmHg[6]
Density 1.154 g/cm³[6]
Inferred Hazards Skin, eye, and respiratory irritant[1]
Environmental Fate Expected to be biodegradable with moderate aquatic toxicity.[2][8]

This foundational knowledge dictates that all disposal procedures must prioritize the containment of the material, prevention of personnel exposure, and the avoidance of environmental release.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not a single action but a systematic process. Adherence to this workflow is essential for compliance with regulations such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).

Step 1: Pre-Disposal Planning & Waste Minimization

Effective waste management begins before the waste is even generated.

  • Accurate Quantification: Only synthesize or acquire the amount of material strictly necessary for your experimental work.

  • Inventory Management: Maintain a meticulous inventory to prevent compounds from becoming expired and unused, thus minimizing the generation of pure chemical waste.

  • Procedural Review: Before starting work, identify every step that will generate waste and plan for its collection.

Step 2: Segregation and Collection - The Foundation of Safe Disposal

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[9]

    • Container Material: Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle, with a secure, tight-fitting lid.[10]

    • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ". Include the date accumulation begins.[10]

  • Segregation Protocol:

    • DO NOT mix this waste with other chemical streams.

    • Keep this organic aldehyde waste separate from:

      • Strong Oxidizing Agents: To prevent vigorous or explosive reactions.

      • Strong Acids and Bases: Contact can catalyze exothermic condensation reactions.[3]

      • Aqueous Waste: The compound is insoluble in water, and mixing will not create a homogenous, easily managed waste solution.[3]

      • Halogenated Solvents: Many disposal facilities incinerate waste, and mixing halogenated and non-halogenated streams increases cost and complexity.

Disposal Decision Workflow

Caption: Decision workflow for segregating and collecting waste.

Step 3: Accumulation and Storage in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by your institution's Environmental Health and Safety (EHS) department.[6]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[10] This minimizes the release of vapors and prevents contamination.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 4: Final Disposal Pathway

For laboratory-scale quantities, there are two primary disposal routes. Direct drain disposal is not a permissible option for this compound.

  • Route 1: Licensed Hazardous Waste Vendor (Primary Method) This is the standard and required method for most research laboratories. Your institution's EHS office will have a contract with a licensed vendor for the transportation and ultimate disposal of the chemical waste.

    • Ensure the waste container is properly labeled and sealed.

    • Contact your EHS office to schedule a waste pickup, following their specific procedures.

    • The waste will typically be disposed of via high-temperature incineration at a permitted facility.[11] This is an effective method for destroying organic compounds.[12]

  • Route 2: In-Lab Neutralization (Use with Extreme Caution) While some simple aldehydes can be neutralized in the lab, this is not recommended for this compound without specific, validated procedures for this compound. The risks of incomplete reactions or hazardous byproducts are significant. Commercial neutralizers are available for simple aldehydes like formaldehyde and glutaraldehyde, often using sulfur-containing compounds or glycine-based reagents.[12][13][14][15] A patented method also describes using sodium pyrosulfite.[16] However, the efficacy and safety of these methods for this specific, more complex aldehyde are unknown. Always consult with your EHS department before attempting any in-lab treatment of hazardous waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risk.

  • Spill Response:

    • Alert Personnel: Immediately alert others in the area.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

    • Containment (for small spills): If the spill is small and you are trained to handle it, wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).

    • Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with soap and water.

    • Dispose: Label the spill cleanup debris as hazardous waste and dispose of it through EHS.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these procedures into your laboratory's standard operating protocols, you ensure that the disposal of this compound is handled with the scientific rigor and safety-conscious professionalism that defines high-quality research.

References

  • Aldex® - Aldehyde Disposal Made Easy. (n.d.). Retrieved from [Link]

  • BENZALDEHYDE CAS N°: 100-52-7. (n.d.). Retrieved from [Link]

  • Method of neutralizing aldehyde-containing waste waters and the like. (1996). Google Patents.
  • Hyde-Out Aldehyde Neutralizer. (n.d.). Cetylite. Retrieved from [Link]

  • Benzaldehyde. (2016). Ohio Department of Health. Retrieved from [Link]

  • Qualitative Tier 2 Assessment: Benzaldehyde. (2024). Santos. Retrieved from [Link]

  • Aldex® Neutralizer FAQs. (n.d.). Retrieved from [Link]

  • Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. (n.d.). Ted Pella, Inc. Retrieved from [Link]

  • Part G: Chemical Disposal Procedures. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

  • Provisional Peer-Reviewed Toxicity Values for Benzaldehyde. (2015). EPA. Retrieved from [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University. Retrieved from [Link]

  • 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Tetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

  • Qualitative Tier 2 Assessment. (n.d.). Santos. Retrieved from [Link]

  • SAFETY DATA SHEET: 4-Allyloxybenzaldehyde. (2023). Fisher Scientific. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Tetrahydropyran-4-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(Tetrahydropyran-4-yloxy)benzaldehyde (CAS No. 898289-31-1). Our objective is to move beyond mere compliance and instill a deep understanding of why specific precautions are necessary, empowering you to work safely and effectively. The information herein is synthesized from available safety data sheets, chemical analogue data, and established laboratory best practices.

Hazard Analysis: Understanding the Compound

  • Aromatic Aldehyde Group: Benzaldehyde, the parent compound, is known to be harmful if swallowed and can cause eye and respiratory irritation.[1] Aldehydes as a class can be skin irritants.

  • Tetrahydropyran (THP) Ether Group: While the THP group is often used as a protecting group due to its relative stability, ethers can form peroxides over time, although this risk is lower for cyclic ethers like THP compared to linear ethers. The primary concern remains the overall irritant nature of the molecule.

The Safety Data Sheet (SDS) for the similar compound 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde warns that it may cause skin, eye, and respiratory irritation.[2][3] Given these factors, we must treat this compound with the recognition of it having unknown hazards and toxicity, necessitating a cautious approach.[4]

Table 1: Hazard Profile based on Structural Analogues

Hazard TypePotential EffectSource Analogue
Acute Oral Toxicity Harmful if swallowed.[5]Benzaldehyde[1]
Skin Irritation May cause skin irritation.[2]4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde[2]
Eye Irritation Causes serious eye irritation.[2][5]Benzaldehyde, 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde[1][2]
Respiratory Irritation May cause respiratory tract irritation.[2]4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde[2]

The First Line of Defense: Engineering Controls

Before any personal protective equipment is worn, engineering controls must be in place. These are designed to isolate you from the hazard.

  • Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood. This ensures that any vapors or aerosols are contained and exhausted safely.[6][7]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]

Mandated Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for any procedure involving this compound. A hazard assessment of your specific process may require additional protection.[9]

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles conforming to ANSI Z87.1 standards to protect against splashes and vapors.[10]

  • Face Shield: When handling larger quantities (>50 mL) or performing operations with a significant splash or spatter potential (e.g., heating, pressure reactions, quenching), a face shield must be worn over chemical splash goggles.[9]

Skin and Body Protection
  • Gloves: The Critical Barrier The selection of the correct glove material is paramount. Disposable nitrile gloves are common in laboratories but offer only limited splash protection and are not suitable for prolonged contact with many organic chemicals.[10][11] For aldehydes like benzaldehyde, more robust materials are recommended for extended handling.

    Table 2: Glove Selection Guide for Aldehyde Handling

Glove MaterialRecommended UseRationale & Limitations
Nitrile (Disposable) Incidental Splash Protection ONLY. Provides a barrier for brief, accidental contact. Must be removed and replaced immediately upon contamination. Not for immersion or heavy handling.[11][12]
Butyl Rubber Extended Use & Immersion. Offers excellent resistance to aldehydes, ketones, and esters.[13] This is the preferred choice for direct handling and spill cleanup.
Viton® Extended Use & Immersion. A fluoroelastomer with superior resistance to aromatic hydrocarbons and a broad range of chemicals. An excellent, albeit more expensive, alternative to Butyl.[13]
Double Gloving Enhanced Protection. Wearing a disposable nitrile glove over a Butyl or Viton® glove can help preserve the reusable glove from minor external contamination and improve dexterity.

Causality: The choice of Butyl or Viton® is based on their molecular structure, which resists permeation by chemicals like benzaldehyde.[14] Permeation is the process where a chemical passes through a glove on a molecular level, even without visible holes.[14]

  • Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory.[10] Do not use polyester or acrylic blends, as they can melt and fuse to the skin upon chemical contact or fire.

  • Additional Protection: For large-scale work, a chemically resistant apron worn over the lab coat provides an additional barrier.

Respiratory Protection

Engineering controls (i.e., a fume hood) should be sufficient to prevent respiratory exposure. However, respiratory protection may be required under specific circumstances:

  • Spill Cleanup: For a large spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

In these scenarios, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[15] Use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes fit testing and medical evaluation.[10]

Procedural Workflow: Integrating Safety at Every Step

Safe handling is a process, not just a set of equipment. The following workflow diagram illustrates the integration of PPE and safety checks from material receipt to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don PPE: - Lab Coat - Goggles - Butyl Gloves fume_hood Verify Fume Hood Operation prep_ppe->fume_hood weighing Weigh Compound in Fume Hood fume_hood->weighing reaction Perform Reaction in Fume Hood weighing->reaction Transfer monitoring Monitor Reaction reaction->monitoring quench Work-up / Quench Reaction monitoring->quench waste Segregate & Label Hazardous Waste quench->waste decon Decontaminate Glassware & Surfaces waste->decon remove_ppe Doff PPE (Gloves Last) decon->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling this compound.

Step-by-Step Protocols

A. Preparation and Weighing:

  • Verify Controls: Ensure the fume hood is on and drawing properly.

  • Don PPE: Put on your lab coat, chemical splash goggles, and Butyl gloves.

  • Containment: Place the chemical container and a weigh boat/paper on a balance inside the fume hood.

  • Transfer: Carefully transfer the required amount. Avoid creating dust or aerosols.

  • Clean: Immediately clean any minor spills on the balance with a damp cloth (while wearing gloves) and dispose of the cloth as hazardous waste.

  • Seal: Tightly close the primary container and store it in a cool, dry, well-ventilated place.[6][7]

B. Spill Cleanup Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed if you are unsure or feel unsafe. Contact your institution's EHS department.

  • PPE: For manageable spills, don additional PPE as needed, such as a respirator and a chemically resistant apron.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

C. Waste Disposal Plan:

  • Designation: All materials contaminated with this compound are considered hazardous chemical waste.

  • Containment: Collect waste in a clearly labeled, sealed container. The label must include the full chemical name and the words "Hazardous Waste."

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management procedures.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[16]

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. Wear a self-contained breathing apparatus (SCBA) if necessary.[6]

References

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Safety data sheet - Benzaldehyde-DNPH. CPAChem. [Link]

  • Personal Protective Equipment (PPE). University of Washington, Environmental Health & Safety. [Link]

  • 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde. Hoffman Fine Chemicals. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley, Environmental Health and Safety. [Link]

  • 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Qualitative Tier 2 Assessment - Benzaldehyde. Santos. [Link]

  • Benzaldehyde: Human health tier II assessment. Australian Government, Department of Health. [Link]

  • Glove Selection. Princeton University, Environmental Health and Safety. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

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Retrosynthesis Analysis

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2-(Tetrahydropyran-4-yloxy)benzaldehyde

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